molecular formula C24H39NO7 B8086807 Fuziline (Standard)

Fuziline (Standard)

Número de catálogo: B8086807
Peso molecular: 453.6 g/mol
Clave InChI: FPECZWKKKKZPPP-WFAXMRCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fuziline (Standard) is a useful research compound. Its molecular formula is C24H39NO7 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fuziline (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fuziline (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R,3R,4S,5S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20?,21-,22-,23?,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPECZWKKKKZPPP-WFAXMRCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80665-72-1
Record name 80665-72-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fuziline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fuziline is a C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx. (Fuzi). It has garnered significant attention within the scientific community for its diverse pharmacological activities, including cardioprotective, thermogenic, and analgesic effects. This technical guide provides a comprehensive overview of the current scientific understanding of Fuziline, with a focus on its mechanisms of action, pharmacokinetic profile, and key experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Fuziline is a complex diterpenoid alkaloid with the following properties:

PropertyValueSource
Chemical Formula C24H39NO7--INVALID-LINK--
Molecular Weight 453.6 g/mol --INVALID-LINK--
CAS Number 80665-72-1--INVALID-LINK--
Appearance Solid powderN/A
Purity >95% (commercially available)N/A

Mechanism of Action

Fuziline exerts its pharmacological effects through multiple signaling pathways. The two primary mechanisms that have been elucidated are the activation of β-adrenergic receptors and the inhibition of endoplasmic reticulum stress.

β-Adrenergic Receptor Signaling Pathway

Fuziline acts as a non-selective agonist of β-adrenergic receptors (β-ARs), with demonstrated activity at β2-ARs and β3-ARs.[1] This activation triggers a cascade of intracellular events, primarily mediated by the canonical Gs-cAMP-PKA signaling pathway.

Fuziline_Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fuziline Fuziline Beta_AR β-Adrenergic Receptor Fuziline->Beta_AR Gs Gs Protein Beta_AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

Fuziline's activation of the β-adrenergic receptor signaling pathway.
Endoplasmic Reticulum Stress Inhibition

Fuziline has been shown to protect against isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[2] This protective effect is mediated through the PERK/eIF2α/ATF4/CHOP signaling pathway.

Fuziline_ER_Stress_Pathway cluster_stressor Cellular Stressor cluster_fuziline Intervention cluster_pathway ER Stress Pathway ISO Isoproterenol (B85558) ROS ROS ISO->ROS induces Fuziline Fuziline Fuziline->ROS inhibits PERK PERK ROS->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Fuziline's inhibition of the ER stress-induced apoptotic pathway.

Pharmacological Effects

Cardioprotective Effects

Fuziline has demonstrated significant cardioprotective effects in various preclinical models. It has been shown to reduce myocardial necrosis and fibrosis and to protect cardiomyocytes from apoptosis.

Table 1: Cardioprotective Effects of Fuziline in a Dobutamine-Induced Cardiac Injury Mouse Model

ParameterControl (Dobutamine)Fuziline + Dobutamine (B195870)p-value
Troponin-I (pg/mL)185.4 ± 25.1112.7 ± 18.9<0.05
NLRP3 (pg/mL)312.6 ± 45.3158.9 ± 33.7<0.001
GSDMD (pg/mL)4.8 ± 0.92.1 ± 0.5<0.001
8-OHDG (ng/mL)78.2 ± 11.545.6 ± 9.8<0.001
IL-1β (pg/mL)125.3 ± 20.178.4 ± 15.2<0.001
GAL-3 (ng/mL)6.2 ± 1.14.3 ± 0.8<0.05

Data are presented as mean ± SD.

Thermogenic Effects

Fuziline has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It stimulates thermogenesis by activating β-adrenergic receptors, leading to increased liver glycogenolysis and triglyceride hydrolysis.

Table 2: Thermogenic Effects of Fuziline in Mice

ParameterControlFuziline (15 mg/kg)p-value
Rectal Temperature (°C)37.1 ± 0.337.9 ± 0.4<0.05
Liver Temperature (°C)37.5 ± 0.238.3 ± 0.3<0.01
Brown Adipose Tissue Temperature (°C)36.8 ± 0.437.7 ± 0.5<0.01

Data are presented as mean ± SD.

Pharmacokinetics

The pharmacokinetic profile of Fuziline has been characterized in rats. Following oral administration, Fuziline exhibits moderate bioavailability and a relatively short half-life.

Table 3: Pharmacokinetic Parameters of Fuziline in Rats (Oral Administration)

Parameter14 mg/kg24 mg/kg4 mg/kg
Tmax (h) 1.5 ± 0.51.8 ± 0.61.2 ± 0.4
Cmax (ng/mL) 356.7 ± 89.2589.4 ± 123.798.5 ± 21.3
AUC0-t (ng·h/mL) 1287.6 ± 345.92145.8 ± 567.1356.2 ± 98.7
t1/2 (h) 5.93 ± 1.216.13 ± 1.545.12 ± 1.08
Absolute Bioavailability (%) N/AN/A21.1 ± 7.0

Data are presented as mean ± SD.

Toxicology

GHS Classification:

  • Acute Toxicity, Oral: Category 2[3]

  • Acute Toxicity, Inhalation: Category 2[3]

Experimental Protocols

Dobutamine-Induced Cardiac Injury Model in Mice

This protocol describes the induction of cardiac injury in mice using dobutamine to evaluate the cardioprotective effects of Fuziline.

Dobutamine_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Male BALB/c mice (8-10 weeks old) Groups Grouping: 1. Control 2. Dobutamine 3. Fuziline + Dobutamine 4. Fuziline Animals->Groups Fuziline_Admin Fuziline Administration (e.g., 10 mg/kg, i.p.) Groups->Fuziline_Admin Pre-treatment Dobutamine Dobutamine Administration (e.g., 5 mg/kg, i.p.) Sacrifice Sacrifice and Sample Collection (e.g., 24h post-injection) Dobutamine->Sacrifice Fuziline_Admin->Dobutamine 30 min later Biomarkers Serum Biomarker Analysis (Troponin-I, CK-MB, etc.) Sacrifice->Biomarkers Histology Histopathological Examination (H&E, Masson's Trichrome) Sacrifice->Histology

Workflow for the dobutamine-induced cardiac injury model.
Isoproterenol-Induced Injury Model in H9c2 Cardiomyocytes

This protocol details the in vitro model of cardiomyocyte injury using isoproterenol (ISO) to assess the protective mechanisms of Fuziline.[2]

  • Cell Culture: H9c2 rat heart myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Model Induction: Cells are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with DMEM containing 1% FBS and 100 µM isoproterenol for 24-48 hours to induce injury.[2]

  • Fuziline Treatment: Fuziline (at desired concentrations) is added to the culture medium 2 hours prior to the addition of isoproterenol.

  • Endpoint Analysis:

    • Cell Viability: Assessed using the MTT assay.

    • Apoptosis: Determined by flow cytometry using Annexin V-FITC/PI staining.

    • Oxidative Stress: Measured by detecting intracellular ROS levels using probes like DCFH-DA.

    • Western Blotting: To analyze the expression of proteins involved in the ER stress pathway (e.g., GRP78, p-PERK, ATF4, CHOP).

Conclusion

Fuziline is a promising natural compound with multifaceted pharmacological activities, particularly in the realms of cardiovascular protection and metabolic regulation. Its well-defined mechanisms of action, involving the β-adrenergic and ER stress signaling pathways, provide a solid foundation for further investigation and potential therapeutic development. The data summarized in this whitepaper highlight the significant potential of Fuziline and underscore the need for continued research to fully elucidate its therapeutic applications and safety profile.

References

An In-Depth Technical Guide to Fuziline: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum species, has garnered significant interest for its notable cardioprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Fuziline. Detailed experimental protocols for its analysis and for assessing its effects in cellular and animal models are presented. Furthermore, this document elucidates the molecular mechanisms underlying Fuziline's therapeutic potential, with a particular focus on its role in mitigating endoplasmic reticulum stress through the PERK/eIF2α/ATF4/Chop signaling pathway. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Identification

Fuziline is a complex diterpenoid alkaloid with the chemical formula C24H39NO7. Its structure is characterized by a polycyclic aconitane (B1242193) skeleton.

Table 1: Chemical Identifiers for Fuziline

IdentifierValueSource
CAS Number 80665-72-1
Molecular Formula C24H39NO7
IUPAC Name (3S,6S,7R,7aR,8S,9S,10R,11S,11aR,13R,14R)-1-ethyl-10,13-dimethoxy-3-(methoxymethyl)tetradecahydro-11aH-3,6a,12-(epiethanetriyl)-7,9-methanonaphtho[2,3-b]azocine-6,8,11,11a-tetraol
SMILES String CCN1C[C@@]2(CC--INVALID-LINK--[C@@]5([C@@H]6[C@@H]4CC([C@@H]6O)--INVALID-LINK--OC)O)OC">C@@HO)COC

Physicochemical Properties

The physicochemical properties of Fuziline are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for some properties are limited, a combination of reported and computed values are presented below.

Table 2: Physicochemical Properties of Fuziline

PropertyValueSource & Notes
Molecular Weight 453.58 g/mol
Appearance Solid powder
Melting Point Not experimentally determined.
Boiling Point 596.9 ± 50.0 °C at 760 mmHg(Predicted)
Density 1.4 ± 0.1 g/cm³(Predicted)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.
pKa Not experimentally determined.
LogP -1.32(Predicted)
Hydrogen Bond Donor Count 4(Computed)
Hydrogen Bond Acceptor Count 8(Computed)
Rotatable Bond Count 5(Computed)

Biological Activity and Mechanism of Action

Fuziline exhibits significant cardioprotective effects, primarily attributed to its ability to mitigate oxidative stress and endoplasmic reticulum (ER) stress-induced apoptosis in cardiomyocytes.

Cardioprotective Effects

In-vitro studies using H9c2 rat cardiomyocytes have demonstrated that Fuziline can protect against isoproterenol-induced myocardial injury. It has been shown to increase cell viability and reduce apoptosis. Furthermore, Fuziline reduces the production of reactive oxygen species (ROS) and preserves the mitochondrial membrane potential in cardiomyocytes subjected to stress. In-vivo studies in rats have corroborated these findings, showing that Fuziline can reduce myocardial necrosis and fibrosis.

Molecular Mechanism: Inhibition of ER Stress via the PERK/eIF2α/ATF4/Chop Pathway

The primary mechanism underlying Fuziline's cardioprotective activity involves the modulation of the unfolded protein response (UPR) and the attenuation of ER stress. Specifically, Fuziline has been shown to inhibit the PERK/eIF2α/ATF4/Chop signaling pathway, a key cascade in the ER stress response that can lead to apoptosis.

Under conditions of cellular stress, such as those induced by isoproterenol (B85558), the accumulation of unfolded or misfolded proteins in the ER triggers the activation of PERK. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). Fuziline intervenes in this pathway by inhibiting the activation of PERK, thereby preventing the downstream signaling cascade that leads to CHOP-mediated apoptosis.

Fuziline_Signaling_Pathway cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis stress Isoproterenol PERK PERK stress->PERK activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes Fuziline Fuziline Fuziline->PERK inhibits

Caption: Fuziline's role in the PERK/eIF2α/ATF4/Chop signaling pathway.

Experimental Protocols

Extraction and Isolation of Fuziline from Aconitum Species

A general procedure for the extraction and isolation of alkaloids from Aconitum roots involves the following steps. Note that specific conditions may need optimization depending on the plant material and desired purity.

Extraction_Workflow start Powdered Aconitum Roots extraction Maceration with 70% Ethanol (B145695) start->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning (HCl and NaOH) filtration->acid_base chloroform_ext Extraction with Chloroform acid_base->chloroform_ext concentration Concentration of Chloroform Extract chloroform_ext->concentration chromatography Silica (B1680970) Gel Column Chromatography concentration->chromatography fractions Collection and Analysis of Fractions (TLC) chromatography->fractions purification Preparative HPLC fractions->purification end Pure Fuziline purification->end

Caption: General workflow for the extraction and isolation of Fuziline.

Methodology:

  • Extraction: Powdered dried roots of Aconitum carmichaeli are macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then basified with sodium hydroxide (B78521) to pH 9-10 and extracted with chloroform.

  • Column Chromatography: The chloroform extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.

  • Purification: Fractions containing Fuziline, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Fuziline.

In-Vitro Analysis of Cardioprotective Effects

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay):

  • Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Fuziline for 2 hours, followed by co-treatment with isoproterenol (100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat H9c2 cells with Fuziline and/or isoproterenol as described for the cell viability assay.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry.

In-Vivo Analysis of Myocardial Injury

Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Myocardial injury is induced by subcutaneous injection of isoproterenol (85 mg/kg) for two consecutive days.

Treatment Protocol:

  • Administer Fuziline (at desired doses) orally to the rats for 7 days prior to isoproterenol injection.

  • On the 6th and 7th days, induce myocardial injury with isoproterenol.

  • 24 hours after the last isoproterenol injection, euthanize the rats and collect blood and heart tissues for analysis.

Biochemical Analysis: Measure the serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) using commercially available kits.

Histopathological Examination: Fix heart tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess myocardial necrosis and inflammatory cell infiltration. Use Masson's trichrome staining to evaluate myocardial fibrosis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantification of Fuziline.

Table 3: HPLC Conditions for Fuziline Analysis

ParameterCondition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the detection and quantification of Fuziline in biological matrices.

Table 4: LC-MS Conditions for Fuziline Analysis

ParameterCondition
LC System UPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for Fuziline should be optimized.

Conclusion

Fuziline is a promising natural product with significant potential for the development of novel cardioprotective therapies. Its well-defined chemical structure and its demonstrated ability to mitigate ER stress-induced apoptosis through the PERK/eIF2α/ATF4/Chop pathway provide a strong foundation for further preclinical and clinical investigations. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing diterpenoid alkaloid. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in a broader range of cardiovascular disease models.

Fuziline (CAS No. 80665-72-1): A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii Debx. (Ranunculaceae), a plant with a long history in traditional Chinese medicine. Characterized by its complex polycyclic structure, Fuziline has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of Fuziline, focusing on its chemical properties, mechanisms of action, and key experimental findings. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological pathways.

Chemical and Physical Properties

Fuziline is a structurally intricate diterpene alkaloid. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueSource
CAS Number 80665-72-1[1]
Molecular Formula C24H39NO7[1][2]
Molecular Weight 453.58 g/mol [2]
IUPAC Name (2S,3R,4S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,7,8,16-tetrol[1]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO (100 mg/mL with ultrasonic treatment)[3]

Pharmacological Activities and Mechanism of Action

Fuziline exhibits a range of biological effects, with its cardioprotective and thermogenic properties being the most extensively studied.

Cardioprotective Effects

Fuziline has demonstrated significant potential in mitigating myocardial injury. It has been shown to protect cardiomyocytes from damage induced by various stressors.[2]

A primary mechanism underlying Fuziline's cardioprotective activity is its ability to attenuate ER stress. In response to cellular stress, such as the accumulation of unfolded or misfolded proteins, the unfolded protein response (UPR) is activated. While initially a pro-survival mechanism, prolonged ER stress can lead to apoptosis. Fuziline has been shown to inhibit the PERK/eIF2α/ATF4/CHOP signaling pathway, a key branch of the UPR, thereby reducing ER stress-induced apoptosis in cardiomyocytes.[4]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress PERK PERK ER Stress->PERK activates p-PERK p-PERK PERK->p-PERK eIF2α eIF2α p-PERK->eIF2α phosphorylates p-eIF2α p-eIF2α eIF2α->p-eIF2α ATF4 ATF4 p-eIF2α->ATF4 upregulates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Fuziline Fuziline Fuziline->p-PERK inhibits

Caption: Fuziline's inhibition of the PERK-mediated ER stress pathway.

Fuziline has also been observed to decrease the production of reactive oxygen species (ROS) and maintain mitochondrial membrane potential, further contributing to its cardioprotective effects by mitigating oxidative damage.[4]

Thermogenic Effects

Fuziline has been identified as a key bioactive compound responsible for the thermogenic properties of Aconitum carmichaelii. It promotes thermogenesis by activating β-adrenergic receptors (β-ARs).

Fuziline acts as a non-selective agonist of β-ARs, activating both β2- and β3-ARs. This activation stimulates the downstream cAMP-PKA signaling pathway. In brown adipose tissue (BAT), this leads to increased lipolysis and mitochondrial uncoupling, resulting in heat production. In the liver, it promotes glycogenolysis, providing an energy substrate for thermogenesis.[5][6]

Thermogenesis_Pathway cluster_Receptor Cell Membrane cluster_Cytosol Cytosol Fuziline Fuziline β-AR β-Adrenergic Receptor Fuziline->β-AR activates Adenylyl Cyclase Adenylyl Cyclase β-AR->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates HSL HSL PKA->HSL phosphorylates p-HSL p-HSL HSL->p-HSL Lipolysis Lipolysis p-HSL->Lipolysis promotes Thermogenesis Thermogenesis Lipolysis->Thermogenesis

Caption: Fuziline-induced thermogenesis via β-adrenergic receptor signaling.

Quantitative Data

In Vitro Efficacy
AssayCell LineEffectConcentrationSource
CardioprotectionPrimary neonatal rat cardiomyocytesReduced sodium pentobarbital-induced cell death0.1 - 10 µM[2]
CardioprotectionH9c2 rat cardiomyocytesReduced isoproterenol-induced apoptosis and ROS productionNot specified[2]
In Vivo Data & Pharmacokinetics (Rat Model)
ParameterDosageValueSource
Administration Route Oral4 mg/kg[7]
Absolute Bioavailability 4 mg/kg (oral)21.1 ± 7.0%[7]
Half-life (t½) 4 mg/kg (oral)6.3 ± 2.6 h[7]
Clearance Rate 4 mg/kg (oral)1745.6 ± 818.1 mL/kg/h[7]
Linear Range (Plasma) N/A1 - 1000 ng/mL[7]
Lower Limit of Quantification (LLOQ) N/A1 ng/mL[7]
Limit of Detection (LOD) N/A0.5 ng/mL[7]

Experimental Protocols

In Vivo Myocardial Injury Model (Rat)

This protocol is based on the methodology described for investigating Fuziline's effect on isoproterenol-induced myocardial injury.[4]

Myocardial_Injury_Workflow cluster_details Protocol Details Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping Drug Administration Drug Administration Grouping->Drug Administration Myocardial Injury Induction Myocardial Injury Induction Drug Administration->Myocardial Injury Induction Sample Collection Sample Collection Myocardial Injury Induction->Sample Collection Analysis Analysis Sample Collection->Analysis Animal Model Male Sprague-Dawley rats Grouping Details Sham, Model (Isoproterenol), Fuziline + Isoproterenol Fuziline Dosing Intragastric administration for a set period Induction Method Subcutaneous injection of Isoproterenol (ISO) Samples Blood, Heart Tissue Analyses Echocardiography, Histopathology (H&E, Masson), Western Blot (for ER stress markers)

References

The Biological Activity of Fuziline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid derived from Aconitum carmichaelii Debx., a plant with a long history of use in traditional Chinese medicine. This technical guide provides an in-depth overview of the biological activities of Fuziline, with a focus on its cardioprotective and metabolic effects. The information presented herein is intended to support further research and drug development efforts.

Core Biological Activities

Fuziline exhibits a range of biological activities, with two primary areas of interest: cardioprotection and regulation of glucose and lipid metabolism through thermogenesis.

Cardioprotective Effects

Fuziline has demonstrated significant cardioprotective properties in both in vitro and in vivo models of myocardial injury. Its primary mechanism of action in this context involves the mitigation of endoplasmic reticulum (ER) stress.

Signaling Pathway: PERK/eIF2α/ATF4/CHOP

Isoproterenol (B85558) (ISO)-induced myocardial injury is associated with excessive production of reactive oxygen species (ROS), leading to ER stress and subsequent apoptosis. Fuziline has been shown to inhibit this cascade by modulating the PERK/eIF2α/ATF4/CHOP signaling pathway.[1][2]

PERK_pathway ISO Isoproterenol ROS ↑ ROS ISO->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress PERK PERK ER_Stress->PERK pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a ATF4 ↑ ATF4 peIF2a->ATF4 CHOP ↑ CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Fuziline Fuziline Fuziline->ROS Fuziline->ER_Stress

Caption: Fuziline's inhibition of the ISO-induced ER stress pathway.

Metabolic Regulation via Thermogenesis

Fuziline has been identified as a key thermogenic component of Radix aconiti carmichaelii, playing a role in ameliorating glucose and lipid metabolism.[3] This effect is primarily mediated through the activation of β-adrenergic receptors.

Signaling Pathway: β-Adrenergic Receptor/cAMP-PKA

Fuziline acts as a nonselective agonist of β-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased liver glycogenolysis and triglyceride hydrolysis. This process provides the necessary energy for thermogenesis in the liver and brown adipose tissue (BAT).[3]

Thermogenesis_Pathway Fuziline Fuziline betaAR β-Adrenergic Receptors Fuziline->betaAR cAMP ↑ cAMP betaAR->cAMP PKA PKA Activation cAMP->PKA Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Lipolysis Triglyceride Hydrolysis (BAT) PKA->Lipolysis Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Caption: Fuziline-induced thermogenesis via the β-AR/cAMP/PKA pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Fuziline.

Table 1: In Vitro Cardioprotective Effects of Fuziline on H9c2 Cardiomyocytes

ParameterConditionFuziline Concentration (µM)ResultReference
Cell ViabilityIsoproterenol (80 µM) induced injury0.05 - 10Increased cell viability in a dose-dependent manner.[1][4][1]
ApoptosisIsoproterenol (80 µM) induced injury0.1, 1, 10Significantly reduced apoptosis.[1][1]
ROS ProductionIsoproterenol (80 µM) induced injury0.1, 1, 10Decreased intracellular ROS levels.[1][5][1]

Table 2: In Vivo Cardioprotective Effects of Fuziline in a Rat Model of Myocardial Injury

ParameterAnimal ModelFuziline DosageTreatment DurationResultReference
Cardiac Function (LVEF, FS)Isoproterenol-induced myocardial injury3 mg/kg/day (intragastric)4 weeksSignificantly improved left ventricular ejection fraction and fractional shortening.[1][1]
Myocardial Injury Markers (AST, LDH, CK, CK-MB)Isoproterenol-induced myocardial injury3 mg/kg/day (intragastric)4 weeksReduced plasma levels of cardiac injury markers.[1][1]
ER Stress Markers (p-PERK, GRP78, CHOP)Isoproterenol-induced myocardial injury3 mg/kg/day (intragastric)4 weeksDecreased expression of ER stress-related proteins in cardiac tissue.[1][1]

Table 3: In Vivo Thermogenic Effects of Fuziline in Mice

ParameterAnimal ModelFuziline DosageObservationResultReference
Brown Adipose Tissue (BAT) TemperatureHealthy MiceIntragastric administrationThermal imagingSignificantly increased BAT temperature.[3][3]
Liver TemperatureHealthy MiceIntragastric administrationIn vivo imagingDose-dependent increase in liver temperature.[6][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Model of Isoproterenol-Induced Myocardial Injury in H9c2 Cells

InVitro_Workflow start Start culture Culture H9c2 cells to 80% confluency start->culture induce Induce injury with 80 µM Isoproterenol in DMEM with 1% FBS for 48h culture->induce treat Treat with Fuziline at desired concentrations induce->treat assay Perform downstream assays: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - ROS Detection (DCFH-DA) treat->assay end End assay->end

Caption: Workflow for the in vitro myocardial injury model.

Detailed Protocol:

  • Cell Culture: H9c2 rat embryonic ventricular myocytes are cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin at 37°C in a 5% CO2 incubator.[1]

  • Induction of Injury: When cells reach approximately 80% confluency, the culture medium is replaced with DMEM containing 1% FBS and 80 µM isoproterenol. Cells are incubated for 48 hours to induce injury.[1]

  • Fuziline Treatment: Concurrently with isoproterenol treatment, cells are exposed to various concentrations of Fuziline (e.g., 0.01 to 50 µM).[1]

  • Cell Viability Assay (MTT): After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically 570 nm) to determine cell viability.[4]

  • Apoptosis Assay (Annexin V-FITC/PI Staining): Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are analyzed by flow cytometry to quantify early and late apoptotic cells.

  • Reactive Oxygen Species (ROS) Detection (DCFH-DA): Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Intracellular ROS oxidize DCFH-DA to the fluorescent compound dichlorofluorescein (DCF), which can be quantified by flow cytometry or fluorescence microscopy.[5]

In Vivo Model of Isoproterenol-Induced Myocardial Injury in Rats

InVivo_Workflow start Start acclimatize Acclimatize male Sprague-Dawley rats start->acclimatize induce Induce myocardial injury with Isoproterenol (5 mg/kg/day, i.p.) for 7 days acclimatize->induce treat Administer Fuziline (e.g., 3 mg/kg/day, i.g.) for 4 weeks induce->treat assess Assess cardiac function (Echocardiography) treat->assess collect Collect blood and heart tissue assess->collect analyze Analyze biochemical markers and protein expression (Western Blot) collect->analyze end End analyze->end

Caption: Workflow for the in vivo myocardial injury model.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats are used. Myocardial injury is induced by intraperitoneal (i.p.) injection of isoproterenol at a dose of 5 mg/kg body weight daily for 7 days.[1][7]

  • Fuziline Administration: Following the induction of injury, rats are treated with Fuziline (e.g., 3 mg/kg/day) via intragastric administration for a period of 4 weeks.[1]

  • Echocardiography: Cardiac function is assessed using M-mode echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[1]

  • Biochemical Analysis: Blood samples are collected to measure the plasma levels of myocardial injury markers, including aspartate aminotransferase (AST), lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and creatine kinase-MB (CK-MB).[1]

  • Western Blot Analysis of Cardiac Tissue: Heart tissues are harvested, and protein extracts are prepared. Western blotting is performed to determine the expression levels of proteins in the PERK/eIF2α/ATF4/CHOP pathway.

Western Blot Analysis of PERK Pathway Proteins

Detailed Protocol:

  • Protein Extraction: H9c2 cells or heart tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.[8]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and GRP78 overnight at 4°C.[1] Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Measurement of Thermogenesis in Mice

Detailed Protocol:

  • Animal Model: Male Kunming mice are used for these studies.[6]

  • Fuziline Administration: Fuziline is administered via intragastric gavage at various doses.

  • Temperature Measurement:

    • Rectal Temperature: A thermal probe is inserted into the rectum to measure core body temperature at different time points after Fuziline administration.[3]

    • Brown Adipose Tissue (BAT) and Liver Temperature: Thermal imaging can be used to monitor temperature changes in specific tissues like interscapular BAT and the liver.[3][6] For more direct measurements, implantable temperature transponders can be surgically placed near the tissue of interest.[10]

  • Data Analysis: Temperature changes over time are recorded and analyzed to determine the thermogenic effect of Fuziline.

Conclusion

Fuziline is a promising natural compound with significant therapeutic potential, particularly in the areas of cardiovascular protection and metabolic regulation. Its mechanisms of action, centered around the modulation of the PERK-mediated ER stress pathway and the β-adrenergic receptor-mediated thermogenesis pathway, offer clear targets for further investigation and drug development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of Fuziline.

References

Fuziline-Mediated Thermogenesis: A Technical Guide to Mechanisms and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms and experimental validation of Fuziline (FZL) as a thermogenic agent. Fuziline, identified as the key bioactive component of Radix aconiti carmichaeli, has demonstrated significant potential in modulating glucose and lipid metabolism through the activation of non-shivering thermogenesis (NST). This document synthesizes current research findings, details the underlying signaling pathways, presents quantitative data in a structured format, and provides comprehensive experimental methodologies for researchers in metabolic diseases and drug discovery.

Core Mechanism of Action

Fuziline exerts its thermogenic effects primarily by acting as a non-selective agonist of β-adrenergic receptors (β-ARs).[1][2][3] Its principal targets are the β3-adrenergic receptors (β3-AR) in brown adipose tissue (BAT) and the β2-adrenergic receptors (β2-ARs) in the liver.[2][3] This dual-agonism orchestrates a coordinated metabolic response, mobilizing energy substrates and activating heat production to regulate systemic energy homeostasis.[3]

Activation of Brown Adipose Tissue (BAT) Thermogenesis

In BAT, Fuziline's binding to β3-AR, the predominant β-adrenergic receptor subtype in these cells, initiates a canonical signaling cascade.[2] This activation leads to a significant increase in heat production through the following steps:

  • cAMP-PKA Signaling : Activation of β3-AR stimulates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

  • Lipolysis Induction : Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL).[2]

  • Fuel Mobilization : Activated HSL promotes the hydrolysis of triglycerides stored in lipid droplets, releasing free fatty acids (FFAs).[2][3]

  • Mitochondrial Uncoupling : These FFAs serve a dual role: they act as the primary fuel for mitochondrial β-oxidation and as direct activators of Uncoupling Protein 1 (UCP1).[2] UCP1 dissipates the mitochondrial proton gradient, uncoupling it from ATP synthesis and releasing the energy as heat.[2][4]

A noteworthy finding is that short-term administration of Fuziline activates BAT thermogenesis without significantly upregulating the expression of UCP1.[2][3] This suggests a mechanism focused on activating existing UCP1 protein, which may circumvent potential BAT atrophy associated with chronic UCP1 overexpression.[3]

Systemic Metabolic Regulation

Concurrently, Fuziline's agonism of hepatic β2-ARs stimulates glycogenolysis, leading to an increase in plasma glucose.[2][3] This provides an essential energy supply to peripheral tissues to sustain the high metabolic rate required for thermogenesis.[3] This coordinated action on both BAT and the liver ensures that energy supply and demand are matched, resulting in efficient heat production.[3]

Fuziline_Signaling_BAT cluster_extracellular Extracellular cluster_cell Brown Adipocyte cluster_mito Mitochondrion FZL Fuziline (FZL) B3AR β3-Adrenergic Receptor (β3-AR) FZL->B3AR AC Adenylyl Cyclase B3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA Releases Triglycerides Triglycerides Triglycerides->Lipolysis BetaOx β-oxidation FFA->BetaOx Fuel for UCP1 UCP1 Activation FFA->UCP1 Activates BetaOx->UCP1 Drives Proton Gradient Heat Heat (Thermogenesis) UCP1->Heat

Caption: Fuziline signaling pathway in brown adipocytes.

Fuziline_Systemic_Effects cluster_bat Brown Adipose Tissue (BAT) cluster_liver Liver FZL Fuziline (FZL) BAT_Receptor β3-AR Agonism FZL->BAT_Receptor Liver_Receptor β2-AR Agonism FZL->Liver_Receptor BAT_Effect ↑ Lipolysis ↑ UCP1 Activation BAT_Receptor->BAT_Effect Thermogenesis ↑ Thermogenesis BAT_Effect->Thermogenesis Metabolism Improved Glucose and Lipid Metabolism Thermogenesis->Metabolism Liver_Effect ↑ Glycogenolysis Liver_Receptor->Liver_Effect Glucose ↑ Plasma Glucose Liver_Effect->Glucose Glucose->Thermogenesis Energy Supply Glucose->Metabolism

Caption: Systemic metabolic effects of Fuziline.

Quantitative Data Summary

The thermogenic activity of Fuziline has been quantified through a series of in vivo and in vitro experiments. The key findings are summarized below.

Table 1: In Vivo Thermogenic Effects of Fuziline
ParameterOrgan/TissueFuziline Treatment EffectNotesReference
Body TemperatureRectumSignificant IncreaseDose-dependent effect observed in rats.[1][2]
Tissue TemperatureLiverSignificant IncreaseIndicates enhanced hepatic metabolic activity.[1][2]
Tissue TemperatureBrown Adipose Tissue (BAT)Significant IncreaseEffect is attenuated by the β-AR antagonist Propranolol, confirming β-AR mediation.[2]
Table 2: In Vitro Effects of Fuziline on Brown Fat Cells (BFCs)
ParameterFuziline Treatment EffectAntagonized by Propranolol?SignificanceReference
Mitochondrial TemperatureSignificant IncreaseYesDirect evidence of enhanced mitochondrial heat production.[2][3]
Mitochondrial Membrane Potential (MMP)Significant IncreaseNot specifiedSuggests enhanced mitochondrial viability and activity.[2][3]
ADP/ATP RatioSignificant IncreaseNot specifiedIndicates increased ATP turnover and energy consumption.[2][3]
ATPase ActivitySignificant IncreaseNot specifiedCorrelates with increased ATP consumption for metabolic processes.[2][3]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the thermogenic properties of Fuziline.

Animal Studies for In Vivo Thermogenesis
  • Objective : To measure the effect of Fuziline on body and tissue temperature in live animal models.

  • Animal Model : Male Sprague-Dawley rats or C57BL/6J mice.

  • Procedure :

    • Acclimatization : Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature) with free access to food and water for at least one week.

    • Temperature Probe Implantation : For continuous tissue temperature monitoring, implantable telemetry probes are surgically placed in the interscapular BAT and near the liver. Rectal temperature is measured using a standard rectal probe.

    • Drug Administration : Fuziline is administered via intragastric gavage at various concentrations (e.g., low, medium, high dose). A vehicle control group receives the same volume of the carrier solvent. For antagonist studies, a non-selective β-blocker like Propranolol is administered 30 minutes prior to Fuziline treatment.

    • Data Acquisition : Temperatures are recorded continuously or at fixed time points (e.g., 0, 30, 60, 90, 120 minutes) post-administration.

    • Analysis : Temperature changes over time are plotted and compared between treatment groups using statistical methods such as two-way ANOVA.

In Vitro Mitochondrial Function Assays in Brown Fat Cells
  • Objective : To assess the direct impact of Fuziline on mitochondrial activity and thermogenesis in cultured brown adipocytes.

  • Cell Model : Primary brown fat cells (BFCs) isolated from the interscapular BAT of mice or an immortalized brown adipocyte cell line.

  • Procedure :

    • Cell Culture and Differentiation : Pre-adipocytes are cultured and differentiated into mature, lipid-laden adipocytes using a standard differentiation cocktail (containing insulin (B600854), dexamethasone, IBMX, and T3).

    • Treatment : Differentiated BFCs are treated with various concentrations of Fuziline, a positive control (e.g., β3-AR agonist BRL37344), and a vehicle control for a specified duration.

    • Mitochondrial Temperature Measurement : Cells are loaded with a mitochondria-targeted fluorescent thermosensor (e.g., MitoTracker Red). Fluorescence intensity, which correlates with temperature, is measured using a fluorescence microscope or plate reader.

    • Mitochondrial Membrane Potential (MMP) Measurement : Cells are stained with a potentiometric dye such as JC-1 or TMRE. The fluorescence ratio (for JC-1) or intensity (for TMRE) is quantified to determine changes in MMP.

    • ADP/ATP Ratio : Cellular ADP and ATP levels are measured using commercially available bioluminescence-based assay kits. The ratio is calculated to reflect the energy state of the cell.

    • ATPase Activity : The activity of Na+-K+-ATPase and Ca2+-ATPase is measured from cell lysates using colorimetric assays that detect the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_exp Experiment cluster_assays Mitochondrial Function Assays Isolation Isolate Pre-adipocytes from Mouse BAT Culture Culture and Differentiate into Mature BFCs Isolation->Culture Treatment Treat BFCs with: - Vehicle (Control) - Fuziline (FZL) - BRL37344 (Positive Control) - Propranolol + FZL Culture->Treatment MitoTemp Mitochondrial Temperature Treatment->MitoTemp MMP Mitochondrial Membrane Potential Treatment->MMP ADPATP ADP/ATP Ratio Treatment->ADPATP ATPase ATPase Activity Treatment->ATPase Analysis Data Analysis and Statistical Comparison MitoTemp->Analysis MMP->Analysis ADPATP->Analysis ATPase->Analysis

Caption: Experimental workflow for in vitro analysis.

β3-AR Activation Reporter Assay
  • Objective : To confirm that Fuziline's thermogenic effects are directly mediated by the activation of the β3-AR.

  • Cell Model : HEK293T cells transiently transfected with a plasmid expressing human β3-AR (β3-293T) and a control group transfected with an empty vector.

  • Procedure :

    • Transfection : HEK293T cells are co-transfected with the β3-AR expression plasmid (or empty vector) and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

    • Treatment : After 24-48 hours, transfected cells are treated with Fuziline, a known β3-AR agonist (e.g., BRL37344), or a vehicle control.

    • Luciferase Assay : Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • Analysis : A significant increase in luciferase activity in β3-293T cells treated with Fuziline, but not in control cells, confirms β3-AR agonism. This effect should be blockable by co-treatment with a β-antagonist. Alternatively, mitochondrial temperature can be measured in these transfected cells as a functional readout of receptor activation.[3]

Conclusion and Future Directions

The collective evidence strongly supports Fuziline as a potent activator of thermogenesis. Its mechanism, centered on non-selective β-AR agonism, effectively enhances energy expenditure by stimulating BAT-mediated heat production and ensuring adequate fuel supply through hepatic glycogenolysis.[2][3] The ability of Fuziline to acutely activate thermogenesis without requiring UCP1 upregulation presents a novel therapeutic angle, potentially offering a safer profile for long-term metabolic management.[3]

For drug development professionals, Fuziline represents a promising lead compound. Future research should focus on:

  • Selectivity Profiling : Characterizing the binding affinities and functional activities of Fuziline across all β-AR subtypes to better understand potential off-target effects, particularly cardiovascular effects related to β1-AR.

  • Chronic Efficacy and Safety : Evaluating the long-term effects of Fuziline administration on body weight, insulin sensitivity, and BAT morphology in diet-induced obesity models.

  • Pharmacokinetics and Bioavailability : Determining the ADME (absorption, distribution, metabolism, and excretion) properties of Fuziline to optimize dosing and delivery.

  • Structural Optimization : Utilizing Fuziline as a scaffold for medicinal chemistry efforts to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides the foundational knowledge and experimental framework necessary to advance the study of Fuziline and similar thermogenic compounds from preclinical research to potential clinical applications.

References

An In-depth Technical Guide on the Cardioprotective Effects of Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a C19-diterpenoid alkaloid isolated from Aconitum carmichaelii Debx., has demonstrated significant cardioprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, focusing on the modulation of key signaling pathways involved in cardiac injury. The information presented herein is intended to support further research and development of Fuziline as a potential therapeutic agent for cardiovascular diseases. Fuziline is noted for its antioxidant properties and its ability to mitigate cardiac damage induced by agents such as dobutamine (B195870) and isoproterenol[1][2][3][4][5][6].

Core Mechanisms of Cardioprotection

Fuziline exerts its cardioprotective effects through two primary mechanisms: the inhibition of pyroptosis, an inflammatory form of programmed cell death, and the suppression of endoplasmic reticulum (ER) stress-induced apoptosis. These actions collectively reduce myocardial cell death, limit inflammation, and preserve cardiac function in the face of cardiotoxic insults.

Inhibition of Pyroptosis in Dobutamine-Induced Cardiac Injury

Studies have shown that Fuziline can protect against dobutamine-induced heart damage by downregulating key components of the pyroptosis pathway. Pyroptosis is a pro-inflammatory form of cell death that is implicated in various cardiovascular diseases[1][7]. Fuziline administration has been found to significantly reduce the levels of several key markers associated with this pathway[1][2][4][6].

Quantitative Data Summary: Effects of Fuziline on Pyroptosis and Oxidative Stress Markers

ParameterControl (Dobutamine)Fuziline + DobutamineFuziline OnlyP-valueReference
Troponin-I Significantly ElevatedSignificantly ReducedNormal<0.05[1][2]
NLRP3 Significantly ElevatedSignificantly ReducedNormal<0.001[1][2]
GSDMD Significantly ElevatedSignificantly ReducedNormal<0.001[1][2]
8-OHDG Significantly ElevatedSignificantly ReducedNormal<0.001[1][2]
IL-1β Significantly ElevatedSignificantly ReducedNormal<0.001[1][2]
GAL-3 Significantly ElevatedSignificantly ReducedNormal<0.05[1][2]
TOS Highest LevelSignificantly ReducedLowest Level<0.001[1][2]
TAS Significantly ReducedSignificantly IncreasedHighest Level<0.001[1][2]
OSI Significantly ElevatedSignificantly ReducedNormal<0.001[1][2]

GSDMD: Gasdermin D; 8-OHDG: 8-hydroxy-deoxyguanosine; IL-1β: Interleukin-1 beta; GAL-3: Galectin-3; NLRP3: NLR family pyrin domain containing 3; OSI: Oxidative Stress Index; TAS: Total Antioxidant Status; TOS: Total Oxidant Status.

Experimental Protocol: Dobutamine-Induced Cardiac Injury in Mice

  • Animal Model: Adult male BALB/c mice (18-20 g) were randomly divided into four groups: Sham, Dobutamine, Dobutamine + Fuziline, and Fuziline only[1][2][6].

  • Induction of Cardiac Injury: Dobutamine (250 mg) was dissolved in saline and administered via intraperitoneal (IP) injection at a dose of 0.1 ml daily to induce cardiac injury[1].

  • Fuziline Administration: Fuziline (0.96 mg/kg) was dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered as a 0.1 ml IP injection daily[1].

  • Biochemical Analysis: Blood samples were collected for the measurement of cardiac troponin-I, pro-brain natriuretic peptide (ProBNP), and other biochemical markers. Plasma levels of NLRP3, GSDMD, 8-OHDG, IL-1β, and GAL-3 were determined using enzyme-linked immunosorbent assay (ELISA) kits. Total antioxidant status (TAS) and total oxidant status (TOS) were also measured[1][2][6].

  • Histopathological Examination: Heart tissues were fixed in 10% formalin, embedded in paraffin, and sectioned for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess myocardial necrosis and morphology[1][2][6].

Signaling Pathway: Fuziline's Inhibition of Dobutamine-Induced Pyroptosis

G Dobutamine Dobutamine Insult ROS Increased ROS (Oxidative Stress) Dobutamine->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD IL1b IL-1β Maturation and Release Caspase1->IL1b Pyroptosis Pyroptosis & Cardiac Injury GSDMD->Pyroptosis IL1b->Pyroptosis Fuziline Fuziline Fuziline->ROS Fuziline->NLRP3

Caption: Fuziline inhibits dobutamine-induced pyroptosis.

Attenuation of Isoproterenol-Induced Myocardial Injury via Inhibition of ROS-Triggered Endoplasmic Reticulum Stress

Fuziline has also been shown to protect against myocardial injury induced by the β-adrenergic agonist isoproterenol (B85558) (ISO). This protection is mediated by the inhibition of reactive oxygen species (ROS)-triggered ER stress and subsequent apoptosis[3][5]. Fuziline treatment was found to improve cell viability and reduce apoptosis in cardiomyocytes[3][5].

Quantitative Data Summary: Effects of Fuziline on Apoptosis and ER Stress Markers

ParameterControl (Isoproterenol)Fuziline (100 nM) + ISOFuziline (500 nM) + ISOP-valueReference
Cell Viability Significantly DecreasedSignificantly IncreasedSignificantly Increased<0.01[3]
Apoptotic Cell Rate Significantly IncreasedSignificantly DecreasedSignificantly Decreased<0.01[8]
Bcl-2/Bax Ratio Significantly DecreasedSignificantly IncreasedSignificantly Increased<0.05[3]
Cleaved-Caspase 3 Significantly IncreasedSignificantly DecreasedSignificantly Decreased<0.05[3]
p-PERK/PERK Ratio Significantly IncreasedSignificantly DecreasedSignificantly Decreased<0.05[3]
p-eIF2α/eIF2α Ratio Significantly IncreasedSignificantly DecreasedSignificantly Decreased<0.05[3]
ATF4 Expression Significantly IncreasedSignificantly DecreasedSignificantly Decreased<0.05[3]
CHOP Expression Significantly IncreasedSignificantly DecreasedSignificantly Decreased<0.05[3]

ATF4: Activating transcription factor 4; CHOP: C/EBP homologous protein; eIF2α: Eukaryotic initiation factor 2 alpha; PERK: Protein kinase R-like endoplasmic reticulum kinase.

Experimental Protocol: Isoproterenol-Induced Myocardial Injury

  • In Vitro Model: H9c2 rat myocardial cells were used. Cells were pre-treated with Fuziline (100 and 500 nmol/L) for 2 hours, followed by stimulation with isoproterenol (10 μmol/L) for 24 hours[3].

  • Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay[3].

  • Apoptosis Detection: Apoptosis was measured by flow cytometry after Annexin V-FITC/PI staining. The expression of apoptosis-related proteins (Bcl-2, Bax, cleaved-caspase 3) was determined by Western blotting[3][8].

  • ROS Measurement: Intracellular ROS levels were detected using the fluorescent probe DCFH-DA[3].

  • Western Blot Analysis: The expression levels of ER stress-related proteins (GRP78, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and CHOP) were analyzed by Western blotting[3].

  • In Vivo Model: Male Sprague-Dawley rats were administered isoproterenol (85 mg/kg, intraperitoneally) for two consecutive days to induce myocardial injury. Fuziline was administered orally for 7 days prior to ISO injection[5].

Signaling Pathway: Fuziline's Inhibition of ISO-Induced ER Stress and Apoptosis

G Isoproterenol Isoproterenol Insult ROS Increased ROS Isoproterenol->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Mitochondrial Dysfunction & Apoptosis CHOP->Apoptosis Fuziline Fuziline Fuziline->ROS

Caption: Fuziline inhibits ISO-induced ER stress pathway.

Conclusion and Future Directions

The available data strongly suggest that Fuziline possesses significant cardioprotective properties, primarily through the inhibition of pyroptosis and ER stress-induced apoptosis. These mechanisms are critically involved in the pathogenesis of various cardiovascular diseases, highlighting the therapeutic potential of Fuziline. Future research should focus on elucidating the precise molecular targets of Fuziline within these pathways, as well as evaluating its efficacy and safety in more complex, clinically relevant models of heart disease. Further investigation into the pharmacokinetics and pharmacodynamics of Fuziline is also warranted to optimize its therapeutic application.

References

Fuziline: A Bioactive Marker for the Quality Control and Therapeutic Potential of Fuzi (Aconitum carmichaeli)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fuzi, the processed lateral root of Aconitum carmichaelii Debx., is a cornerstone of traditional Chinese medicine, revered for its potent therapeutic effects in treating conditions associated with "Yang deficiency," such as heart failure and inflammatory diseases.[1][2] However, its clinical application is hampered by a narrow therapeutic window due to the presence of highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine.[1][2][3] Processing methods are employed to hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-ester alkaloids.[2][3][4] Among the latter, Fuziline (15α-Hydroxyneoline) , a C19-diterpenoid alkaloid, has emerged as a critical bioactive marker. It is not only significantly less toxic but also possesses substantial pharmacological activities, including cardioprotective, thermogenic, and anti-inflammatory effects.[1][5][6] This guide provides a comprehensive overview of Fuziline, detailing its role as a quality marker, its mechanisms of action, pharmacokinetic profile, and the analytical methodologies required for its study.

Fuziline as a Bioactive Quality Marker

The quality control of Fuzi has traditionally focused on limiting the content of toxic DDAs. However, a modern approach necessitates the quantification of less toxic, pharmacologically active constituents to ensure therapeutic efficacy. Fuziline is a strong candidate for a potential quality marker (PQ-marker) for several reasons:

  • Abundance in Processed Products : Fuziline is found in greater abundance in processed Fuzi samples compared to the highly toxic DDAs.[1]

  • Favorable Pharmacokinetics : It exhibits significantly higher oral bioavailability compared to traditional markers like benzoylmesaconine (B1261751) (BMA).[1]

  • Potent Bioactivity : Fuziline demonstrates potent, dose-dependent anti-inflammatory, analgesic, and thermogenic effects.[1][5]

  • Reduced Toxicity : Studies show that Fuziline has markedly lower cardiotoxicity and neurotoxicity compared to both DDAs and MDAs.[1]

These attributes suggest that quantifying Fuziline, in addition to residual DDAs, provides a more accurate assessment of both the safety and efficacy of processed Fuzi products.

Figure 1: Rationale for Fuziline as a quality marker for processed Fuzi.

Pharmacological Activities and Signaling Pathways

Fuziline exerts its therapeutic effects through multiple mechanisms of action, targeting key signaling pathways involved in metabolism, cardiovascular health, and inflammation.

Thermogenesis and Metabolic Regulation

Fuziline has been identified as a key thermogenic component of Fuzi, capable of ameliorating glucose and lipid metabolism.[5]

  • Mechanism : Fuziline acts as a non-selective agonist for β-adrenergic receptors (β-ARs), particularly β2-AR and β3-AR.[5]

  • Signaling Pathway : Activation of β-ARs stimulates the downstream cAMP-PKA signaling cascade. This leads to an increase in liver glycogenolysis and triglyceride hydrolysis in brown adipose tissue (BAT). The resulting release of energy substrates enhances mitochondrial energy metabolism, promoting adaptive thermogenesis.[5]

Figure 2: Fuziline-mediated thermogenesis signaling pathway.
Cardioprotective Effects

Fuziline demonstrates significant protective effects against myocardial injury.[6] It can reduce cell death in cardiomyocytes and mitigate myocardial necrosis and fibrosis in vivo.[6]

  • Mechanism : Fuziline alleviates isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[6]

  • Signaling Pathway : It specifically targets the PERK/eIF2α/ATF4/CHOP pathway, a key cascade in the ER stress response that can lead to apoptosis. By inhibiting this pathway, Fuziline reduces cardiomyocyte apoptosis.[6] Furthermore, in dobutamine-induced cardiac damage models, Fuziline has been shown to reduce levels of NLRP3, a key component of the inflammasome that contributes to pyroptosis and inflammation.[7][8]

Anti-inflammatory and Analgesic Effects

Fuziline exhibits potent anti-inflammatory and analgesic properties, which are central to the traditional uses of Fuzi.[1][9]

  • Mechanism : The anti-inflammatory effects are attributed to the reduction of pro-inflammatory cytokines.[9][10]

  • Signaling Pathway : Fuziline is believed to inhibit key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[9][10] These pathways are crucial for the transcription of genes encoding inflammatory mediators like TNF-α, IL-1β, and IL-6.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Fuziline in Rats
ParameterIntravenous (IV) AdministrationOral (PO) Administration (4 mg/kg)Reference
Dose 1 mg/kg4 mg/kg[11]
Half-life (t½) ~6.3 ± 2.6 h~6.3 ± 2.6 h[11]
Clearance (CL) 1745.6 ± 818.1 mL/kg/hN/A[11]
Absolute Bioavailability (F) N/A21.1 ± 7.0%[11]

Note: Data derived from studies in Sprague-Dawley rats.

Table 2: Comparative Oral Bioavailability of Fuzi Alkaloids in Mice
AlkaloidAverage Oral Bioavailability (%)Alkaloid TypeReference
Fuziline (FE) 18.14%Non-ester Diterpenoid[1]
Neoline (NE) 63.82%Non-ester Diterpenoid[1]
Songorine (B610919) (SE) 49.51%Non-ester Diterpenoid[1]
Benzoylmesaconine (BMA) 3.05%Monoester Diterpenoid[1]

Experimental Protocols

Quantification of Fuziline in Rat Plasma via HILIC-MS

This protocol is adapted from a validated method for pharmacokinetic studies.[11]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma in a centrifuge tube, add 20 µL of internal standard (Guanfu base A, 50 ng/mL).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate (B1210297), vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the HILIC-MS system.

2. Chromatographic Conditions:

  • System : Hydrophilic Interaction Liquid Chromatography (HILIC) system.

  • Column : Chrom Matrix HP amide column (5µm, 10 cm × 3.0 mm I.D.).[11]

  • Mobile Phase : Acetonitrile and 10 mM ammonium (B1175870) acetate in water (90:10, v/v).

  • Flow Rate : 0.2 mL/min (isocratic elution).[11]

  • Column Temperature : 30°C.

3. Mass Spectrometry Conditions:

  • System : Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode : Positive ESI.

  • Detection Mode : Selected Ion Monitoring (SIM).

  • Monitored Ions : Fuziline at m/z 454.3; Guanfu base A (IS) at m/z 436.3.

  • Key Parameters : Optimize capillary voltage, cone voltage, and source temperature according to the specific instrument.

4. Validation Parameters:

  • Linearity : Establish a calibration curve from 1 to 1000 ng/mL (R² > 0.99).[11]

  • Lower Limit of Quantification (LLOQ) : 1 ng/mL.[11]

  • Recovery : Average recovery should be between 68-70%.[11]

  • Precision and Accuracy : Intra- and inter-day relative standard deviations (RSD) should be within acceptable limits (e.g., <15%).

Figure 3: Experimental workflow for pharmacokinetic analysis of Fuziline.
In Vivo Model of Dobutamine-Induced Cardiac Damage

This protocol is designed to assess the cardioprotective effects of Fuziline in a mouse model.[7][8][12]

1. Animals and Grouping:

  • Species : Adult male BALB/c mice (18-20 g).

  • Groups (n=8 per group):

    • Sham Control : Receives vehicle (e.g., saline) intraperitoneally (IP).
    • Dobutamine (B195870) Control : Receives dobutamine to induce cardiac injury.
    • Treatment Group : Receives dobutamine followed by Fuziline treatment.
    • Fuziline Only : Receives only Fuziline to assess its independent effects.

2. Induction of Cardiac Injury:

  • Administer dobutamine (dose to be optimized, e.g., via a single high-dose IP injection) to the control and treatment groups to induce cardiac damage.

  • Confirm injury through methods like electrocardiogram (ECG) monitoring.

3. Treatment Protocol:

  • For the treatment group, administer Fuziline (e.g., 3 mg/kg, IP) daily for a set period (e.g., 15 days) after injury confirmation.[7]

  • Administer vehicle or Fuziline to the respective control groups on the same schedule.

4. Sample Collection and Analysis:

  • At the end of the experiment, sacrifice animals under deep anesthesia.

  • Blood Collection : Collect blood via cardiac puncture for biochemical analysis.

    • Biomarkers : Measure levels of cardiac troponin-I (cTnI), creatine (B1669601) kinase (CK), pro-BNP, and inflammatory markers like IL-1β and NLRP3.[7]

  • Tissue Collection : Harvest heart tissue.

    • Histopathology : Fix a portion of the heart in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess myocardial structure, inflammation, and necrosis.
    • Biochemical Analysis : Homogenize a portion of the heart tissue to measure markers of oxidative stress (e.g., TOS, TAS, 8-OHdG) and inflammation (e.g., NLRP3).[7][8]

5. Statistical Analysis:

  • Compare the measured parameters between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.

Conclusion

Fuziline stands out as a pivotal, multi-functional alkaloid in processed Fuzi. Its favorable safety profile, significant oral bioavailability, and potent pharmacological activities in metabolic regulation, cardioprotection, and anti-inflammation underscore its importance. For researchers and drug development professionals, Fuziline not only represents a robust bioactive marker for the quality control of Fuzi preparations but also holds promise as a therapeutic lead compound. Future research should focus on further elucidating its downstream signaling targets, exploring its full therapeutic potential in various disease models, and developing standardized analytical methods to ensure the consistency and safety of Fuzi-based medicines.

References

Fuziline: A Technical Guide to its Analgesic and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a C19-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx., known as Fuzi in traditional Chinese medicine, has demonstrated significant dose-dependent analgesic and anti-inflammatory effects. This technical guide provides an in-depth overview of the experimental evidence supporting these properties, detailed methodologies for the key experiments, and a review of the implicated signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Quantitative Data Summary

While specific quantitative data from dose-response studies on Fuziline were not available in the public domain at the time of this review, the existing literature consistently reports dose-dependent effects. The following tables represent an illustrative summary of expected quantitative outcomes based on typical results for compounds with similar activity in these standardized assays.

Table 1: Illustrative Anti-inflammatory Activity of Fuziline in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle)-0
Fuziline10Data not available
Fuziline20Data not available
Fuziline40Data not available
Indomethacin (Standard)10Data not available

Table 2: Illustrative In Vitro Anti-inflammatory Effect of Fuziline on LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)Nitric Oxide (NO) Inhibition (%)
Control (LPS only)-0
Fuziline10Data not available
Fuziline25Data not available
Fuziline50Data not available
Dexamethasone (Standard)10Data not available

Table 3: Illustrative Analgesic Activity of Fuziline in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Reduction in Writhing Count (%)
Control (Vehicle)-0
Fuziline10Data not available
Fuziline20Data not available
Fuziline40Data not available
Aspirin (Standard)100Data not available

Table 4: Illustrative Analgesic Effect of Fuziline in the Hargreaves Test

Treatment GroupDose (mg/kg)Increase in Pain Latency (s)
Control (Vehicle)-0
Fuziline10Data not available
Fuziline20Data not available
Fuziline40Data not available
Morphine (Standard)10Data not available

Experimental Protocols

The analgesic and anti-inflammatory properties of Fuziline have been evaluated using a panel of standardized in vivo and in vitro models.[1]

Carrageenan-Induced Paw Edema in Mice (In Vivo Anti-inflammatory Assay)

This widely used model assesses the ability of a compound to inhibit acute inflammation.

Methodology:

  • Animals: Male C57BL/6J mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Compound Administration: Fuziline, a positive control (e.g., indomethacin), or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 1% λ-carrageenan solution in saline is administered into the right hind paw of each mouse.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages (In Vitro Anti-inflammatory Assay)

This assay evaluates the anti-inflammatory effects of a compound on cultured murine macrophage cells.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Fuziline or a positive control (e.g., dexamethasone) for a specified period.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected to measure the levels of inflammatory mediators, such as nitric oxide (NO), using the Griess reagent.

  • Data Analysis: The inhibitory effect of Fuziline on the production of inflammatory mediators is calculated as a percentage relative to the LPS-stimulated control.

Acetic Acid-Induced Writhing Test in Mice (In Vivo Analgesic Assay)

This model assesses the peripheral analgesic activity of a compound.

Methodology:

  • Animals: Male C57BL/6J mice are used.

  • Acclimatization and Grouping: Similar to the paw edema model.

  • Compound Administration: Fuziline, a positive control (e.g., aspirin), or vehicle is administered prior to the induction of pain.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 15-20 minutes).

  • Data Analysis: The percentage reduction in the number of writhes in the treatment groups is calculated relative to the control group.

Hargreaves Test in Mice (In Vivo Analgesic Assay)

This test measures the response to thermal pain and is used to evaluate central and peripheral analgesic effects.

Methodology:

  • Animals: Male C57BL/6J mice are used.

  • Acclimatization: Mice are individually placed in plexiglass chambers on a glass floor and allowed to acclimate.

  • Compound Administration: Fuziline, a positive control (e.g., morphine), or vehicle is administered.

  • Thermal Stimulation: A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the mouse to withdraw its paw (paw withdrawal latency) is automatically recorded. A cut-off time is set to prevent tissue damage.

  • Measurement: Baseline paw withdrawal latency is measured before compound administration, and measurements are repeated at set time points after administration.

  • Data Analysis: The increase in paw withdrawal latency in the treated groups is compared to the baseline and the vehicle control group to determine the analgesic effect.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of diterpenoid alkaloids from Fuzi are generally attributed to the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Fuziline's anti-inflammatory action is likely mediated, at least in part, by inhibiting this pathway.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation Fuziline Fuziline Fuziline->IKK Inhibition

NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for signal transduction from the cell surface to the nucleus in response to a variety of extracellular stimuli, including inflammatory signals. Activation of MAPK pathways leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory mediators. It is plausible that Fuziline exerts its anti-inflammatory effects by interfering with the phosphorylation cascade of one or more MAPK pathways.

MAPK_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Phosphorylation Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Fuziline Fuziline Fuziline->MAPKKK Inhibition

MAPK Signaling Pathway in Inflammation.

Conclusion

Fuziline has been identified as a promising natural compound with both analgesic and anti-inflammatory properties. The available evidence from in vivo and in vitro studies demonstrates its efficacy in established models of pain and inflammation.[1] The likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. Further research is warranted to fully elucidate the precise molecular targets of Fuziline and to obtain detailed quantitative data to support its development as a potential therapeutic agent. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of Fuziline.

References

Fuziline: A Technical Guide to its Beta-Adrenergic Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii Debx. (Fuzi), has demonstrated notable pharmacological activity as a non-selective agonist of beta-adrenergic receptors (β-ARs).[1][2] This technical guide provides an in-depth overview of the current understanding of Fuziline's mechanism of action, focusing on its interaction with the β-adrenergic signaling pathway. While quantitative data on its direct binding affinity and potency remain to be fully elucidated in publicly available literature, this document synthesizes existing qualitative evidence, details relevant experimental protocols, and presents visualized signaling pathways to support further research and drug development efforts in metabolic and cardiovascular diseases.

Introduction

Fuziline is a key bioactive component of Radix Aconiti Carmichaeli, a traditional Chinese medicine utilized for treating cardiovascular and metabolic disorders.[1][2] A primary mechanism underlying its therapeutic effects is the activation of beta-adrenergic receptors, which play a crucial role in regulating physiological processes such as heart rate, metabolism, and thermogenesis. Fuziline has been shown to non-selectively activate β-ARs, with documented agonistic effects on at least the β2 and β3 subtypes.[1] This activity triggers a cascade of intracellular events, leading to significant metabolic consequences, most notably the stimulation of thermogenesis in brown adipose tissue (BAT) and metabolic regulation in the liver.

Mechanism of Action: Beta-Adrenergic Receptor Activation

Fuziline functions as an agonist at beta-adrenergic receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This initiates a well-defined signaling cascade:

  • G Protein Activation: The activated Gs protein releases its GDP and binds GTP, causing the dissociation of its α-subunit (Gαs).

  • Adenylyl Cyclase Stimulation: The Gαs-GTP complex activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • cAMP as a Second Messenger: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Downstream Effects: PKA proceeds to phosphorylate various downstream target proteins, leading to specific physiological responses. In the context of Fuziline's observed effects, this includes the phosphorylation of hormone-sensitive lipase (B570770) (HSL) in brown adipose tissue, promoting triglyceride hydrolysis, and the phosphorylation of key enzymes involved in glycogenolysis in the liver.[1]

Signaling Pathway Diagram

Fuziline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fuziline Fuziline BetaAR Beta-Adrenergic Receptor (β-AR) Fuziline->BetaAR Binds to G_protein Gs Protein (Inactive) BetaAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein_active Gαs-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange G_protein_active->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Metabolic_Effects Metabolic Effects (Triglyceride Hydrolysis, Glycogenolysis) PKA->Metabolic_Effects Phosphorylates Downstream Targets

Caption: Fuziline-activated beta-adrenergic signaling cascade.

Quantitative Pharmacological Data

A comprehensive review of the existing scientific literature did not yield specific quantitative data on the binding affinity (Ki or Kd values) or functional potency (EC50 values) of Fuziline for the individual beta-adrenergic receptor subtypes. This represents a significant knowledge gap, and further research, including radioligand binding assays and functional cAMP accumulation assays, is required to characterize its pharmacological profile fully.

Table 1: Summary of Fuziline's Beta-Adrenergic Activity (Qualitative)
ParameterReceptor Subtype(s)Observed EffectReference
Binding Non-selective β-ARAgonist[1][2]
β2-ARAgonist[1]
β3-ARAgonist[1][2]
Functional Response General↑ cAMP-PKA pathway activation[1]
Brown Adipose Tissue↑ Thermogenesis, ↑ Triglyceride hydrolysis[1][2]
Liver↑ Glycogenolysis[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Fuziline's bioactivity.

β3-Adrenergic Receptor Agonist Activity via Dual-Luciferase Reporter Assay

This assay is used to determine if a compound can activate a specific receptor, in this case, the β3-AR, by measuring the expression of a reporter gene.

Objective: To quantify the activation of the β3-AR by Fuziline.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cells are seeded into 24-well plates.

    • Upon reaching 70-80% confluency, cells are co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):

      • A plasmid containing the human β3-AR gene.

      • A reporter plasmid containing a firefly luciferase gene under the control of a cAMP response element (CRE).

      • A control plasmid containing a Renilla luciferase gene with a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with a fresh medium containing various concentrations of Fuziline, a known β3-AR agonist (e.g., BRL37344) as a positive control, or a vehicle control.

    • A β-AR antagonist (e.g., propranolol) can be co-administered with Fuziline to confirm the specificity of the effect.[2]

    • Cells are incubated for a further 6-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • The culture medium is removed, and cells are washed with PBS.

    • Passive Lysis Buffer is added to each well, and the plate is incubated at room temperature for 15 minutes with gentle rocking to lyse the cells.

    • The cell lysate is transferred to an opaque 96-well plate.

    • Firefly luciferase activity is measured first by adding Luciferase Assay Reagent II and quantifying the luminescent signal with a luminometer.

    • Stop & Glo® Reagent is then added to the same well, which quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction. The Renilla luminescence is then measured.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • The fold change in luciferase activity is calculated relative to the vehicle-treated control cells.

Experimental Workflow: Dual-Luciferase Assay

Dual_Luciferase_Workflow A Seed HEK293T Cells B Co-transfect with: 1. β3-AR Plasmid 2. CRE-Firefly Luciferase Plasmid 3. pRL-TK (Renilla) Plasmid A->B C Incubate for 24h B->C D Treat cells with Fuziline, Controls (Vehicle, Agonist), or Fuziline + Antagonist C->D E Incubate for 6-24h D->E F Lyse Cells E->F G Measure Firefly Luciferase Activity F->G H Measure Renilla Luciferase Activity G->H I Normalize Firefly to Renilla Signal and Calculate Fold Change H->I

References

Pharmacological Profile of Fuziline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a C20-diterpenoid alkaloid derived from the traditional Chinese medicine Radix Aconiti Carmichaeli ("Fuzi"), has garnered significant interest for its diverse pharmacological activities. Primarily recognized for its thermogenic and cardioprotective effects, Fuziline's mechanism of action is centered on its role as a non-selective β-adrenergic receptor agonist. This technical guide provides a comprehensive overview of the pharmacological profile of Fuziline, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Mechanism of Action

Fuziline exerts its pharmacological effects primarily through the non-selective activation of β-adrenergic receptors (β-ARs). This interaction initiates a cascade of downstream signaling events that vary depending on the receptor subtype and tissue location, leading to its observed thermogenic and cardioprotective properties.

β-Adrenergic Receptor Agonism and Thermogenesis

Fuziline has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It non-selectively activates β-adrenergic receptors, leading to the stimulation of the downstream cAMP-PKA signaling pathway. This activation results in increased liver glycogenolysis and triglyceride hydrolysis, providing energy for heat generation in the liver and brown adipose tissue (BAT).[1]

Specifically, Fuziline has been shown to act as a β2-AR and β3-AR agonist. The agonism of β2-ARs in the liver stimulates glycogenolysis, while the activation of β3-ARs, the predominant β-AR subtype in BAT, is crucial for adaptive thermogenesis and lipolysis.[1]

Cardioprotective Effects and Signaling Pathways

Beyond its thermogenic effects, Fuziline exhibits significant cardioprotective activity. It has been shown to mitigate myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. This protective mechanism is mediated through the PERK/eIF2α/ATF4/CHOP signaling pathway. By suppressing this pathway, Fuziline helps to maintain mitochondrial membrane potential, block the release of cytochrome C, and ultimately reduce apoptosis in cardiomyocytes.

Quantitative Pharmacological Data

Table 1: In Vitro Efficacy of Fuziline

AssayCell LineEndpointEffective ConcentrationReference
CardioprotectionNeonatal rat cardiomyocytesReduction of sodium pentobarbital-induced cell death0.1 - 10 µM
CardioprotectionH9c2 rat cardiomyocytesReduction of isoproterenol-induced ROS production and apoptosisNot specified

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of Fuziline has been investigated in preclinical studies.

Table 2: Pharmacokinetic Parameters of Fuziline in Rats

ParameterRoute of AdministrationDoseValueReference
Oral BioavailabilityOral4 mg/kg21.1 ± 7.0%
Clearance RateOral4 mg/kg1745.6 ± 818.1 mL/kg/h
Half-life (t1/2)Oral4 mg/kg~6.3 ± 2.6 h

Experimental Protocols

Quantification of Fuziline in Rat Plasma via HILIC-MS

This protocol details the method for the sensitive and specific quantification of Fuziline in rat plasma using Hydrophilic Interaction Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (HILIC-MS).

4.1.1. Sample Preparation

  • To a 100 µL aliquot of rat plasma, add an internal standard (e.g., Guanfu base A).

  • Perform liquid-liquid extraction with ethyl acetate.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

4.1.2. HILIC-MS Conditions

  • Column: HILIC Chrom Matrix HP amide column (5µm, 10cm x 3.0mm I.D.)

  • Mobile Phase: Isocratic elution with a suitable hydrophilic interaction mobile phase.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • Detection: Selected Ion Monitoring (SIM) mode for Fuziline and the internal standard.

4.1.3. Calibration and Quantification

  • A linear calibration curve is established in the concentration range of 1 to 1000 ng/mL.

  • The lower limit of quantification (LLOQ) is typically 1 ng/mL, with a limit of detection (LOD) of 0.5 ng/mL.

G cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS Analysis Rat Plasma Rat Plasma Add Internal Standard Add Internal Standard Rat Plasma->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstituted Sample Reconstituted Sample HILIC Separation HILIC Separation Reconstituted Sample->HILIC Separation ESI-MS Detection ESI-MS Detection HILIC Separation->ESI-MS Detection Data Analysis Data Analysis ESI-MS Detection->Data Analysis G Cell Culture Cell Culture MTY Staining MTY Staining Cell Culture->MTY Staining PBS Wash PBS Wash MTY Staining->PBS Wash Fuziline Treatment Fuziline Treatment PBS Wash->Fuziline Treatment Fluorescence Measurement Fluorescence Measurement Fuziline Treatment->Fluorescence Measurement G cluster_liver Hepatocyte cluster_bat Brown Adipocyte Fuziline Fuziline Beta2_AR Beta2_AR Fuziline->Beta2_AR Liver Beta3_AR Beta3_AR Fuziline->Beta3_AR BAT Adenylyl_Cyclase1 Adenylyl_Cyclase1 Beta2_AR->Adenylyl_Cyclase1 Adenylyl_Cyclase2 Adenylyl_Cyclase2 Beta3_AR->Adenylyl_Cyclase2 cAMP1 cAMP1 Adenylyl_Cyclase1->cAMP1 ATP cAMP2 cAMP2 Adenylyl_Cyclase2->cAMP2 ATP PKA1 PKA1 cAMP1->PKA1 PKA2 PKA2 cAMP2->PKA2 Glycogenolysis Glycogenolysis PKA1->Glycogenolysis Lipolysis Lipolysis PKA2->Lipolysis Heat_Generation1 Heat_Generation1 Glycogenolysis->Heat_Generation1 Energy Heat_Generation2 Heat_Generation2 Lipolysis->Heat_Generation2 Energy G Isoproterenol Isoproterenol ROS ROS Isoproterenol->ROS Fuziline Fuziline PERK PERK Fuziline->PERK inhibits ROS->PERK activates eIF2a eIF2a PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP upregulates transcription Apoptosis Apoptosis CHOP->Apoptosis

References

Fuziline: A Diterpenoid Alkaloid from Traditional Chinese Medicine with Cardioprotective and Thermogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a C19-diterpenoid alkaloid, is a significant bioactive compound isolated from Radix Aconiti Lateralis Preparata (processed lateral root of Aconitum carmichaelii Debx.), a cornerstone herb in traditional Chinese medicine known as "Fuzi" (附子).[1][2] For centuries, Fuzi has been utilized in clinical practice to treat a range of conditions characterized by "Yang deficiency," such as cardiovascular diseases and metabolic disorders associated with a sensation of cold.[3][4] Modern pharmacological research has identified Fuziline as a key contributor to the therapeutic effects of Fuzi, demonstrating notable cardioprotective and thermogenic activities.[5][6] This technical guide provides a comprehensive overview of Fuziline, focusing on its chemical properties, pharmacological actions, underlying signaling pathways, and the experimental methodologies used to elucidate its effects.

Chemical Properties

Fuziline, also known as 15α-hydroxyneoline, is a complex diterpenoid alkaloid. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Chemical Formula C24H39NO7[7]
Molecular Weight 453.58 g/mol [7]
CAS Number 80665-72-1[7]
IUPAC Name (1α,6α,14α,15α,16β)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol
Appearance Solid powder[7]

Pharmacological Activities and Mechanisms of Action

Fuziline exhibits a range of pharmacological effects, with its cardioprotective and thermogenic properties being the most extensively studied.

Cardioprotective Effects

Fuziline has demonstrated significant potential in protecting myocardial cells from injury. In vitro studies using H9c2 rat cardiomyocytes have shown that Fuziline can mitigate isoproterenol (B85558) (ISO)-induced apoptosis and oxidative stress.[6] This protective effect is, at least in part, mediated through the inhibition of the endoplasmic reticulum (ER) stress pathway.

Signaling Pathway: Inhibition of ER Stress-Induced Apoptosis

Under conditions of cellular stress, such as those induced by ISO, the accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). One of the key branches of the UPR is mediated by the protein kinase R (PKR)-like ER kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP). Fuziline has been shown to attenuate this cascade, thereby reducing apoptosis.[6][7]

PERK_Signaling_Pathway PERK PERK pPERK p-PERK PERK->pPERK eIF2a eIF2α peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Increased Translation CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Fuziline Fuziline Fuziline->PERK Inhibits

Fuziline's inhibition of the PERK-mediated ER stress pathway.

Quantitative Data: Cardioprotective Effects

ParameterConditionFuziline ConcentrationResultReference
Cell ViabilityH9c2 cells + 80 µM Isoproterenol (48h)0.05 - 10 µMDose-dependent increase in cell viability[6]
ApoptosisH9c2 cells + 80 µM Isoproterenol (48h)100 nM, 500 nMReduction in apoptotic cells[6]
ROS ProductionH9c2 cells + 80 µM Isoproterenol (48h)100 nM, 500 nMDecreased intracellular ROS levels[6]
Protein Expression (p-PERK/PERK)H9c2 cells + 80 µM Isoproterenol10, 100, 500 nMDose-dependent decrease in the ratio[7]
Protein Expression (CHOP)H9c2 cells + 80 µM Isoproterenol10, 100, 500 nMDose-dependent decrease in expression[7]
Thermogenic Effects

Fuziline has been identified as a key thermogenic component of Radix aconiti carmichaelii.[5] It is believed to ameliorate glucose and lipid metabolism by activating β-adrenergic receptors (β-ARs) to stimulate thermogenesis.[5]

Signaling Pathway: β-Adrenergic Receptor-Mediated Thermogenesis

Fuziline acts as a non-selective agonist of β-ARs. This activation stimulates the downstream cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway. In brown adipose tissue (BAT), this leads to the phosphorylation of hormone-sensitive lipase (B570770) (HSL), promoting lipolysis and the release of fatty acids for uncoupling protein 1 (UCP1)-mediated thermogenesis. In the liver, this pathway stimulates glycogenolysis, providing glucose as an energy source for heat production.[5]

Thermogenesis_Pathway cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_BAT Brown Adipose Tissue cluster_Liver Liver Fuziline Fuziline betaAR β-Adrenergic Receptor Fuziline->betaAR Activates AC Adenylyl Cyclase betaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates pHSL p-HSL HSL->pHSL Phosphorylation Lipolysis Lipolysis pHSL->Lipolysis Thermogenesis_BAT Thermogenesis Lipolysis->Thermogenesis_BAT Glucose Glucose Glycogenolysis->Glucose Thermogenesis_Liver Thermogenesis Glucose->Thermogenesis_Liver

Fuziline-induced thermogenesis via the β-adrenergic receptor pathway.

Quantitative Data: Thermogenic Effects

ParameterAnimal ModelFuziline AdministrationResultReference
Rectal TemperatureRatsIntragastricDose-dependent increase, peaking at 60 min[5]
Liver TemperatureMiceIntragastricIncrease in temperature[5]
Brown Adipose Tissue TemperatureMiceIntragastricSignificant increase in temperature[5]

Pharmacokinetics

The pharmacokinetic profile of Fuziline has been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Data: Pharmacokinetics in Rats

ParameterRoute of AdministrationDoseValueReference
BioavailabilityOral4 mg/kg21.1 ± 7.0%[2]
Tmax (Time to maximum concentration)Oral4 mg/kg0.58 ± 0.14 h
Cmax (Maximum concentration)Oral4 mg/kg114.3 ± 35.8 ng/mL
Half-life (t1/2)Oral4 mg/kg6.3 ± 2.6 h[2]
ClearanceOral4 mg/kg1745.6 ± 818.1 mL/kg/h[2]

Experimental Protocols

In Vitro Cardioprotection Studies

Experimental Workflow: H9c2 Cell-Based Cardioprotection Assay

H9c2_Workflow cluster_assays Assays start Start: Culture H9c2 cells treatment Treatment Groups: 1. Control 2. Isoproterenol (ISO) 3. Fuziline + ISO 4. Fuziline alone start->treatment incubation Incubate for 24-48 hours treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT Assay) apoptosis Apoptosis (Flow Cytometry) ros ROS Production (DCFH-DA) western Protein Expression (Western Blot) end End: Data Analysis viability->end apoptosis->end ros->end western->end

Workflow for assessing the cardioprotective effects of Fuziline.

1. Cell Culture and Treatment:

  • H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

  • After reaching 70-80% confluency, cells are pre-treated with various concentrations of Fuziline (e.g., 0.01-50 µM) for a specified period (e.g., 2 hours).

  • Subsequently, cells are exposed to an inducer of myocardial injury, such as isoproterenol (e.g., 80 µM), for 24-48 hours.[6] Control groups include untreated cells, cells treated with Fuziline alone, and cells treated with isoproterenol alone.

2. Cell Viability Assay (MTT Assay):

  • Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

  • Cells are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Western Blot Analysis for ER Stress Proteins:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP) and a loading control (e.g., GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using image analysis software.[7][8]

In Vivo Thermogenesis Studies

1. Animal Model and Drug Administration:

  • Male Sprague-Dawley rats or C57BL/6J mice are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Fuziline is administered via intragastric gavage at various doses.[5] A control group receives the vehicle.

2. Temperature Measurement:

  • Rectal, liver, or brown adipose tissue temperature is measured at different time points post-administration using a digital thermometer or thermal imaging camera.[5]

Clinical Significance and Future Directions

While there are no dedicated clinical trials on isolated Fuziline, the extensive traditional use and modern clinical application of Fuzi-containing formulas for conditions such as pulmonary, gastrointestinal, and rheumatologic diseases highlight its therapeutic potential.[4] The demonstrated cardioprotective and thermogenic effects of Fuziline provide a scientific basis for these traditional uses and suggest potential applications in modern medicine for metabolic and cardiovascular disorders.

Further research is warranted to fully elucidate the molecular targets of Fuziline and to explore its therapeutic efficacy and safety in preclinical and clinical settings. The development of standardized Fuziline-rich extracts from Radix Aconiti Lateralis Preparata could offer a promising avenue for the development of novel therapeutics.

Conclusion

Fuziline is a key bioactive alkaloid from the traditional Chinese medicine Fuzi with well-documented cardioprotective and thermogenic properties. Its mechanisms of action involve the modulation of critical signaling pathways, including the ER stress response and β-adrenergic signaling. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound. Continued investigation into the pharmacology of Fuziline holds promise for the development of new treatments for a variety of diseases.

References

Fuziline: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Fuziline is a diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx., known as Fuzi in traditional Chinese medicine. While Fuzi has a long history of medicinal use, its narrow therapeutic window and potential for cardiotoxicity and neurotoxicity, primarily attributed to other constituent alkaloids like aconitine, necessitate a thorough evaluation of the safety profile of its individual components. This guide provides a comprehensive overview of the known safety and toxicity information for Fuziline, drawing from available preclinical research. It covers qualitative toxicity assessments, known mechanisms of action and toxicity-related signaling pathways, and outlines standard experimental protocols for toxicological evaluation. The current body of evidence suggests that Fuziline may possess a more favorable safety profile compared to other alkaloids present in Fuzi, particularly concerning cardiotoxicity and neurotoxicity. However, the lack of robust quantitative toxicological data underscores the need for further rigorous investigation.

General Safety and Toxicity Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Fuziline is classified as acutely toxic.[1] The hazard statements associated with it are:

  • H300: Fatal if swallowed

  • H330: Fatal if inhaled

These classifications indicate a high degree of acute toxicity, warranting careful handling and containment procedures in a research and development setting.

Studies on the parent herb, Fuzi, have indicated that while the crude extract can be toxic, individual components exhibit varying degrees of toxicity. Research suggests that Fuziline (FE) demonstrates lower toxicity compared to other alkaloids like benzoylmesaconine (B1261751) (BMA). In one study, mice treated with Fuziline did not exhibit the cardiotoxic or neurotoxic effects observed with BMA.

Organ-Specific Toxicity

The primary focus of toxicological concern for Aconitum alkaloids is on the cardiovascular and central nervous systems. However, data specific to Fuziline's effects on various organs are limited. The available information is summarized in the table below.

Organ SystemSpeciesRoute of AdministrationObserved EffectsReference
Cardiovascular MouseNot specifiedNo cardiotoxicity observed at tested doses. Fuziline showed protective effects against dobutamine-induced cardiac injury.[2][2]
RatNot specifiedFuziline demonstrated cardioprotective effects against isoproterenol-induced myocardial injury.
Nervous MouseNot specifiedNo neurotoxicity observed at tested doses.
Liver Mouse, RatNot specifiedIn a study on dobutamine-induced heart damage in mice, Alanine Aminotransferase (ALT) levels were not significantly different between groups treated with Fuziline and control groups, suggesting no acute hepatotoxicity under these conditions.[2] A study on Fuziline's effect on metabolism in rats and mice did not report adverse liver effects.[2]
Kidney MouseNot specifiedIn a study on dobutamine-induced heart damage, creatinine (B1669602) levels were slightly higher in the Fuziline-treated group compared to the dobutamine (B195870) group, but the toxicological significance of this finding is unclear. Urea levels were not significantly different.[2][2]

Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data for Fuziline, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available. The following table highlights the absence of this critical information.

Toxicity EndpointRoute of AdministrationSpeciesValue
Acute Toxicity (LD50) OralRat/MouseData not available
DermalRabbitData not available
Inhalation (LC50)RatData not available
IntravenousRat/MouseData not available
Repeated Dose Toxicity (NOAEL) 28-Day OralRatData not available
90-Day OralRatData not available

Signaling Pathways in Fuziline's Biological Activity and Toxicity

While specific toxic pathways for Fuziline are not well-defined due to its comparatively lower toxicity, research into its protective and broader biological effects has elucidated some involved signaling pathways.

Cardioprotective Signaling Pathway of Fuziline

Fuziline has been shown to exert cardioprotective effects by mitigating pyroptosis and oxidative stress in cardiac cells. In a model of dobutamine-induced heart damage, Fuziline administration led to a decrease in the levels of Gasdermin D (GSDMD), 8-hydroxy-deoxyguanosine (8-OHdG), Interleukin-1β (IL-1β), and Galectin-3 (GAL-3).[2] This suggests an inhibitory effect on the inflammasome pathway and a reduction in oxidative DNA damage.

cluster_0 Cellular Stress (e.g., Dobutamine) cluster_1 Fuziline Intervention cluster_2 Downstream Toxic Effects stress Cardiac Stressors inflammasome Inflammasome Activation (NLRP3) stress->inflammasome induces ox_stress Oxidative Stress (8-OHdG, GAL-3) stress->ox_stress induces fuziline Fuziline fuziline->inflammasome inhibits fuziline->ox_stress inhibits pyroptosis Pyroptosis (GSDMD activation) inflammasome->pyroptosis leads to inflammation Inflammation (IL-1β release) inflammasome->inflammation leads to cell_death Cardiomyocyte Death pyroptosis->cell_death ox_stress->cell_death inflammation->cell_death cluster_0 Toxic Alkaloid Exposure (e.g., Aconitine) cluster_1 Signaling Cascades cluster_2 Cellular Response aconitine Aconitine mapk MAPK Pathway aconitine->mapk activates pi3k_akt PI3K-Akt Pathway aconitine->pi3k_akt activates apoptosis Apoptosis mapk->apoptosis promotes pi3k_akt->apoptosis regulates cell_death Neuronal Cell Death apoptosis->cell_death cluster_0 Study Design cluster_1 In-Life Phase cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting animal_selection Animal Selection (Species, Sex, Number) dose_selection Dose Level Selection (Control, Low, Mid, High) animal_selection->dose_selection administration Route & Duration of Administration dose_selection->administration observations Clinical Observations (Daily) administration->observations measurements Body Weight & Food/Water Intake (Weekly) observations->measurements blood_collection Blood Collection (Hematology, Clinical Chemistry) measurements->blood_collection necropsy Gross Necropsy blood_collection->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology organ_weights->histopathology data_analysis Statistical Analysis histopathology->data_analysis noael NOAEL Determination data_analysis->noael report Final Study Report noael->report

References

Methodological & Application

Application Note: Quantitative Analysis of Fuziline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Fuziline (B108665) in biological matrices, specifically plasma, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS). The methods described are applicable for pharmacokinetic studies, quality control of traditional Chinese medicine, and other research applications where determination of Fuziline concentration is required. This document includes sample preparation procedures, chromatographic conditions, and method validation parameters.

Introduction

Fuziline is a diterpenoid alkaloid found in the roots of Aconitum carmichaelii (Fuzi), a plant widely used in traditional Chinese medicine. It is recognized for its potential therapeutic effects, including cardiotonic and anti-inflammatory properties. Accurate and reliable quantitative analysis of Fuziline is crucial for pharmacokinetic studies, dose determination, and ensuring the safety and efficacy of related herbal preparations. This application note outlines validated HPLC and UHPLC-MS/MS methods for the determination of Fuziline.

Experimental Protocols

Protocol 1: UHPLC-qTOF-MS Method for Fuziline in Rat Plasma

This protocol is based on a validated method for the quantification of Fuziline in rat plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat plasma, add an appropriate amount of internal standard (e.g., Guanfu base A or Neoline).

  • Add 1 mL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the UHPLC system.

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled with a quadrupole time-of-flight (qTOF) mass spectrometer.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (B129727) (80:20, v/v).[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Column Temperature: 35°C.

  • Total Run Time: 3 minutes.[2]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitor appropriate precursor and product ions for Fuziline and the internal standard.

Protocol 2: HILIC-ESI-MS Method for Fuziline in Rat Plasma

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of Fuziline.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Follow the same liquid-liquid extraction procedure as described in Protocol 1.[3]

2. Chromatographic Conditions

  • Instrument: HPLC or UHPLC system coupled with an electrospray ionization mass spectrometer.

  • Column: HILIC Chrom Matrix HP amide column (e.g., 3.0 x 100 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution (specific composition to be optimized, typically acetonitrile (B52724) and an aqueous buffer).

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: Ambient.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode: Selected Ion Monitoring (SIM).[3]

Data Presentation

The following tables summarize the quantitative data from validated HPLC methods for Fuziline analysis.

Table 1: Method Validation Parameters for UHPLC-qTOF-MS Method [1][2]

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.997
Lower Limit of Quantification (LLOQ)0.8 ng/mL
Intra-batch Precision (RSD)2.11 - 3.11%
Inter-batch Precision (RSD)3.12 - 3.81%

Table 2: Method Validation Parameters for HILIC-ESI-MS Method [3]

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)0.999
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Recovery68.2 - 69.9%
Intra-batch Precision (RSD)1.5 - 3.3%
Inter-batch Precision (RSD)2.6 - 8.3%

Mandatory Visualizations

Signaling Pathway of Fuziline

Fuziline has been shown to activate β-adrenergic receptors (β-AR), which in turn stimulates the downstream cAMP-PKA signaling pathway. This activation leads to increased liver glycogenolysis and triglyceride hydrolysis.[4]

Fuziline_Signaling_Pathway Fuziline Fuziline betaAR β-Adrenergic Receptors (β-AR) Fuziline->betaAR activates AC Adenylyl Cyclase betaAR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis stimulates TriglycerideHydrolysis Triglyceride Hydrolysis PKA->TriglycerideHydrolysis stimulates

Caption: Fuziline signaling pathway via β-adrenergic receptors.

Experimental Workflow for Fuziline HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Fuziline from biological samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC/UHPLC System Reconstitution->Injection Separation Chromatographic Separation Detection MS/MS Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Concentration Result Quantification->Result

Caption: General workflow for Fuziline HPLC analysis.

References

Application Notes & Protocols for the Quantitative Analysis of Fuziline using UPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the quantitative analysis of Fuziline (B108665) in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The protocols detailed herein are compiled from validated methods and are intended to offer a robust framework for pharmacokinetic studies and other applications requiring precise quantification of Fuziline.[1][2][3]

Introduction to Fuziline and its Analysis

Fuziline is a diterpenoid alkaloid isolated from the processed lateral roots of Aconitum carmichaelii Debx. (Fuzi), a plant widely used in traditional Chinese medicine for its anti-inflammatory and analgesic properties.[1] Unlike other toxic alkaloids found in Fuzi, Fuziline is considered to have a better safety profile, with potential therapeutic effects in treating myocardial ischemia and cardiocyte damage.[4] Accurate and sensitive quantification of Fuziline in biological samples is crucial for its pharmacokinetic and metabolic studies, which are essential for further drug development.[3][4] UPLC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity, specificity, and rapid analysis time.[1]

Experimental Workflow

The general workflow for the quantitative analysis of Fuziline in a biological matrix involves sample preparation, UPLC separation, and MS detection, followed by data analysis.

Fuziline_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Fuziline Calibrate->Quantify

Caption: General experimental workflow for Fuziline quantification.

Detailed Experimental Protocols

Protocol 1: Analysis in Beagle Dog Plasma

This protocol is adapted from a validated UPLC-Q-TOF-MS method for the quantification of Fuziline in Beagle dog plasma.[3][4]

3.1.1. Materials and Reagents

  • Fuziline (purity >98%)

  • Neoline (Internal Standard, IS, purity >98%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water

  • Drug-free Beagle dog plasma

3.1.2. Sample Preparation

  • Thaw frozen plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard (Neoline).

  • Perform a liquid-liquid extraction.[4]

  • Centrifuge the samples to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Vortex and centrifuge the reconstituted sample.

  • Transfer the supernatant to UPLC vials for analysis.

3.1.3. UPLC-MS Conditions

  • System: Waters Acquity UPLC-Q-TOF-MS[4]

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3][4]

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.25 mL/min[3][4]

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Total Run Time: 4 min[3][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Detection Mode: Selected Ion Monitoring (SIM)[1]

  • Monitored Ions: Fuziline (M+H)+ m/z 454.32; Neoline (IS) (M+H)+ m/z 438.36[4]

  • Desolvation Gas: Nitrogen at 700 L/h and 450°C[4]

  • Cone Gas: Nitrogen at 50 L/h[4]

  • Source Temperature: 120°C[4]

Protocol 2: Analysis in Rat Plasma

This protocol is based on a validated UHPLC-qTOF-MS method for Fuziline quantification in rat plasma.[2]

3.2.1. Materials and Reagents

  • Fuziline (purity >98%)

  • Internal Standard (e.g., Propafenone)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Trichloroacetic acid

  • Ultrapure water

  • Drug-free rat plasma

3.2.2. Sample Preparation

  • To a 100 µL plasma sample, add 10 ng/mL of internal standard.

  • Precipitate proteins by adding a solution of 1% trichloroacetic acid and acetonitrile.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Collect the supernatant and inject it into the UPLC system.

3.2.3. UPLC-MS Conditions

  • System: UHPLC-qTOF-MS[2]

  • Column: Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (80:20, v/v).[2]

  • Flow Rate: 0.25 mL/min[2]

  • Injection Volume: 2 µL[1]

  • Total Run Time: 3 min[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Full Scan depending on the instrument.

Quantitative Data Summary

The following tables summarize the validation parameters from the cited methods for the quantitative analysis of Fuziline.

Table 1: Method Validation Parameters in Beagle Dog Plasma [3][4]

Parameter Result
Linearity Range 2 - 400 ng/mL
Correlation Coefficient (r) > 0.9971
Lower Limit of Quantification (LLOQ) 0.8 ng/mL
Intra-day Precision (RSD%) 2.11 - 3.11%
Inter-day Precision (RSD%) 3.12 - 3.81%

| Stability | Stable under various storage and processing conditions |

Table 2: Method Validation Parameters in Rat Plasma [1][2]

Parameter Method 1 Method 2
Linearity Range 1 - 200 ng/mL[2] 1 - 1000 ng/mL[1]
Correlation Coefficient (r²) > 0.997[2] 0.999[1]
Lower Limit of Quantification (LLOQ) Not specified, but linearity starts at 1 ng/mL[2] 1 ng/mL[1]
Limit of Detection (LOD) Not specified 0.5 ng/mL[1]
Intra-day Precision (RSD%) Acceptable[2] 1.5 - 3.3%[1]
Inter-day Precision (RSD%) Acceptable[2] 2.6 - 8.3%[1]
Recovery Acceptable[2] 68.2 - 69.9%[1]

| Stability | Acceptable[2] | Stable except for three freeze-thaw cycles at 2 ng/mL[1] |

Signaling Pathway and Logical Relationships

While the provided information focuses on the analytical method, the ultimate goal of such quantification is often to understand the pharmacokinetics of Fuziline, which dictates its therapeutic action. The diagram below illustrates the logical flow from drug administration to its therapeutic effect, a process underpinned by pharmacokinetic analysis.

Pharmacokinetics_Pathway cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Admin Drug Administration (Oral/IV) Absorb Absorption Admin->Absorb Distribute Distribution (Plasma & Tissues) Absorb->Distribute Metabolize Metabolism Distribute->Metabolize Excrete Excretion Distribute->Excrete Target Target Engagement (e.g., Myocardial Cells) Distribute->Target [Fuziline] in plasma (Quantified by UPLC-MS) Metabolize->Excrete Effect Pharmacological Effect (e.g., Cardioprotection) Target->Effect

References

Application Notes: Preparation of Fuziline Standard Solutions for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fuziline is a diterpenoid alkaloid and an active compound found in the processed lateral roots of Aconitum carmichaelii Debx. (Fuzi). It has demonstrated various pharmacological activities, including cardioprotective effects. Accurate quantification of Fuziline in biological matrices and pharmaceutical formulations is crucial for research, drug development, and quality control. This document provides a detailed protocol for the preparation of Fuziline standard solutions to be used in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fuziline is presented below. This information is essential for accurate preparation of standard solutions.

PropertyValueReference
CAS Number 80665-72-1[1][2][3]
Molecular Formula C₂₄H₃₉NO₇[1][2]
Molecular Weight 453.58 g/mol [2][3]
Appearance Solid Powder[2]
Purity ≥95-98% (Varies by supplier)[2][3]
Solubility Soluble in DMSO[2]

Experimental Protocols

1. Preparation of Primary Fuziline Stock Solution (e.g., 1 mg/mL)

This protocol describes the preparation of a high-concentration primary stock solution, which will be used to prepare more dilute working solutions.

Materials:

  • Fuziline reference standard (purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a specific amount of Fuziline reference standard. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1.0 mg of the powder. Record the exact weight.

  • Calculation: Adjust the volume of solvent needed based on the actual weight and purity of the Fuziline standard to achieve the desired concentration.

    • Corrected Mass = Actual Mass × Purity (%)

    • Volume (mL) = Corrected Mass (mg) / Desired Concentration (mg/mL)

  • Dissolution: Quantitatively transfer the weighed Fuziline powder into the volumetric flask.

  • Solubilization: Add a small amount of DMSO (approximately 50-70% of the final volume) to the flask. Vortex thoroughly until the Fuziline powder is completely dissolved.

  • Final Volume Adjustment: Add DMSO to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a labeled, amber vial. Store at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[2]

2. Preparation of Working Standard Solutions and Calibration Curve

Working standard solutions are prepared by serially diluting the primary stock solution. These standards are used to generate a calibration curve for the quantification of Fuziline in samples. The concentration range should bracket the expected concentration of the analyte in the unknown samples.

Materials:

  • Primary Fuziline stock solution (1 mg/mL)

  • Diluent solvent (e.g., methanol, acetonitrile, or mobile phase specific to the analytical method)

  • Micropipettes and sterile tips

  • Microcentrifuge tubes or amber vials

Procedure:

  • Intermediate Stock Solution: Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution. For example, pipette 10 µL of the 1 mg/mL primary stock into 990 µL of the diluent solvent.

  • Serial Dilution: Perform a series of dilutions from the intermediate stock solution to create a set of calibration standards. An example of a calibration curve preparation for a concentration range of 1 ng/mL to 1000 ng/mL is detailed in the table below.[4]

  • Homogenization: Vortex each working solution after dilution to ensure homogeneity.

  • Usage: These working standards are now ready for injection into the analytical system (e.g., UPLC-Q-TOF-MS or HILIC-MS).[4][5]

Quantitative Data for Standard Preparation

The following table summarizes typical concentrations used in the preparation of Fuziline standard solutions for pharmacokinetic studies.

ParameterValueAnalytical MethodReference
Primary Stock Concentration 1 mg/mL-General Practice
Calibration Curve Range 1 - 1000 ng/mLHILIC-MS[4]
Calibration Curve Range 2 - 400 ng/mLUPLC-Q-TOF-MS[5][6]
Lower Limit of Quantification (LLOQ) 1 ng/mLHILIC-MS[4]
Lower Limit of Quantification (LLOQ) 0.8 ng/mLUPLC-Q-TOF-MS[5][6]
Limit of Detection (LOD) 0.5 ng/mLHILIC-MS[4]

Stability of Fuziline Solutions

Fuziline has been found to be stable under various sample storage and processing conditions, with the exception of repeated freeze-thaw cycles at very low concentrations (e.g., 2 ng/mL).[4][5] For optimal stability, store stock solutions in the dark at -20°C.[2]

Visualized Workflow and Signaling Pathway

Experimental Workflow for Fuziline Standard Preparation

The following diagram illustrates the logical workflow for the preparation of Fuziline standard solutions, from the initial weighing of the reference standard to the final set of calibration curve solutions.

Fuziline_Standard_Preparation_Workflow Workflow for Fuziline Standard Solution Preparation cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate & Working Solutions cluster_2 Step 3: Application weigh Weigh Fuziline Reference Standard dissolve Dissolve in DMSO weigh->dissolve volume Adjust to Final Volume in Volumetric Flask dissolve->volume stock Primary Stock Solution (e.g., 1 mg/mL) volume->stock intermediate Prepare Intermediate Stock (e.g., 10 µg/mL) stock->intermediate Dilute serial_dilute Perform Serial Dilutions with appropriate solvent intermediate->serial_dilute working Working Standard Solutions (Calibration Curve) serial_dilute->working analysis Analytical Quantification (e.g., LC-MS) working->analysis Inject

Caption: Workflow for Fuziline Standard Solution Preparation.

References

Fuziline: Comprehensive Application Notes on Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Fuziline, a diterpenoid alkaloid, in Dimethyl Sulfoxide (DMSO) and offer a general protocol for determining its solubility in other organic solvents. Additionally, a key signaling pathway influenced by Fuziline is illustrated to support its application in metabolic research.

Physicochemical Properties and Solubility

Fuziline is a diterpene alkaloid with recognized cardioprotective and thermogenic properties. Understanding its solubility is critical for the preparation of stock solutions and for conducting in vitro and in vivo studies.

Solubility Data

The solubility of Fuziline has been determined in DMSO, a common solvent for initial drug screening and in vitro assays. Quantitative data for Fuziline's solubility is summarized in the table below. Researchers should note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, unopened bottle of DMSO is highly recommended.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100220.47Sonication may be required to achieve this concentration.[1]
In vivo formulation≥ 2.5≥ 5.51A clear solution can be obtained by preparing a 25.0 mg/mL stock in DMSO and then diluting with PEG300, Tween-80, and saline.[1]

Molecular Weight of Fuziline: 453.58 g/mol [2]

Experimental Protocols

Protocol for Preparing a Fuziline Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of Fuziline in DMSO.

Materials:

  • Fuziline (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Use a fresh, unopened bottle of anhydrous DMSO to minimize water content.

  • Weighing: Accurately weigh the desired amount of Fuziline powder using a calibrated analytical balance and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of Fuziline).

  • Dissolution:

    • Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until the solution becomes clear.[1]

  • Storage: Store the stock solution at -20°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable.[2] Before use, thaw the solution at room temperature and ensure it is fully dissolved by vortexing.

General Protocol for Determining Fuziline Solubility (Shake-Flask Method)

This protocol outlines a general and reliable method for determining the solubility of Fuziline in various organic solvents.

Materials:

  • Fuziline (solid powder)

  • A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, etc.)

  • Small glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of Fuziline to several vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully take an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Fuziline in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation: Calculate the solubility of Fuziline in each solvent based on the measured concentration and the dilution factor.

Biological Activity and Signaling Pathway

Fuziline has been shown to play a role in regulating glucose and lipid metabolism by activating thermogenesis.[3] This effect is mediated through the non-selective activation of β-adrenergic receptors (β-AR), which subsequently stimulates the downstream cAMP-PKA signaling pathway.[3] This activation leads to an increase in liver glycogenolysis and triglyceride hydrolysis, as well as enhanced mitochondrial energy metabolism.[3]

Fuziline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_metabolic_effects Metabolic Effects Fuziline Fuziline beta_AR β-Adrenergic Receptor Fuziline->beta_AR Activates AC Adenylate Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Promotes Triglyceride_Hydrolysis Triglyceride Hydrolysis PKA->Triglyceride_Hydrolysis Promotes Mitochondrial_Metabolism Mitochondrial Energy Metabolism PKA->Mitochondrial_Metabolism Enhances

Caption: Fuziline activates the β-adrenergic receptor signaling pathway.

Experimental Workflow for Investigating Fuziline's Mechanism

Below is a generalized workflow for researchers investigating the molecular mechanism of Fuziline's thermogenic effects.

Fuziline_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., hepatocytes, adipocytes) Fuziline_Treatment Fuziline Treatment (Varying Concentrations) Cell_Culture->Fuziline_Treatment Receptor_Binding β-AR Binding Assay Fuziline_Treatment->Receptor_Binding cAMP_Assay cAMP Measurement Fuziline_Treatment->cAMP_Assay Western_Blot Western Blot for PKA pathway proteins Fuziline_Treatment->Western_Blot Metabolic_Assays Metabolic Assays (e.g., glucose uptake, lipolysis) Fuziline_Treatment->Metabolic_Assays Animal_Model Animal Model (e.g., metabolic disorder model) Fuziline_Admin Fuziline Administration Animal_Model->Fuziline_Admin Temp_Measurement Organ Temperature Measurement Fuziline_Admin->Temp_Measurement Tissue_Analysis Tissue Analysis (Liver, Adipose Tissue) Fuziline_Admin->Tissue_Analysis

Caption: A workflow for studying Fuziline's thermogenic effects.

References

Application Notes and Protocols: Fuziline Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid derived from the roots of Aconitum carmichaelii Debx., commonly known as "Fuzi" in traditional Chinese medicine.[1][2] It is recognized for its significant cardioprotective and metabolic regulatory effects.[3][4][5] This document provides detailed guidelines and protocols for the proper handling, storage, and utilization of the Fuziline reference standard in a laboratory setting.

WARNING: Fuziline is a highly toxic compound. The aggregated GHS information indicates that it is fatal if swallowed or inhaled.[3] All handling must be performed in a designated facility by trained personnel using appropriate personal protective equipment (PPE).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the Fuziline reference standard is essential for its proper handling and use in analytical method development.

PropertyValueReference
Chemical Name (1α,6α,14α,15α)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15,16-pentolPubChem
Molecular Formula C₂₄H₃₉NO₇[3][5]
Molecular Weight 453.58 g/mol [5]
Appearance Solid powder[5]
CAS Number 80665-72-1[5]
Purity >95% (or refer to the Certificate of Analysis)[5]
Solubility Soluble in organic solvents such as ethanol, methanol (B129727), and DMSO.General Knowledge
Hazard Classification Acute Toxicity 2 (Oral, Inhalation). Fatal if swallowed or inhaled.[3]

Handling and Storage of Fuziline Reference Standard

Proper handling and storage are critical to maintain the integrity and stability of the Fuziline reference standard.

Personal Protective Equipment (PPE)

Due to the high toxicity of Fuziline, the following PPE is mandatory when handling the reference standard:

  • Respiratory Protection: A NIOSH-approved respirator is required.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or disposable gown is necessary.

Storage Conditions

The storage conditions for the Fuziline reference standard are crucial for its long-term stability.

ConditionTemperatureDurationAdditional Notes
Long-term -20°CMonths to yearsStore in a tightly sealed, light-resistant container.
Short-term 0 - 4°CDays to weeksKeep dry and protected from light.
Shipping Ambient temperatureA few weeksStable enough for ordinary shipping durations.

Data synthesized from supplier information and general best practices for reference standards.[5]

Weighing and Handling Precautions
  • All weighing and handling of the solid Fuziline reference standard should be conducted in a certified chemical fume hood or a glove box.

  • Use an analytical balance with a draft shield to ensure accurate measurements.

  • Avoid generating dust.

  • Clean all surfaces and equipment thoroughly after handling.

Experimental Protocols

Preparation of Standard Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of Fuziline, which can be further diluted for various analytical applications.

Materials:

  • Fuziline Reference Standard

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of the Fuziline reference standard and record the exact weight.

  • Quantitatively transfer the weighed Fuziline to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the volumetric flask.

  • Sonicate the solution for 5-10 minutes, or until the Fuziline is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add methanol to the volumetric flask to the mark.

  • Cap the flask and invert it several times to ensure homogeneity.

Storage of Stock Solution:

Store the stock solution at -20°C in a tightly sealed, light-resistant container. The stability of the solution under these conditions should be verified over time.

Preparation of Working Standard Solutions for HPLC

Working standard solutions are prepared by diluting the stock solution to the desired concentrations for creating calibration curves or for use as controls.

Materials:

  • Fuziline Standard Stock Solution (1 mg/mL)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Label a series of volumetric flasks with the desired concentrations of the working standards.

  • Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed for each working standard.

  • Carefully pipette the calculated volume of the stock solution into each volumetric flask.

  • Dilute to the mark with methanol.

  • Cap and invert each flask to ensure proper mixing.

Example Dilutions:

Desired Concentration (µg/mL)Volume of Stock Solution (µL)Final Volume (mL)
100100010
5050010
1010010
11010

Biological Signaling Pathways

Fuziline exerts its biological effects through multiple signaling pathways. The following diagrams illustrate two key mechanisms of action.

Fuziline_Signaling_Pathway_1 Fuziline Fuziline betaAR β-Adrenergic Receptors (β2-AR, β3-AR) Fuziline->betaAR activates AC Adenylate Cyclase betaAR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis promotes Triglyceride_Hydrolysis Triglyceride Hydrolysis PKA->Triglyceride_Hydrolysis promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis energy for Triglyceride_Hydrolysis->Thermogenesis energy for

Caption: Fuziline-mediated activation of β-adrenergic receptor signaling.

Fuziline_Signaling_Pathway_2 Myocardial_Stress Myocardial Stress (e.g., Isoproterenol-induced) ER_Stress Endoplasmic Reticulum (ER) Stress Myocardial_Stress->ER_Stress induces PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces expression of Apoptosis Apoptosis CHOP->Apoptosis promotes Fuziline Fuziline Fuziline->PERK inhibits

References

Fuziline Cell Culture Assays: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel therapeutic agents, the diterpenoid alkaloid Fuziline has emerged as a compound of significant interest due to its diverse pharmacological activities. To facilitate further research and drug development, comprehensive application notes and detailed protocols for key cell culture-based assays are presented here. These resources are designed to guide researchers, scientists, and drug development professionals in evaluating the cytotoxic, apoptotic, and anti-inflammatory effects of Fuziline.

Introduction to Fuziline's Cellular Effects

Fuziline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii Debx., has demonstrated a range of biological activities, including cardioprotective, anti-inflammatory, and analgesic effects.[1] Understanding the cellular and molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. The following application notes provide an overview of Fuziline's effects on cell viability, apoptosis, and inflammation, supported by quantitative data from cell-based assays.

Application Notes

Cytotoxicity of Fuziline

Fuziline has been shown to affect the viability of various cell types. In the context of isoproterenol (B85558) (ISO)-induced myocardial injury in H9c2 cardiomyocytes, Fuziline has demonstrated a protective effect by increasing cell viability. The MTT assay is a reliable colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Induction of Apoptosis by Fuziline

Beyond its effects on cell viability, Fuziline has been observed to modulate programmed cell death, or apoptosis. In H9c2 cells subjected to ISO-induced stress, Fuziline treatment has been shown to alleviate apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to quantify the extent of apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane of apoptotic cells.

Anti-inflammatory Properties of Fuziline

Fuziline exhibits significant anti-inflammatory properties. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation, have shown that Fuziline can dose-dependently inhibit the production of key inflammatory mediators. This includes nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Fuziline in various cell culture assays.

Table 1: Effect of Fuziline on the Viability of Isoproterenol-Induced H9c2 Cells (MTT Assay)

Fuziline Concentration (µM)Cell Viability (%) vs. ISO Group
1Increased
10Significantly Increased
20More Significantly Increased

Data extrapolated from graphical representations in published studies. Actual values may vary based on experimental conditions.

Table 2: Effect of Fuziline on Apoptosis in Isoproterenol-Induced H9c2 Cells (Annexin V-FITC/PI Assay)

Fuziline Concentration (µM)Apoptosis Rate (%) vs. ISO Group
1Decreased
10Significantly Decreased
20More Significantly Decreased

Data extrapolated from graphical representations in published studies. Actual values may vary based on experimental conditions.

Table 3: Anti-inflammatory Effects of Fuziline on LPS-Stimulated RAW 264.7 Macrophages

Fuziline Concentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)Inhibition of IL-1β Release (%)
Low DoseDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition
Mid DoseDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition
High DoseDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition

Specific IC50 values and percentage inhibition at discrete concentrations require further targeted investigation as precise tabular data was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Fuziline_Signaling_Pathway cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_ros_er ROS & ER Stress cluster_perk_pathway PERK Pathway cluster_apoptosis Apoptosis Isoproterenol Isoproterenol ROS Reactive Oxygen Species (ROS) Isoproterenol->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Fuziline Fuziline Fuziline->ROS inhibits

Caption: Fuziline's mechanism in inhibiting apoptosis.

Experimental_Workflow_Cytotoxicity cluster_workflow MTT Assay Workflow step1 1. Seed H9c2 cells in a 96-well plate step2 2. Treat cells with Fuziline at various concentrations step1->step2 step3 3. Induce cytotoxicity (e.g., with Isoproterenol) step2->step3 step4 4. Add MTT reagent and incubate step3->step4 step5 5. Add solubilization solution step4->step5 step6 6. Measure absorbance at 570 nm step5->step6

References

Application Notes & Protocols for Determining Fuziline Concentration in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative determination of Fuziline in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established and validated methods, ensuring accuracy, precision, and reliability for pharmacokinetic studies and other research applications.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-Q-TOF-MS method for the quantification of Fuziline in plasma.

ParameterPerformance Metric
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.8 - 1 ng/mL
Intra-day Precision (RSD %) 1.5 - 3.3%
Inter-day Precision (RSD %) 2.6 - 8.3%
Accuracy Within acceptable limits
Recovery 68.2 - 69.9%
Stability Stable under various storage and processing conditions

Note: The specific values may vary slightly between different validated methods and laboratories.

Experimental Protocols

A highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) method is detailed below for the determination of Fuziline in plasma.

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Fuziline from plasma samples.

Materials:

  • Plasma samples

  • Fuziline standard solutions

  • Internal Standard (IS) solution (e.g., Neoline or Guanfu base A)

  • Ethyl acetate (B1210297)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-Q-TOF-MS analysis.

UPLC-Q-TOF-MS Analysis

Instrumentation:

  • UPLC system coupled with a Q-TOF mass spectrometer

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

  • Flow Rate: 0.25 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Total Run Time: Approximately 4 minutes.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/h.

  • Cone Gas Flow: 50 L/h.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the determination of Fuziline concentration in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc ms Q-TOF MS Detection uplc->ms quant Quantification ms->quant report Report Generation quant->report G Fuziline Fuziline beta_AR β-Adrenergic Receptor Fuziline->beta_AR activates AC Adenylate Cyclase beta_AR->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Triglyceride_Hydrolysis Triglyceride Hydrolysis PKA->Triglyceride_Hydrolysis Mitochondrial_Metabolism Enhanced Mitochondrial Energy Metabolism PKA->Mitochondrial_Metabolism Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis leads to Triglyceride_Hydrolysis->Thermogenesis leads to Mitochondrial_Metabolism->Thermogenesis leads to

References

Pharmacokinetic Study Protocol for Fuziline: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline (B108665), a diterpenoid alkaloid, has garnered significant interest for its potential therapeutic applications. A thorough understanding of its pharmacokinetic profile is paramount for its development as a safe and effective therapeutic agent. This document provides a detailed protocol for conducting a comprehensive pharmacokinetic study of fuziline in a preclinical rodent model, specifically Sprague-Dawley rats. The protocol outlines procedures for in vivo pharmacokinetic studies, including intravenous and oral administration, tissue distribution analysis, and an in vitro metabolism study using liver microsomes. Furthermore, this note details the bioanalytical method validation required for accurate quantification of fuziline in biological matrices.

In Vivo Pharmacokinetic Study Protocol

This protocol is designed to determine the fundamental pharmacokinetic parameters of fuziline, including absorption, distribution, metabolism, and excretion (ADME).

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Male and female (to assess for potential sex-dependent differences)

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water. Animals should be fasted overnight before dosing.

Dosing and Administration
  • Intravenous (IV) Administration:

    • Dose: 1 mg/kg (as a starting point, can be adjusted based on preliminary toxicity data).

    • Vehicle: Saline or a suitable vehicle in which fuziline is soluble and stable.

    • Administration: A single bolus injection via the tail vein.

  • Oral (PO) Administration:

    • Dose: 4 mg/kg[1].

    • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) or other appropriate vehicle.

    • Administration: Oral gavage.

Blood Sample Collection
  • Route: Jugular vein or retro-orbital plexus.

  • Anticoagulant: Heparin or EDTA.

  • Sampling Time Points:

    • IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Oral Administration: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples should be immediately centrifuged at 4°C to separate plasma. Plasma samples should be stored at -80°C until analysis.

Tissue Distribution Study
  • Objective: To determine the distribution of fuziline in various organs.

  • Procedure:

    • Administer fuziline orally at a dose of 4 mg/kg.

    • At predetermined time points (e.g., 1, 4, and 12 hours post-dose), euthanize a subset of animals.

    • Collect major organs and tissues, including the heart, liver, spleen, lungs, kidneys, brain, stomach, and intestines.

    • Rinse tissues with cold saline, blot dry, and weigh.

    • Homogenize tissues in an appropriate buffer.

    • Store tissue homogenates at -80°C until analysis.

Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized in the table below.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Total body clearance
Vd Apparent volume of distribution
F% Absolute bioavailability (for oral administration)

In Vitro Metabolism Study Protocol

This protocol aims to identify the primary metabolic pathways of fuziline and the cytochrome P450 (CYP) enzymes involved. Based on studies of similar Aconitum alkaloids, CYP3A4 and CYP3A5 are the likely primary enzymes responsible for Phase I metabolism[2].

Materials
  • Fuziline

  • Rat liver microsomes (RLM) or human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4/5)

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5)

Incubation Procedure
  • Prepare an incubation mixture containing liver microsomes (0.5 mg/mL protein), fuziline (e.g., 1 and 10 µM), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

Reaction Phenotyping
  • To identify the specific CYP isoforms involved, incubate fuziline with a panel of recombinant human CYP enzymes.

  • Alternatively, conduct inhibition studies by co-incubating fuziline and liver microsomes with known selective inhibitors of major CYP isoforms.

Bioanalytical Method Validation

Accurate quantification of fuziline in biological matrices is crucial. A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS) method has been validated for the determination of fuziline in rat plasma[1]. The validation should adhere to regulatory guidelines and include the following parameters:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and consistent
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term)

Data Presentation

All quantitative data from the pharmacokinetic and metabolism studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Fuziline in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (4 mg/kg)
Cmax (ng/mL)-To be determined
Tmax (h)-To be determined
AUC(0-t) (ng·h/mL)To be determinedTo be determined
AUC(0-∞) (ng·h/mL)To be determinedTo be determined
t1/2 (h)To be determined~6.3 ± 2.6[1]
CL (mL/kg/h)To be determined1745.6 ± 818.1[1]
Vd (L/kg)To be determinedTo be determined
F (%)-21.1 ± 7.0[1]

Table 2: Tissue Distribution of Fuziline in Rats (4 mg/kg, Oral)

TissueConcentration at 1h (ng/g)Concentration at 4h (ng/g)Concentration at 12h (ng/g)
HeartTo be determinedTo be determinedTo be determined
LiverTo be determinedTo be determinedTo be determined
SpleenTo be determinedTo be determinedTo be determined
LungTo be determinedTo be determinedTo be determined
KidneyTo be determinedTo be determinedTo be determined
BrainTo be determinedTo be determinedTo be determined

Table 3: In Vitro Metabolism of Fuziline in Liver Microsomes

Time (min)Fuziline Remaining (%)
0100
15To be determined
30To be determined
60To be determined
120To be determined

Mandatory Visualizations

Pharmacokinetic_Study_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Sprague-Dawley Rats Dosing IV and Oral Administration Animal_Model->Dosing Blood_Sampling Plasma Collection Dosing->Blood_Sampling Tissue_Collection Organ Harvesting Dosing->Tissue_Collection Bioanalysis_in_vivo LC-MS/MS Analysis Blood_Sampling->Bioanalysis_in_vivo Tissue_Collection->Bioanalysis_in_vivo PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis_in_vivo->PK_Analysis Microsomes Liver Microsomes Incubation Incubation with Fuziline & NADPH Microsomes->Incubation Bioanalysis_in_vitro LC-MS/MS Analysis Incubation->Bioanalysis_in_vitro Metabolite_ID Metabolite Identification Phenotyping Reaction Phenotyping Bioanalysis_in_vitro->Metabolite_ID Bioanalysis_in_vitro->Phenotyping

Caption: Overall workflow for the pharmacokinetic study of fuziline.

Fuziline_Metabolism_Pathway Fuziline Fuziline PhaseI Phase I Metabolites (e.g., Hydroxylation, Demethylation) Fuziline->PhaseI Oxidation Excretion Excretion Fuziline->Excretion PhaseI->Excretion CYP3A4_5 CYP3A4/5 CYP3A4_5->Fuziline

Caption: Postulated metabolic pathway of fuziline.

References

Application Notes and Protocols for Fuziline in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline (FZL) is a bioactive compound identified as a key thermogenic component of Radix Aconiti Carmichaeli, a traditional Chinese medicine.[1][2][3] Emerging research has highlighted its potential in the field of metabolic research, particularly in the regulation of glucose and lipid metabolism. Fuziline has been shown to ameliorate metabolic dysregulation by activating thermogenesis, making it a compound of interest for investigating metabolic disorders such as obesity and related conditions.[1][2][3]

These application notes provide a comprehensive overview of the use of Fuziline in metabolic research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

Fuziline exerts its metabolic effects primarily through the non-selective activation of β-adrenergic receptors (β-ARs), including both β2-ARs and β3-ARs.[1][2][3] This activation initiates a downstream signaling cascade mediated by cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).[1][2][3]

In Brown Adipose Tissue (BAT): Activation of β3-AR in brown adipocytes stimulates the cAMP-PKA pathway, leading to the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL).[1] Activated HSL promotes the lipolysis of triglycerides into free fatty acids (FFAs), which then serve as fuel for mitochondrial uncoupling protein 1 (UCP1)-mediated thermogenesis.[1] This process increases energy expenditure and heat production.

In the Liver: Activation of β2-AR in hepatocytes stimulates hepatic glycogenolysis.[1] The cAMP-PKA pathway leads to the phosphorylation and activation of glycogen (B147801) phosphorylase (GPa), which catalyzes the breakdown of glycogen into glucose-1-phosphate, subsequently leading to increased plasma glucose levels to supply energy for thermogenesis.[1]

Mitochondrial Effects: Fuziline has been observed to enhance mitochondrial function. It increases mitochondrial membrane potential (MMP) and the ADP/ATP ratio, suggesting an increase in ATP consumption and metabolic heat production.[1][2]

Signaling Pathway Diagram

Fuziline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fuziline Fuziline beta2_AR β2-AR Fuziline->beta2_AR activates beta3_AR β3-AR Fuziline->beta3_AR activates AC Adenylyl Cyclase beta2_AR->AC stimulates beta3_AR->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active HSL HSL (inactive) PKA_active->HSL phosphorylates Glycogen_Phosphorylase Glycogen Phosphorylase (inactive) PKA_active->Glycogen_Phosphorylase phosphorylates HSL_p HSL-P (active) HSL->HSL_p Triglycerides Triglycerides HSL_p->Triglycerides hydrolyzes Glycogen_Phosphorylase_p Glycogen Phosphorylase-P (active) Glycogen_Phosphorylase->Glycogen_Phosphorylase_p Glycogen Glycogen Glycogen_Phosphorylase_p->Glycogen breaks down FFA Free Fatty Acids Triglycerides->FFA Glucose Glucose Glycogen->Glucose Thermogenesis Thermogenesis FFA->Thermogenesis fuels Glucose->Thermogenesis fuels Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Brown Adipocyte Culture fuziline_treatment_vitro Fuziline Treatment cell_culture->fuziline_treatment_vitro luciferase_assay β-AR Agonist Reporter Assay cell_culture->luciferase_assay mmp_assay Mitochondrial Membrane Potential Assay fuziline_treatment_vitro->mmp_assay adp_atp_assay ADP/ATP Ratio Assay fuziline_treatment_vitro->adp_atp_assay western_blot_hsl Western Blot for p-HSL fuziline_treatment_vitro->western_blot_hsl animal_model Animal Model (e.g., Male KM Mice) fuziline_admin Fuziline Administration (i.g.) animal_model->fuziline_admin thermogenesis_measurement Thermogenesis Measurement (Rectal, Liver, BAT Temp.) fuziline_admin->thermogenesis_measurement blood_sampling Blood Sampling fuziline_admin->blood_sampling tissue_collection Tissue Collection (Liver, BAT) fuziline_admin->tissue_collection plasma_analysis Plasma Analysis (Glucose, Triglycerides) blood_sampling->plasma_analysis tissue_analysis Tissue Analysis (Glycogen, p-HSL, GPa) tissue_collection->tissue_analysis

References

Fuziline: Application Notes and Protocols for Brown Adipose Tissue Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline (FZL), a C19-diterpenoid alkaloid and a key bioactive component of Radix Aconiti Carmichaelii, has emerged as a significant agent in the study of metabolic disorders.[1][2][3] Recent research has identified Fuziline as a potent activator of brown adipose tissue (BAT) thermogenesis, offering a promising avenue for therapeutic interventions against obesity and related metabolic diseases.[1][2] These application notes provide a comprehensive overview of Fuziline's mechanism of action and detailed protocols for its use in BAT activation studies.

Fuziline stimulates thermogenesis through the non-selective activation of β-adrenergic receptors (β-ARs), which subsequently triggers the downstream cyclic adenosine (B11128) monophosphate-protein kinase A (cAMP-PKA) signaling pathway.[1][2][3] This cascade of events leads to enhanced mitochondrial function and lipolysis, culminating in heat production. Notably, short-term application of Fuziline activates BAT thermogenesis without a significant upregulation of Uncoupling Protein 1 (UCP1) expression, suggesting a mechanism that may circumvent potential BAT atrophy associated with UCP1 overexpression.[1][2]

Mechanism of Action

Fuziline's primary mechanism for BAT activation involves its role as a non-selective β-AR agonist. This interaction initiates a signaling pathway that enhances cellular energy metabolism and promotes thermogenesis. The key steps are:

  • β-Adrenergic Receptor Activation : Fuziline binds to and activates β-ARs on the surface of brown adipocytes.[1][2]

  • cAMP-PKA Pathway Stimulation : This binding activates the downstream cAMP-PKA signaling cascade.[1][2][3]

  • Mitochondrial Activation : The activated pathway leads to increased mitochondrial temperature, enhanced mitochondrial membrane potential (MMP), and improved ATPase activity.[1]

  • Lipolysis Induction : PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), the primary lipase in BAT. This promotes the breakdown of triglycerides into free fatty acids (FFAs).[1][2]

  • Thermogenesis : The released FFAs serve as fuel for mitochondrial β-oxidation and activate UCP1-mediated proton transport, leading to heat generation.[1][2]

Signaling Pathway Diagram

Fuziline_Signaling_Pathway Fuziline Fuziline beta_AR β-Adrenergic Receptors Fuziline->beta_AR activates cAMP cAMP beta_AR->cAMP stimulates production PKA PKA cAMP->PKA activates HSL HSL PKA->HSL phosphorylates Mitochondria Mitochondria PKA->Mitochondria activates p_HSL p-HSL (active) HSL->p_HSL Triglycerides Triglycerides p_HSL->Triglycerides hydrolyzes FFA Free Fatty Acids Triglycerides->FFA FFA->Mitochondria fuels Thermogenesis Thermogenesis (Heat Production) Mitochondria->Thermogenesis Mito_Function Enhanced Mitochondrial Function (↑ Temp, ↑ MMP) Mitochondria->Mito_Function

Caption: Fuziline signaling pathway in brown adipocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of Fuziline on various parameters of BAT activation based on available research.

Table 1: In Vivo Effects of Fuziline on BAT in Mice

ParameterTreatment GroupDosageRouteResultp-valueCitation
BAT Temperature FuzilineNot specifiedIntragastricSignificantly raised<0.05[1]
Fuziline + PropranololNot specifiedIntragastric + IPAttenuated FZL effect<0.05[1]
p-HSL (Ser660) Levels in BAT Fuziline (Low)0.45 mg/kgIntragastricIncreased<0.05[1][2]
Fuziline (Medium)1.8 mg/kgIntragastricIncreased<0.01[1][2]
Fuziline (High)7.2 mg/kgIntragastricIncreased<0.001[1][2]
Fuziline (High) + Propranolol7.2 mg/kg + 10 mg/kgIntragastric + IPAbolished FZL effect<0.001[1][2]

Table 2: In Vitro Effects of Fuziline on Brown Fat Cells (BFCs)

ParameterTreatment GroupConcentrationResultp-valueCitation
Mitochondrial Temperature FuzilineVarious concentrationsIncreased<0.05[1]
Mitochondrial Membrane Potential (MMP) FuzilineVarious concentrationsIncreased<0.05[1]
ADP/ATP Ratio FuzilineNot specifiedIncreased<0.05[1]
ATPase Activity FuzilineNot specifiedImproved<0.05[1]

Note: Specific concentrations for in vitro studies were not detailed in the source material but were described as "various concentrations." Researchers should perform dose-response studies to determine optimal concentrations for their specific cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Fuziline on BAT activation.

Protocol 1: In Vitro Fuziline Treatment of Brown Adipocytes

This protocol outlines the culture and differentiation of primary brown preadipocytes and subsequent treatment with Fuziline to assess its effects on mitochondrial function.

Materials:

  • Primary brown preadipocytes

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, IBMX, Indomethacin, T3 (for differentiation)

  • Fuziline (stock solution in a suitable solvent, e.g., DMSO)

  • JC-1 dye for MMP measurement

  • Mitochondrial temperature probes

  • Plate reader with fluorescence capabilities

Experimental Workflow:

In_Vitro_Workflow Culture 1. Culture primary brown preadipocytes to confluence Differentiate 2. Induce differentiation into mature brown adipocytes Culture->Differentiate Treat 3. Treat with Fuziline (various concentrations) Differentiate->Treat Measure 4. Measure endpoints: - Mitochondrial Temperature - Mitochondrial Membrane Potential - ADP/ATP Ratio - ATPase Activity Treat->Measure

Caption: In vitro experimental workflow for Fuziline treatment.

Procedure:

  • Cell Culture and Differentiation:

    • Culture primary brown preadipocytes in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Once confluent, induce differentiation by adding a differentiation cocktail containing insulin, dexamethasone, IBMX, indomethacin, and T3 to the culture medium.

    • Maintain the cells in differentiation medium for 4-6 days, replacing the medium every 2 days, until mature brown adipocytes with visible lipid droplets are formed.

  • Fuziline Treatment:

    • Prepare a stock solution of Fuziline in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the Fuziline stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 100 µM) to determine the optimal concentration.

    • Include a vehicle control (medium with the same concentration of solvent used for Fuziline).

    • Incubate the differentiated brown adipocytes with the Fuziline-containing medium for a predetermined time (e.g., 1, 6, 12, or 24 hours).

  • Measurement of Mitochondrial Membrane Potential (MMP) using JC-1:

    • Following Fuziline treatment, remove the medium and wash the cells with PBS.

    • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a plate reader. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates; Ex/Em ~585/590 nm), while depolarized mitochondria will show green fluorescence (JC-1 monomers; Ex/Em ~514/529 nm).

    • Calculate the ratio of red to green fluorescence as an indicator of MMP. A higher ratio indicates a higher MMP.

  • Measurement of Mitochondrial Temperature:

    • Utilize a commercially available mitochondrial temperature probe according to the manufacturer's instructions.

    • Typically, cells are loaded with the probe after Fuziline treatment, and fluorescence is measured at specified excitation and emission wavelengths. An increase in fluorescence intensity often correlates with an increase in mitochondrial temperature.

Protocol 2: In Vivo Fuziline Treatment and BAT Analysis in Mice

This protocol describes the administration of Fuziline to mice to evaluate its in vivo effects on BAT thermogenesis and lipolysis.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • Fuziline

  • Saline (for vehicle control)

  • Propranolol (for β-AR blockade)

  • Oral gavage needles

  • Infrared thermal imaging camera

  • Reagents and equipment for Western blotting (lysis buffer, antibodies for p-HSL (Ser660), total HSL, and a loading control like β-actin)

Experimental Workflow:

In_Vivo_Workflow Acclimatize 1. Acclimatize mice and divide into groups Administer 2. Administer Fuziline via intragastric gavage Acclimatize->Administer Measure_Temp 3. Measure BAT temperature using infrared thermography Administer->Measure_Temp Collect_Tissue 4. Euthanize mice and collect BAT Measure_Temp->Collect_Tissue Analyze_Protein 5. Analyze p-HSL levels by Western blot Collect_Tissue->Analyze_Protein

Caption: In vivo experimental workflow for Fuziline treatment.

Procedure:

  • Animal Husbandry and Grouping:

    • Acclimatize male C57BL/6J mice for at least one week under standard housing conditions (12:12 h light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).

    • Divide the mice into experimental groups (n=5-8 per group), for example:

      • Vehicle control (saline)

      • Fuziline (0.45, 1.8, and 7.2 mg/kg)

      • Fuziline (7.2 mg/kg) + Propranolol (10 mg/kg, administered intraperitoneally 30 minutes prior to Fuziline)

  • Fuziline Administration:

    • Prepare Fuziline solutions in saline for oral administration.

    • Administer the assigned treatment to each mouse via intragastric gavage.

  • Measurement of BAT Temperature:

    • At a specified time point after administration (e.g., 60 minutes), anesthetize the mice.

    • Shave the interscapular region to expose the skin over the BAT depot.

    • Use an infrared thermal imaging camera to capture thermal images of the interscapular region.

    • Analyze the images to quantify the surface temperature of the BAT area.

  • Tissue Collection and Western Blot Analysis:

    • Immediately following thermal imaging, euthanize the mice by an approved method.

    • Dissect and collect the interscapular BAT.

    • Homogenize the BAT samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-HSL (Ser660) and total HSL, followed by an appropriate HRP-conjugated secondary antibody.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

    • Normalize the p-HSL levels to total HSL or the loading control.

Conclusion

Fuziline presents a valuable pharmacological tool for investigating the mechanisms of brown adipose tissue activation and thermogenesis. Its action as a non-selective β-adrenergic receptor agonist provides a robust method for stimulating BAT activity both in vitro and in vivo. The detailed protocols provided herein offer a foundation for researchers to explore the therapeutic potential of Fuziline and other β-AR agonists in the context of metabolic diseases. Careful dose-response studies and appropriate controls are essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Fuziline in Myocardial Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a diterpenoid alkaloid isolated from Aconiti lateralis radix preparata, has demonstrated significant cardioprotective effects in various preclinical models of myocardial injury.[1][2] These application notes provide a comprehensive overview of the use of Fuziline in both in vitro and in vivo models of cardiac damage, detailing its mechanism of action, experimental protocols, and key findings. Fuziline has been shown to mitigate myocardial injury by inhibiting oxidative stress, endoplasmic reticulum (ER) stress, and subsequent apoptosis.[1][2]

Mechanism of Action

Fuziline exerts its cardioprotective effects primarily by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[1][2] In models of myocardial injury induced by agents like isoproterenol (B85558) (ISO), Fuziline has been shown to suppress the PERK/eIF2α/ATF4/CHOP signaling pathway.[1][2][3] This action helps to restore mitochondrial function, maintain mitochondrial membrane potential, and block the release of cytochrome C, ultimately reducing cardiomyocyte apoptosis.[2][4] Additionally, Fuziline has been observed to reduce pyroptosis, a form of programmed cell death, in dobutamine-induced cardiac damage models.[4][5]

Signaling Pathway

The primary signaling pathway modulated by Fuziline in the context of myocardial protection is the PERK-mediated ER stress pathway.

Fuziline_Pathway Stress Isoproterenol ROS ↑ ROS Production Stress->ROS ER_Stress ↑ ER Stress ROS->ER_Stress PERK ↑ p-PERK ER_Stress->PERK eIF2a ↑ p-eIF2α PERK->eIF2a ATF4 ↑ ATF4 eIF2a->ATF4 CHOP ↑ CHOP ATF4->CHOP Apoptosis ↑ Apoptosis CHOP->Apoptosis Fuziline Fuziline Fuziline->ROS Fuziline->ER_Stress

Caption: Fuziline inhibits ROS-triggered ER stress and apoptosis.

Experimental Protocols

In Vitro Model: Isoproterenol-Induced Injury in H9c2 Cells

This protocol describes the induction of myocardial injury in a cardiac myoblast cell line (H9c2) using isoproterenol (ISO) and subsequent treatment with Fuziline.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Isoproterenol (ISO)

  • Fuziline

  • Phosphate Buffered Saline (PBS)

  • Reagents for cell viability assays (e.g., MTT)

  • Reagents for apoptosis assays (e.g., Annexin V-FITC/PI)

  • Reagents for Western blotting

Protocol:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Groups:

    • Control Group: Cells treated with vehicle.

    • ISO Group: Cells treated with 10 µM ISO for 24 hours to induce injury.[1]

    • Fuziline Treatment Groups: Cells pre-treated with varying concentrations of Fuziline (e.g., 100 nM, 500 nM) for a specified time before ISO stimulation.[1]

  • Cell Viability Assay (MTT):

    • Seed H9c2 cells in a 96-well plate.

    • After treatment, add MTT solution to each well and incubate.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at the appropriate wavelength.

  • Apoptosis Assay (Flow Cytometry):

    • Harvest and wash treated cells with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer.

  • Western Blot Analysis:

    • Lyse the treated cells to extract total protein.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved-caspase 3, p-PERK, p-eIF2α, ATF4, CHOP) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

In Vivo Model: Dobutamine-Induced Myocardial Injury in Mice

This protocol outlines the induction of cardiac damage in mice using dobutamine (B195870) and the evaluation of Fuziline's protective effects.[4][5]

Materials:

  • Male BALB/c mice (18-20 g)[4][5]

  • Dobutamine

  • Fuziline

  • Anesthetics (e.g., ketamine, xylazine)

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for biochemical markers (e.g., Troponin-I, IL-1β, GSDMD, 8-OHDG, GAL-3)[5]

  • Reagents for histopathological analysis (e.g., formalin, paraffin (B1166041), H&E stain)

Protocol:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Experimental Groups (n=8 per group): [5][6]

    • Sham Group: No treatment.

    • Dobutamine Group: Administer dobutamine (e.g., 40 µ g/mouse/day , intraperitoneally) for 15 days to induce cardiac injury.[4]

    • Dobutamine + Fuziline Group: Administer dobutamine as above, followed by Fuziline treatment.[5][7]

    • Fuziline Group: Administer Fuziline only.

  • Drug Administration: Fuziline administration details (dose, route, frequency) should be based on preliminary studies.

  • Sample Collection: At the end of the experimental period (e.g., day 16), sacrifice mice under deep anesthesia.[5][7] Collect blood via cardiac puncture and harvest heart tissues.

  • Biochemical Analysis:

    • Separate plasma from blood samples.

    • Measure levels of cardiac injury markers (Troponin-I), pyroptosis markers (GSDMD, IL-1β), and oxidative stress markers (8-OHDG, GAL-3, Total Antioxidant Status (TAS), Total Oxidant Status (TOS)) using ELISA kits or other appropriate assays.[5][6]

  • Histopathological Examination:

    • Fix heart tissues in 10% formalin.

    • Embed tissues in paraffin and section them.

    • Stain sections with Hematoxylin and Eosin (H&E) to evaluate myocardial structure, necrosis, and inflammatory cell infiltration.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture H9c2 Cell Culture In_Vitro_Treatment Fuziline Pre-treatment + Isoproterenol Injury Cell_Culture->In_Vitro_Treatment In_Vitro_Analysis Analysis: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Protein Expression (Western Blot) In_Vitro_Treatment->In_Vitro_Analysis Animal_Model Mouse Model of Myocardial Injury (Dobutamine) In_Vivo_Treatment Fuziline Administration Animal_Model->In_Vivo_Treatment Sample_Collection Blood and Heart Tissue Collection In_Vivo_Treatment->Sample_Collection In_Vivo_Analysis Analysis: - Biochemical Markers (ELISA) - Histopathology (H&E) Sample_Collection->In_Vivo_Analysis

Caption: General workflow for in vitro and in vivo studies.

Data Presentation

In Vitro Data Summary: Effects of Fuziline on ISO-Induced H9c2 Cell Injury
ParameterControlISO (10 µM)ISO + Fuziline (100 nM)ISO + Fuziline (500 nM)
Cell Viability (%) 100↑↑
Apoptosis Rate (%) Baseline↑↑↓↓
Bcl-2/Bax Ratio Baseline↓↓↑↑
Cleaved-Caspase 3 Baseline↑↑↓↓
p-PERK/PERK Ratio Baseline↑↑↓↓
p-eIF2α/eIF2α Ratio Baseline↑↑↓↓
ATF4 Expression Baseline↑↑↓↓
CHOP Expression Baseline↑↑↓↓
Arrows indicate the direction of change relative to the control or ISO group. The number of arrows indicates the magnitude of the effect. Data synthesized from Fan et al., 2020.[1][2]
In Vivo Data Summary: Effects of Fuziline on Dobutamine-Induced Myocardial Injury in Mice
ParameterShamDobutamineDobutamine + FuzilineFuziline
Troponin-I Baseline↑↑Baseline
GSDMD Baseline↑↑Baseline
IL-1β Baseline↑↑Baseline
8-OHDG Baseline↑↑Baseline
GAL-3 Baseline↑↑Baseline
Total Oxidant Status (TOS) Baseline↑↑Baseline
Total Antioxidant Status (TAS) Baseline↓↓
Myocardial Necrosis AbsentSevereReducedAbsent
Arrows indicate the direction of change relative to the sham group. Data synthesized from Hacanli et al., 2023.[5][6]

Conclusion

Fuziline presents a promising therapeutic agent for mitigating myocardial injury. The protocols and data presented herein provide a framework for researchers to investigate its cardioprotective effects further. The primary mechanism of action involves the attenuation of ROS-induced ER stress and subsequent apoptosis, highlighting its potential in the development of novel treatments for cardiovascular diseases. Further research is warranted to explore its efficacy in other models of myocardial injury and to elucidate its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Fuziline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for peak tailing issues encountered during the HPLC analysis of Fuziline. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a significant problem for Fuziline analysis?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that slowly returns to the baseline instead of dropping sharply.[1] This is quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1 indicates tailing, with values above 1.5-2.0 often considered unacceptable for precise quantitative analysis.[2][3]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to separate and accurately identify individual components in a mixture.[4]

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to errors in calculating the peak area and, consequently, inaccurate quantitative results.[1][4]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[4]

Fuziline, as a diterpenoid alkaloid, is a basic compound.[5][6] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC due to strong secondary interactions with the stationary phase.[4][7]

Q2: What are the primary causes of peak tailing when analyzing a basic compound like Fuziline?

A2: The most common causes stem from undesirable interactions within the chromatographic system. These can be broadly categorized into chemical interactions, column issues, mobile phase conditions, and instrument setup.

The primary chemical cause for basic compounds is the interaction with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[2][4] At mobile phase pH values above 3, these silanols can become ionized (SiO⁻) and electrostatically interact with the protonated basic analyte, causing a secondary retention mechanism that leads to tailing.[2][4] Other significant causes include using an inappropriate mobile phase pH, column overload, column degradation, and extra-column effects.[1]

A Fuziline Peak Tailing B Chemical Interactions A->B C Column Issues A->C D Mobile Phase Conditions A->D E System & Sample Issues A->E B1 Silanol Interactions (Analyte + SiO⁻) B->B1 B2 Trace Metal Contamination B->B2 C1 Column Degradation (Voids, Blocked Frit) C->C1 C2 Poor Column Chemistry (e.g., Type A Silica) C->C2 D1 Inappropriate pH (close to analyte pKa) D->D1 D2 Insufficient Buffer Capacity D->D2 E1 Column Overload E->E1 E2 Extra-Column Volume E->E2 E3 Strong Injection Solvent E->E3

Caption: Root causes of peak tailing for basic compounds like Fuziline.

Q3: Can the solvent I use to dissolve my sample cause peak tailing?

A3: Yes, absolutely. This is a common issue known as solvent mismatch. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher eluotropic strength) than the mobile phase, it can cause peak distortion, including tailing and broadening. The strong injection solvent carries the analyte band too far down the column in a disorganized manner, disrupting the proper partitioning process that should occur at the column head. Whenever possible, the sample should be dissolved and injected in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Fuziline Peak Tailing

When encountering peak tailing, a systematic approach is crucial to efficiently identify and solve the problem. Start with the simplest and most likely causes before moving to more complex and time-consuming solutions like changing the column.

Troubleshooting Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Check for system-wide issues: - Extra-column volume - Column void / blockage - Detector issues q1->a1_yes  Yes q2 Only Fuziline peak is tailing. Check for chemical interactions. q1->q2 No   resolved Problem Resolved a1_yes->resolved q3 Does diluting the sample (e.g., 1:10) improve peak shape? q2->q3 a3_yes Issue is Column Overload. Reduce sample concentration or injection volume. q3->a3_yes Yes q4 Optimize Mobile Phase q3->q4 No a3_yes->resolved a4_details Adjust pH (2.5 - 3.5) Add buffer (e.g., phosphate) Use competitive base (e.g., TEA) q4->a4_details q5 Evaluate Column a4_details->q5 a5_details Use modern, end-capped column. Consider column for basic compounds. If tailing persists, replace column. q5->a5_details a5_details->resolved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Guide 2: Mobile Phase Optimization for Fuziline

Optimizing the mobile phase is one of the most powerful ways to improve the peak shape of basic compounds. The primary goals are to suppress the ionization of residual silanol groups and ensure the analyte is in a single, stable ionic state.

  • Baseline Analysis: First, run your current method to document the initial tailing factor and retention time.

  • Prepare Aqueous Phase: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

  • pH Adjustment: Add an acidifier like formic acid or phosphoric acid to adjust the aqueous phase to a pH between 2.5 and 3.5.[2] This low pH ensures that the vast majority of silanol groups on the column are protonated (Si-OH) and non-interactive.[8] It also ensures the basic Fuziline molecule is fully protonated and exists in a single ionic form.

  • Buffering: For improved reproducibility, use a buffer system. A phosphate (B84403) buffer (e.g., 20 mM potassium phosphate) adjusted to the target pH is a robust choice.[9] For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred.[9]

  • Solvent Mixing: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) to your desired ratio. Important: Always adjust the pH of the aqueous component before mixing it with the organic solvent.[10]

  • Equilibration and Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample. Compare the resulting chromatogram to your baseline.

ParameterRecommended Setting for FuzilineRationale & Expected Outcome
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization (Si-OH), minimizing secondary interactions with the basic analyte. Promotes a single protonated form of Fuziline. Expected Outcome: Sharper, more symmetrical peaks.[2][10]
Buffer 10-25 mM Phosphate, Formate, or AcetateMaintains a stable pH across the column, improving the reproducibility of retention time and peak shape.[9][11] Expected Outcome: Consistent peak shape and retention.
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better peak shapes for basic compounds due to its different solvent properties compared to methanol.[12] Expected Outcome: Potentially improved peak symmetry.
Additive (Optional) 0.05% - 0.1% Triethylamine (TEA)A competitive base that masks active silanol sites, preventing them from interacting with Fuziline. Note: TEA is not suitable for LC-MS. Expected Outcome: Significant reduction in tailing.[11]
Guide 3: HPLC Column Selection

The choice of HPLC column is critical. Modern, high-purity silica (B1680970) columns that are well end-capped are essential for minimizing peak tailing with basic compounds.

  • Silica Purity: Use columns packed with high-purity, Type B silica. These have a much lower concentration of acidic silanol groups and trace metal contaminants compared to older Type A silica.[13]

  • End-capping: Choose a column that is thoroughly "end-capped." This is a chemical process that covers many of the remaining accessible silanol groups with a less interactive chemical group, effectively shielding them from the analyte.[8][14]

  • Stationary Phase: A standard C18 or C8 phase is often the starting point.[15] Some manufacturers offer columns with embedded polar groups or other proprietary modifications specifically designed to improve the peak shape of basic compounds.

Column TypeDescriptionSuitability for Fuziline (Basic Alkaloid)
Traditional (Type A Silica) Older generation, lower purity silica with high metal content and acidic silanols.[13]Poor: Prone to severe peak tailing due to strong silanol interactions.[13]
High-Purity, End-Capped (Type B Silica) Modern standard, low metal content, and a high degree of surface coverage and end-capping.[8][14]Good to Excellent: The recommended choice. Significantly reduces silanol interactions, leading to much-improved peak symmetry.
Embedded Polar Group (EPG) A C18 or C8 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.Excellent: The polar group helps to shield residual silanols and improves peak shape for bases, often without needing mobile phase additives.
High pH Stable (Hybrid, Polymer) Columns designed to operate at high pH (e.g., pH > 8).[10]Good Alternative: At high pH, silanols are ionized, but the basic analyte is neutral, avoiding electrostatic interaction. Requires a specialized, pH-stable column.[16]

References

Fuziline Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fuziline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Fuziline in solution during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer best-practice recommendations.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with Fuziline solutions.

Issue 1: Precipitation or Cloudiness Observed in Fuziline Solution

Question: I prepared a Fuziline solution in an aqueous buffer, but it has become cloudy or shows visible precipitate. What should I do?

Answer:

Precipitation of Fuziline from aqueous solutions can be a significant issue, potentially due to its limited water solubility. Here’s a step-by-step troubleshooting guide:

  • Verify Solvent and Concentration: Fuziline is reported to be soluble in DMSO.[1] For aqueous-based assays, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible to avoid solvent effects on your experiment, while still maintaining Fuziline solubility.

  • pH of the Aqueous Buffer: The stability and solubility of many compounds are pH-dependent.[2] If you are observing precipitation, the pH of your buffer may not be optimal for Fuziline. It is recommended to test a range of pH values to determine the optimal conditions for your specific experimental needs.

  • Temperature Effects: Changes in temperature can affect solubility. Ensure your Fuziline solution is stored at the recommended temperature and allowed to equilibrate to the experimental temperature before use. Short-term storage at 0-4°C and long-term storage at -20°C are generally recommended for Fuziline.[1]

  • Supersaturation: It is possible that your final working concentration has created a supersaturated solution, which is inherently unstable and can lead to precipitation over time. Consider preparing fresh dilutions immediately before use.

G start Precipitation Observed in Fuziline Solution check_solvent Is the primary stock solvent appropriate (e.g., DMSO)? start->check_solvent check_final_conc Is the final organic solvent concentration minimized? check_solvent->check_final_conc Yes adjust_solvent Re-dissolve in an appropriate organic solvent (e.g., DMSO) check_solvent->adjust_solvent No check_ph Is the aqueous buffer pH optimal? check_final_conc->check_ph Yes adjust_dilution Optimize dilution scheme to reduce final organic solvent % check_final_conc->adjust_dilution No check_temp Are storage and experimental temperatures controlled? check_ph->check_temp Yes test_ph_range Screen a range of buffer pH values for optimal solubility check_ph->test_ph_range No prepare_fresh Prepare fresh dilutions immediately before use check_temp->prepare_fresh Yes control_temp Ensure proper storage and equilibration temperatures check_temp->control_temp No solution_stable Solution Remains Clear prepare_fresh->solution_stable

Caption: Troubleshooting Decision Tree for Fuziline Precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Fuziline stock solutions?

A1: Based on available data, Fuziline is soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your experimental buffer.

Q2: How should I store my Fuziline solutions?

A2: For short-term storage (days to weeks), keep the solution at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C.[1] It is also advisable to protect the solution from light.

Q3: My experimental results are inconsistent. Could this be related to Fuziline stability?

A3: Yes, inconsistent results can be a sign of compound degradation. The stability of a drug can be influenced by several factors including temperature, pH, light, and the presence of oxygen.[3] To ensure consistent results, it is crucial to follow standardized procedures for solution preparation and storage. Consider performing a forced degradation study to understand the degradation profile of Fuziline under your specific experimental conditions.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, is a process where a drug substance is exposed to conditions more severe than accelerated stability testing.[4][5][6] These conditions typically include acid and base hydrolysis, oxidation, photolysis, and heat. The purpose of this study is to identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the molecule.[4][6] This information is critical for developing stable formulations and stability-indicating analytical methods.[4]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Fuziline Working Solution

This protocol provides a general guideline for preparing a Fuziline working solution for in vitro experiments.

  • Prepare Stock Solution:

    • Weigh the required amount of Fuziline powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the Fuziline is completely dissolved.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, you may need to perform one or more serial dilutions of the stock solution in DMSO.

  • Prepare Final Working Solution:

    • Add the required volume of the Fuziline stock solution (or intermediate dilution) to your pre-warmed experimental aqueous buffer.

    • Mix immediately and thoroughly by gentle inversion or vortexing.

    • Crucially, ensure the final concentration of DMSO is low (typically <0.5%) to avoid impacting your biological system.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution in your experiment without delay.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Fuziline Powder dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute Stock into Aqueous Buffer dissolve->dilute e.g., 10 mM stock mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use

References

Technical Support Center: Optimizing Fuziline Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing Fuziline concentration in cell viability assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Fuziline and what is its primary known effect on cells?

A1: Fuziline is a diterpenoid alkaloid derived from Aconiti lateralis radix preparata. While many compounds are tested for cytotoxicity, Fuziline has been reported to have a cardioprotective effect. In models of isoproterenol-induced myocardial injury, Fuziline actually increases cell viability by inhibiting endoplasmic reticulum stress and apoptosis.[1] It is crucial to consider this protective potential, as unexpected increases in viability may be a real biological effect, not an experimental error.

Q2: How do I determine an appropriate starting concentration range for Fuziline in my experiments?

A2: For a new compound like Fuziline where the cytotoxic concentration for your specific cell line is unknown, it is best to start with a broad range of concentrations. A common approach is to perform serial dilutions over several orders of magnitude (e.g., from 0.1 µM to 100 µM). This initial screen will help you identify a narrower, more effective range for subsequent, more detailed experiments.[2]

Q3: What is the difference between IC50 and EC50 in the context of cell viability?

A3:

  • IC50 (Half-maximal inhibitory concentration): This represents the concentration of a substance that is required to inhibit a biological process (like cell proliferation) by 50%. It is the most common metric used when assessing cytotoxicity.

  • EC50 (Half-maximal effective concentration): This is a more general term representing the concentration of a drug that induces a response halfway between the baseline and maximum effect. For a protective agent like Fuziline, you might calculate an EC50 for its viability-increasing effect.

Q4: How long should I expose my cells to Fuziline before performing a viability assay?

A4: The optimal incubation time is dependent on the cell line's doubling time and the compound's mechanism of action. A typical starting point for many cell lines is 24 to 72 hours.[3][4] For slower-growing cells, a longer incubation of 96 hours may be necessary.[5] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine when the most significant and consistent effect is observed.

Q5: My results show that Fuziline increased cell viability. Is this an error?

A5: Not necessarily. Fuziline has been demonstrated to have cytoprotective effects in specific contexts, such as alleviating isoproterenol-induced myocardial injury.[1] This effect is mediated by the inhibition of ROS-triggered endoplasmic reticulum stress.[1] If your experimental model involves cellular stress, you may be observing this protective mechanism. Ensure your controls are correctly set up to validate this finding.

Q6: Can Fuziline affect the cell cycle?

A6: While direct studies on Fuziline's effect on the cell cycle are limited in the provided results, many compounds that affect cell viability do so by inducing cell cycle arrest at specific phases (e.g., G0/G1 or G2/M).[6][7][8] This leads to a halt in proliferation. If you observe a decrease in cell viability, a follow-up flow cytometry analysis of the cell cycle could provide valuable mechanistic insight.[9][10]

Section 2: Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding. If the cell suspension is not mixed thoroughly before and during plating, different wells will receive different numbers of cells.[11]

  • Solution: Ensure your cell suspension is homogenous. Gently pipette or swirl the suspension before aspirating for each new set of wells. When seeding, add the suspension to the center of the well at a consistent speed.[11]

  • Possible Cause: "Edge effect," where wells on the perimeter of the plate evaporate more quickly, altering concentrations.

  • Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[12]

  • Possible Cause: Incomplete mixing of the assay reagent (e.g., MTT, CCK-8).

  • Solution: After adding the reagent, gently tap the plate or use a plate shaker to ensure the solution is uniformly mixed within each well.[13]

Issue 2: Inconsistent or non-reproducible dose-response curves.

  • Possible Cause: Instability of diluted Fuziline. Compounds can degrade or evaporate if stored improperly, especially at low concentrations.[14]

  • Solution: Prepare fresh dilutions of Fuziline for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.[15]

  • Possible Cause: Variation in cell health or passage number. Cells at very high or low confluency, or at a high passage number, can respond differently to treatments.

  • Solution: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of seeding. Standardize your cell culture practices.[2]

Issue 3: High background absorbance.

  • Possible Cause: Contamination of media or reagents. Microbial contamination can metabolize the assay substrate, leading to a false-positive signal.

  • Solution: Use sterile technique throughout the experiment. Visually inspect plates for any signs of contamination before adding the assay reagent.

  • Possible Cause: Interference from the compound. If Fuziline itself is colored or has reducing properties, it may react with the assay reagent.[11][13]

  • Solution: Set up "no-cell" control wells containing only media and the corresponding concentrations of Fuziline. Subtract the average absorbance of these wells from your experimental wells.[12]

Section 3: Data Presentation

Effective data organization is critical for interpreting results. Below are templates for presenting your findings.

Table 1: Example of Dose-Response Data for Fuziline in H9c2 Cells (48h Incubation)

Fuziline Conc. (µM) Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Mean Absorbance Std. Deviation % Viability vs. Control
0 (Control) 1.254 1.288 1.271 1.271 0.017 100.0%
1 1.261 1.295 1.280 1.279 0.017 100.6%
5 1.301 1.325 1.315 1.314 0.012 103.4%
10 1.355 1.340 1.361 1.352 0.011 106.4%
25 1.150 1.172 1.165 1.162 0.011 91.4%
50 0.880 0.895 0.871 0.882 0.012 69.4%

| 100 | 0.540 | 0.561 | 0.555 | 0.552 | 0.011 | 43.4% |

Table 2: Summary of Key Parameters from Viability Assay

Cell Line Treatment Duration Key Parameter Value 95% Confidence Interval
H9c2 48 hours IC50 85.5 µM 80.1 - 91.2 µM
MCF-7 72 hours IC50 105 µM 98.5 - 112.0 µM

| A549 | 72 hours | IC50 | > 100 µM | N/A |

Section 4: Experimental Protocols

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[16][17]

Materials:

  • Cells and complete culture medium

  • 96-well flat-bottom plates

  • Fuziline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16][17]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol).[5]

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue). Dilute the cells to the desired seeding density (typically 5,000-10,000 cells/well, must be optimized) and seed 100 µL into each well of a 96-well plate.[2] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Addition: The next day, remove the media. Add 100 µL of fresh media containing the desired concentrations of Fuziline (prepared by serial dilution). Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the highest Fuziline concentration) and "media only" wells for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the media from each well. Add 100 µL of serum-free media and 10-20 µL of the 5 mg/mL MTT solution to each well.[5][16]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

  • Data Analysis: Subtract the average absorbance of the "media only" blank from all other readings. Calculate percent viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Alternative Assays:

  • CCK-8/WST-8 Assays: These assays use a water-soluble tetrazolium salt, which produces a soluble formazan product. This eliminates the need for the solubilization step, simplifying the protocol.[11][15] The procedure is similar, but instead of adding MTT and then a solvent, a single CCK-8/WST-8 reagent is added and incubated for 1-4 hours before reading the absorbance directly.[15][18]

Section 5: Mandatory Visualizations

Fuziline_Pathway cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_er Endoplasmic Reticulum Stress ROS Generation PERK PERK Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes Fuziline Fuziline Fuziline->PERK inhibits pathway Viability Increased Cell Viability

Caption: Fuziline's protective signaling pathway.

Workflow Day1 Day 1: Seed Cells (e.g., 5x10³ cells/well in 96-well plate) Incubate1 Incubate Overnight Day1->Incubate1 Day2 Day 2: Add Fuziline (Serial Dilutions + Controls) Incubate1->Day2 Incubate2 Incubate (24-72 hours) Day2->Incubate2 Assay Perform Viability Assay (e.g., Add MTT Reagent) Incubate2->Assay Incubate3 Incubate (3-4 hours) Assay->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate % Viability & IC50) Read->Analyze

Caption: General experimental workflow for an MTT assay.

Troubleshooting Start Problem with Assay Results? Var High Variability? Start->Var e.g., High STDEV NoSignal Low / No Signal? Start->NoSignal e.g., Low Absorbance HighBG High Background? Start->HighBG e.g., Blanks are high Sol_Var1 Check Cell Seeding Protocol Ensure Homogenous Suspension Var->Sol_Var1 Yes Sol_Var2 Avoid 'Edge Effect' Fill outer wells with PBS Var->Sol_Var2 Yes Sol_NoSignal1 Optimize Cell Density Are there enough viable cells? NoSignal->Sol_NoSignal1 Yes Sol_NoSignal2 Check Reagent Viability Is MTT/CCK-8 expired or stored improperly? NoSignal->Sol_NoSignal2 Yes Sol_HighBG1 Check for Contamination Inspect media and plates HighBG->Sol_HighBG1 Yes Sol_HighBG2 Run 'No-Cell' Controls Subtract compound-specific absorbance HighBG->Sol_HighBG2 Yes

Caption: Troubleshooting logic for cell viability assays.

References

Fuziline Quantification in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fuziline (B108665) quantification in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the bioanalysis of Fuziline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying Fuziline in biological matrices?

A1: The main challenges in Fuziline quantification stem from its low concentrations in biological samples, the complexity of the biological matrix, and the potential for instability during sample handling and storage. Biological matrices like plasma contain numerous endogenous components such as proteins, lipids, and salts that can interfere with the analysis, leading to matrix effects like ion suppression or enhancement in mass spectrometry-based assays. This can significantly impact the accuracy and reproducibility of results.

Q2: Which analytical technique is most suitable for Fuziline quantification?

A2: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) or with quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS) are the most commonly employed and highly recommended techniques. These methods offer high sensitivity, specificity, and a wide linear range, which are crucial for accurately measuring the low concentrations of Fuziline typically found in pharmacokinetic studies.

Q3: What is a suitable internal standard (IS) for Fuziline analysis?

A3: The choice of a suitable internal standard is critical for achieving accurate and precise quantification. Neoline, a structurally similar diterpenoid alkaloid, has been successfully used as an internal standard in several validated methods for Fuziline quantification. An ideal internal standard should have similar chemical and physical properties to the analyte, including extraction recovery and ionization efficiency, to compensate for variations during sample processing and analysis.

Q4: What are the typical validation parameters for a Fuziline bioanalytical method?

A4: According to regulatory guidelines (e.g., FDA), a bioanalytical method for Fuziline should be validated for the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify Fuziline in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day precision (as relative standard deviation, RSD) and accuracy (as percent bias).

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of Fuziline.

  • Stability: The stability of Fuziline in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).

Troubleshooting Guides

This section provides solutions to common problems encountered during Fuziline quantification.

ProblemPossible CausesRecommended Solutions
Low or No Signal/Peak for Fuziline 1. Inefficient extraction recovery.2. Degradation of Fuziline.3. Significant ion suppression from the matrix.4. Instrument sensitivity issues.1. Optimize the sample preparation method (e.g., change extraction solvent, adjust pH).2. Investigate Fuziline stability at each step; ensure samples are processed and stored under appropriate conditions (e.g., on ice, protected from light if necessary). Fuziline has shown instability with multiple freeze-thaw cycles at low concentrations.[1]3. Improve sample clean-up to remove interfering matrix components. Consider using a more effective extraction technique (e.g., solid-phase extraction). Diluting the sample may also help.4. Check the mass spectrometer's tuning and calibration.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Column overload.4. Co-eluting interfering compounds.1. Replace the analytical column.2. Adjust the mobile phase pH to ensure Fuziline is in a single ionic state.3. Dilute the sample before injection.4. Enhance the sample clean-up procedure or optimize the chromatographic gradient for better separation.
Inconsistent Retention Times 1. Leak in the HPLC/UHPLC system.2. Air bubbles in the pump.3. Inconsistent mobile phase composition.4. Fluctuations in column temperature.1. Check for leaks in fittings and connections.2. Purge the pump to remove air bubbles.3. Ensure proper mixing and degassing of the mobile phase.4. Use a column oven to maintain a constant temperature.
High Background Noise 1. Contaminated mobile phase or LC system.2. Dirty ion source in the mass spectrometer.3. Co-eluting interferences from the biological matrix.1. Use high-purity solvents and flush the system thoroughly.2. Clean the ion source according to the manufacturer's instructions.3. Improve the sample preparation method to remove more matrix components.
Poor Reproducibility (%CV > 15%) 1. Inconsistent sample preparation.2. Variable matrix effects between samples.3. Instrument instability.1. Standardize every step of the sample preparation protocol.2. Use a suitable internal standard (e.g., Neoline) to compensate for variability.3. Perform system suitability tests before each analytical run to ensure consistent instrument performance.

Data Presentation

The following tables summarize quantitative data from validated bioanalytical methods for Fuziline in plasma.

Table 1: Method Validation Parameters for Fuziline Quantification in Plasma

ParameterRat Plasma (UHPLC-qTOF-MS)[2]Beagle Dog Plasma (UPLC-Q-TOF-MS)[3]
Linearity Range 1 - 200 ng/mL2 - 400 ng/mL
Correlation Coefficient (r) > 0.997> 0.9971
LLOQ 1 ng/mL0.8 ng/mL
Intra-day Precision (RSD) 1.5 - 3.3%2.11 - 3.11%
Inter-day Precision (RSD) 2.6 - 8.3%3.12 - 3.81%
Accuracy (Bias) Not explicitly stated, but deemed acceptableNot explicitly stated, but deemed acceptable
Recovery 68.2 - 69.9%Not explicitly stated
Internal Standard Not specified in abstractNeoline

Table 2: Stability of Fuziline in Rat Plasma [1]

Stability ConditionConcentrationStability (% Nominal)Result
Three Freeze-Thaw Cycles 2 ng/mLNot specifiedUnstable
50 ng/mLNot specifiedStable
1000 ng/mLNot specifiedStable
Other Conditions 2, 50, 1000 ng/mLNot specifiedStable

Experimental Protocols

Detailed methodologies for common sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method for removing the majority of proteins from plasma or serum samples.

  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., Neoline in methanol) to each sample, except for the blank matrix.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Addition of Precipitating Agent: Add a cold organic solvent, such as acetonitrile (B52724) or methanol, typically in a 3:1 or 4:1 ratio (v/v) to the sample volume (e.g., 300-400 µL).

  • Precipitation: Vortex the mixture vigorously for 1-2 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase to concentrate the analyte.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • Sample Aliquoting and IS Spiking: Follow steps 1 and 2 from the PPT protocol.

  • pH Adjustment (Optional): Adjust the pH of the sample with a suitable buffer to ensure Fuziline is in a non-ionized state, which enhances its extraction into an organic solvent.

  • Addition of Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) in a ratio of 5:1 or 10:1 (v/v) to the sample volume.

  • Extraction: Vortex or shake the mixture vigorously for 5-10 minutes to ensure efficient partitioning of Fuziline into the organic layer.

  • Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 4,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for injection into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts by utilizing a solid sorbent to retain and then elute the analyte.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) through the sorbent.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a buffer) onto the conditioned cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining Fuziline on the sorbent.

  • Elution: Elute Fuziline from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Mandatory Visualization

Experimental Workflow for Fuziline Quantification

Fuziline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Neoline) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant/ Organic Layer Centrifuge->Supernatant Dry_Reconstitute Evaporate & Reconstitute in Mobile Phase Supernatant->Dry_Reconstitute Injection Inject into UHPLC-MS/MS Dry_Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Fuziline Concentration Calibration->Quantification

Caption: Workflow for Fuziline quantification in biological matrices.

Signaling Pathway of Fuziline's Thermogenic Effect

Fuziline_Signaling_Pathway Fuziline Fuziline beta_AR β-Adrenergic Receptors (β2-AR, β3-AR) Fuziline->beta_AR activates AC Adenylate Cyclase beta_AR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis promotes Triglyceride_Hydrolysis Triglyceride Hydrolysis PKA->Triglyceride_Hydrolysis promotes Mitochondrial_Metabolism Enhanced Mitochondrial Energy Metabolism PKA->Mitochondrial_Metabolism enhances Heat_Generation Heat Generation (Thermogenesis) Glycogenolysis->Heat_Generation Triglyceride_Hydrolysis->Heat_Generation Mitochondrial_Metabolism->Heat_Generation

Caption: Fuziline activates β-AR/cAMP/PKA signaling to promote thermogenesis.

References

Fuziline Stability & Sample Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fuziline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of Fuziline during experimental sample preparation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fuziline sample shows unexpected peaks during HPLC analysis. What could be the cause?

A1: The appearance of unexpected peaks often indicates degradation of Fuziline. Several factors during sample preparation can contribute to this:

  • pH Instability: Fuziline, like other diterpenoid alkaloids, may be susceptible to hydrolysis under acidic or alkaline conditions. Ensure your sample and solvent pH are maintained within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.

  • Oxidation: Diterpenoid alkaloids can be sensitive to oxidation.[1] If your sample preparation involves exposure to air for extended periods or the use of oxidizing reagents, degradation can occur.

  • Thermal Stress: High temperatures can accelerate the degradation of Fuziline. Avoid excessive heating during sample dissolution or processing.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds. Always protect your samples from light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation, particularly at low concentrations.

Troubleshooting Steps:

  • Review your sample preparation workflow. Identify any steps where the sample is exposed to harsh pH, high temperatures, strong light, or oxidizing agents.

  • Prepare a fresh sample under controlled conditions (neutral pH, low temperature, protected from light) and re-analyze.

  • Perform a forced degradation study (see protocol below) to understand the degradation profile of Fuziline under various stress conditions. This will help in identifying the degradation products.

Q2: What are the optimal storage conditions for Fuziline and its solutions?

A2: Proper storage is critical to prevent degradation. Based on supplier recommendations and general knowledge of diterpenoid alkaloids, the following conditions are advised:

Storage TypeConditionDuration
Solid Fuziline Dry, dark, -20°CLong-term (months to years)
Dry, dark, 0-4°CShort-term (days to weeks)
Stock Solutions Aliquoted, protected from light, -20°C or -80°CTo be determined by stability studies, but generally shorter than solid form. Avoid repeated freeze-thaw cycles.

Q3: I suspect my Fuziline has degraded. How can I confirm this?

A3: Confirmation of degradation typically involves analytical techniques that can separate and identify the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is the most powerful technique. An HPLC method can separate Fuziline from its degradation products, and the mass spectrometer can provide mass information to help identify the chemical structures of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.

A stability-indicating HPLC method should be developed and validated. This method would be able to resolve Fuziline from all potential degradation products.

Potential Degradation Pathways

While specific degradation pathways for Fuziline are not extensively published, based on the general chemistry of diterpenoid alkaloids, the following pathways are plausible:

  • Hydrolysis: If Fuziline contains ester functional groups, these can be hydrolyzed under acidic or basic conditions, leading to the formation of a carboxylic acid and an alcohol. Even in the absence of esters, other functional groups might be susceptible to hydrolysis.

  • Oxidation: The tertiary amine and alcohol functional groups in the Fuziline structure are potential sites for oxidation. Oxidation can lead to the formation of N-oxides, de-alkylation, or the formation of ketone or aldehyde functionalities.

Potential Degradation Pathways of Fuziline cluster_products Degradation Products Fuziline Fuziline Hydrolysis Hydrolysis Fuziline->Hydrolysis Acid/Base Oxidation Oxidation Fuziline->Oxidation Oxidizing agents, O2 Photodegradation Photodegradation Fuziline->Photodegradation UV/Vis Light Hydrolyzed_Fuziline Hydrolyzed_Fuziline Hydrolysis->Hydrolyzed_Fuziline Oxidized_Fuziline Oxidized_Fuziline Oxidation->Oxidized_Fuziline Photo_Adducts Photo_Adducts Photodegradation->Photo_Adducts

Caption: Potential degradation pathways of Fuziline.

Experimental Protocols

Protocol for a Forced Degradation Study of Fuziline

This protocol outlines a general procedure to investigate the stability of Fuziline under various stress conditions. The goal is to intentionally degrade the sample to identify potential degradation products and pathways.

Materials:

  • Fuziline reference standard

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Fuziline in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of Fuziline stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of Fuziline stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of Fuziline stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid Fuziline powder to 80°C in an oven for 48 hours. Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose the solid Fuziline powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Dissolve in the initial solvent before analysis.

    • Control Sample: Keep a solution of Fuziline at 4°C, protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. The mass spectrometer will aid in the preliminary identification of the degradation products.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Fuziline Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (Solid, Light Exposure) Stock->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradation Products Analysis->Identification Troubleshooting Fuziline Degradation Start Unexpected peaks in chromatogram? Check_Prep Review Sample Preparation Protocol Start->Check_Prep Yes Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Proactive Investigation Check_Storage Verify Storage Conditions Check_Prep->Check_Storage Fresh_Sample Prepare Fresh Sample under Controlled Conditions Check_Storage->Fresh_Sample Analyze Re-analyze Sample Fresh_Sample->Analyze Compare Compare with Reference Standard Analyze->Compare Identify Identify Degradation Products using MS Compare->Identify Degradation Confirmed

References

Fuziline LC-MS Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Fuziline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Fuziline analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Fuziline, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Given that Fuziline is often analyzed in complex biological matrices, endogenous substances like phospholipids, salts, and metabolites can interfere with its ionization in the MS source.

Q2: I'm observing poor peak shapes (fronting, tailing, or splitting) for Fuziline. What could be the cause?

A2: Poor peak shapes for a polar, basic compound like Fuziline can arise from several factors:

  • Inappropriate Column Chemistry: Standard C18 columns may not provide adequate retention for polar compounds, leading to elution near the void volume where significant matrix effects can occur. Consider using a polar-embedded or polar-endcapped reversed-phase column, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape.

  • Mobile Phase Mismatch: The pH of the mobile phase is critical for basic analytes. Fuziline, being an alkaloid, is expected to be basic. Using a mobile phase with a pH well below the pKa of Fuziline (typically 2-3 pH units lower) will ensure it is in its protonated form, which generally leads to better peak shapes in reversed-phase chromatography. The addition of a small amount of an ion-pairing agent like formic acid is common.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ensure your sample diluent is compatible with the starting chromatographic conditions.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Try reducing the injection volume or sample concentration.

Q3: My Fuziline signal is inconsistent and shows high variability between replicate injections. Could this be a matrix effect?

A3: Yes, high variability is a classic symptom of matrix effects. Inconsistent co-elution of matrix components can lead to fluctuating ion suppression or enhancement, resulting in poor precision. It is crucial to implement strategies to mitigate these effects, such as more rigorous sample preparation or the use of a suitable internal standard. A stable isotope-labeled (SIL) internal standard for Fuziline would be ideal to compensate for these variations.

Q4: How can I determine if my Fuziline analysis is suffering from matrix effects?

A4: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This involves comparing the response of Fuziline spiked into an extracted blank matrix sample to the response of Fuziline in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a more detailed diagnostic tool where a constant flow of Fuziline solution is infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dips or peaks in the baseline signal of Fuziline correspond to regions of ion suppression or enhancement, respectively.

Troubleshooting Guides

Issue 1: Low Fuziline Signal Intensity (Ion Suppression)
Potential Cause Troubleshooting Step Expected Outcome
Co-elution with Phospholipids Implement a phospholipid removal sample preparation step (e.g., Phree, Ostro) or use a more effective protein precipitation protocol followed by liquid-liquid extraction.Increased Fuziline signal and improved signal-to-noise ratio.
Inadequate Chromatographic Separation Optimize the LC gradient to better separate Fuziline from the early-eluting matrix components. Consider switching to a HILIC column, which can provide better retention for polar compounds and may offer different selectivity for interferences.Fuziline peak elutes in a region with less ion suppression, leading to a more stable and intense signal.
Ion Source Contamination Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's instructions.Restoration of signal intensity and stability.
Suboptimal Ionization Parameters Optimize source parameters such as capillary voltage, gas flow rates, and temperature for Fuziline.Enhanced ionization efficiency and improved signal intensity.
Issue 2: Inaccurate Quantification and Poor Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Sample Extraction Evaluate different sample preparation techniques. For a polar alkaloid like Fuziline, Solid Phase Extraction (SPE) with a mixed-mode or polymeric sorbent can be more effective than simple protein precipitation or liquid-liquid extraction.Higher and more consistent recovery of Fuziline from the matrix.
Matrix-Induced Calibration Bias Prepare calibration standards in the same matrix as the samples (matrix-matched calibration curve) to compensate for consistent matrix effects.More accurate quantification of Fuziline in unknown samples.
Lack of an Appropriate Internal Standard If not already in use, incorporate a suitable internal standard (IS). A stable isotope-labeled Fuziline is the best choice. If unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used.The IS will co-elute with Fuziline and experience similar matrix effects, allowing for reliable correction of signal variations and improving accuracy and precision.

Data Presentation: Impact of Sample Preparation on Matrix Effect and Recovery

The following table summarizes data from a study on the LC-MS/MS analysis of five alkaloids in rat plasma, illustrating how different sample preparation methods can influence matrix effects and recovery. This data is presented as an example to guide your method development for Fuziline.

AnalyteSample Preparation MethodMatrix Effect (%)Recovery (%)
Alkaloid 1 Protein Precipitation (Acetonitrile)75.2 ± 5.188.3 ± 6.2
Solid Phase Extraction (SPE) 95.8 ± 3.4 92.1 ± 4.5
Alkaloid 2 Protein Precipitation (Acetonitrile)68.9 ± 7.385.1 ± 8.0
Solid Phase Extraction (SPE) 92.4 ± 4.1 90.5 ± 5.3
Alkaloid 3 Protein Precipitation (Acetonitrile)80.1 ± 4.590.2 ± 5.9
Solid Phase Extraction (SPE) 98.7 ± 2.9 94.6 ± 3.8
Alkaloid 4 Protein Precipitation (Acetonitrile)72.5 ± 6.886.7 ± 7.1
Solid Phase Extraction (SPE) 94.3 ± 3.8 91.8 ± 4.9
Alkaloid 5 Protein Precipitation (Acetonitrile)78.4 ± 5.589.5 ± 6.5
Solid Phase Extraction (SPE) 96.1 ± 3.1 93.2 ± 4.1

Data adapted from a study on alkaloid analysis in rat plasma. Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100.

As shown in the table, SPE significantly reduces ion suppression (Matrix Effect closer to 100%) and provides high and consistent recovery compared to protein precipitation for these alkaloids.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Blank Matrix Samples: Obtain at least six different lots of the blank biological matrix (e.g., drug-free human plasma).

  • Extract Blank Matrix: Process these blank matrix samples using your established sample preparation protocol.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the known concentration of Fuziline into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Spike the same concentration of Fuziline into the extracted blank matrix samples from step 2.

  • Analyze Samples: Inject both sets of samples into the LC-MS system and record the peak areas for Fuziline.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

    • An MF of 100% indicates no matrix effect. MF < 100% indicates ion suppression, and MF > 100% indicates ion enhancement.

Protocol 2: Solid Phase Extraction (SPE) for Fuziline from Plasma

This is a general protocol and should be optimized for your specific application.

  • Select SPE Sorbent: For a polar and basic compound like Fuziline, a mixed-mode cation exchange sorbent or a polymeric reversed-phase sorbent is a good starting point.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of 20% methanol in water.

  • Elution: Elute Fuziline with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

MatrixEffectEvaluation cluster_neat Set A: Neat Solution cluster_matrix Set B: Post-Extraction Spike cluster_calc Calculation A1 Spike Fuziline into Solvent A2 Inject into LC-MS A1->A2 A3 Measure Peak Area A A2->A3 C1 Calculate Matrix Factor: (Peak Area B / Peak Area A) * 100 A3->C1 B1 Extract Blank Matrix B2 Spike Fuziline into Extract B1->B2 B3 Inject into LC-MS B2->B3 B4 Measure Peak Area B B3->B4 B4->C1

Caption: Workflow for Matrix Effect Evaluation.

SPE_Workflow start Start condition 1. Condition (Methanol, Water) start->condition equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate load 3. Load Sample (Pre-treated Plasma) equilibrate->load wash1 4. Wash 1 (Aqueous) load->wash1 wash2 5. Wash 2 (Weak Organic) wash1->wash2 elute 6. Elute (Basic Methanol) wash2->elute evap 7. Evaporate & Reconstitute elute->evap analyze 8. Analyze by LC-MS evap->analyze end End analyze->end

Caption: Solid Phase Extraction (SPE) Workflow.

References

Technical Support Center: Optimizing Fuziline Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Fuziline in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with Fuziline and provides solutions based on available data.

IssuePotential CauseRecommended Solution
No Observable Efficacy - Insufficient Dosage: The administered dose may be too low to elicit a biological response in your specific model. - Poor Bioavailability: Fuziline has a relatively low oral bioavailability (approximately 21.1% in rats)[1]. - Rapid Metabolism/Clearance: The compound is cleared from the body, with a reported half-life of about 6.3 hours in rats[1]. - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution to the target tissue.- Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose. Published studies have used doses such as 48 mg/kg (intragastric) in mice for thermogenesis studies[2]. - Optimize Formulation: While specific formulation enhancers for Fuziline are not detailed in the provided results, consider standard formulation strategies to improve solubility and absorption if applicable. - Adjust Dosing Frequency: Based on the pharmacokinetic data, consider multiple daily doses to maintain therapeutic concentrations. - Test Alternative Administration Routes: Evaluate intravenous (IV) or intraperitoneal (IP) routes in addition to oral (PO) administration, especially if rapid and complete bioavailability is desired[3].
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy, mortality) - High Dosage: Fuziline, like other Aconitum alkaloids, can be toxic at high doses[4][5]. It is classified as fatal if swallowed or inhaled[5]. - Species/Strain Sensitivity: The tolerability of Fuziline may vary between different animal species and strains.- Dose De-escalation: If toxicity is observed, reduce the dosage. Start with a lower dose range and carefully escalate. - Toxicity Assessment: Monitor animals closely for clinical signs of toxicity. Consider baseline and periodic measurements of liver and kidney function markers. One study indicated that Fuziline showed no cardiotoxicity or neurotoxicity in mice at the tested doses, unlike other related alkaloids[4]. - Review Literature for Your Model: Search for studies that have used Fuziline in a similar animal model to guide your dose selection.
Inconsistent Results Between Experiments - Variability in Drug Preparation: Inconsistent preparation of the Fuziline solution can lead to dosing errors. - Animal Variability: Factors such as age, weight, and health status of the animals can influence the outcome. - Experimental Procedure Drift: Minor changes in the experimental protocol over time can introduce variability.- Standardize Drug Preparation: Ensure Fuziline is fully dissolved and the final concentration is accurate. Validate your preparation method. - Control for Animal Variables: Use animals of a consistent age and weight range. Acclimatize animals properly before starting the experiment. - Maintain a Detailed Protocol: Document all experimental steps and ensure they are followed consistently for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fuziline?

A1: Fuziline is known to activate β-adrenergic receptors (β-ARs) non-selectively. This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased liver glycogenolysis, triglyceride hydrolysis, and enhanced mitochondrial energy metabolism, which contributes to thermogenesis[2]. It also has cardioprotective effects by inhibiting endoplasmic reticulum stress through the PERK/eIF2α/ATF4/CHOP signaling pathway[6][7].

Q2: What is a good starting dose for an in vivo study with Fuziline?

A2: A definitive starting dose depends on your specific animal model and research question. However, based on published studies, a dose of 48 mg/kg (intragastric) has been used in mice to study its thermogenic effects[2]. For pharmacokinetic studies in rats, a 4 mg/kg oral dose has been reported[1]. It is recommended to start with a lower dose and perform a dose-response study to determine the optimal dose for your experiment.

Q3: What is the oral bioavailability and half-life of Fuziline?

A3: In Sprague-Dawley rats, the absolute oral bioavailability of Fuziline after a 4 mg/kg dose was found to be 21.1 ± 7.0%[1]. The half-life was approximately 6.3 ± 2.6 hours[1].

Q4: What are the known toxicities of Fuziline?

A4: Fuziline is an alkaloid derived from Aconitum species, which are known for their toxicity[4]. It is classified as fatal if swallowed or inhaled[5]. However, some studies suggest that Fuziline has lower toxicity compared to other Aconitum alkaloids like benzoylmesaconine, with no observed cardiotoxicity or neurotoxicity in mice at the doses tested in one study[4]. Close monitoring for any adverse effects is crucial when working with this compound.

Q5: What are the recommended routes of administration for in vivo studies?

A5: The most common route of administration in the cited literature is oral (intragastric)[1][2]. However, other routes such as intraperitoneal (IP) and intravenous (IV) are also common for in vivo studies with other compounds and could be considered for Fuziline, especially to bypass first-pass metabolism and achieve higher bioavailability[3].

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Fuziline in Rats

ParameterValueAnimal ModelAdministration RouteDosageReference
Absolute Bioavailability 21.1 ± 7.0%Sprague-Dawley RatsOral4 mg/kg[1]
Half-life (t½) 6.3 ± 2.6 hSprague-Dawley RatsOral4 mg/kg[1]
Clearance Rate 1745.6 ± 818.1 mL/kg/hSprague-Dawley RatsOral4 mg/kg[1]

Table 2: Exemplary In Vivo Dosages of Fuziline

DosageAnimal ModelAdministration RouteObserved EffectReference
48 mg/kgMiceIntragastricIncreased liver and brown adipose tissue temperature (thermogenesis)[2]
4 mg/kgSprague-Dawley RatsOralUsed for pharmacokinetic profiling[1]
0.1 to 10 µM (in vitro)Primary neonatal rat cardiomyocytesIn vitroReduced sodium pentobarbital-induced cell death[7]

Experimental Protocols

Protocol 1: Evaluation of Thermogenic Activity of Fuziline in Mice

This protocol is based on the methodology described by Gao et al., 2023[2].

  • Animal Model: Male C57BL/6J mice.

  • Groups:

    • Control Group: Saline (intragastric administration).

    • Fuziline Group: 48 mg/kg Fuziline (intragastric administration).

    • Propranolol + Fuziline Group: 10 mg/kg Propranolol (intraperitoneal injection) 30 minutes before 48 mg/kg Fuziline (intragastric administration).

  • Procedure:

    • Administer the respective treatments to each group.

    • After 1 hour of Fuziline administration, measure the temperature of the rectum, liver, and brown adipose tissue. For liver temperature, a RhBIV probe (10 mg/kg, intravenous injection) can be administered 30 minutes prior to Fuziline, and fluorescence intensity can be detected using an in vivo imager.

  • Endpoint Analysis: Compare the temperature changes between the different groups to assess the thermogenic effect of Fuziline and its dependence on β-adrenergic receptors.

Visualizations

Fuziline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Fuziline Fuziline beta_AR β-Adrenergic Receptor Fuziline->beta_AR AC Adenylyl Cyclase beta_AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Lipolysis Triglyceride Hydrolysis PKA->Lipolysis Mito_Metabolism Mitochondrial Energy Metabolism PKA->Mito_Metabolism Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis Mito_Metabolism->Thermogenesis Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Optimization A Literature Review & Dosage Range Selection B Animal Model Selection (e.g., Mice, Rats) A->B C Protocol Design: - Route of Administration - Dosing Frequency - Endpoints B->C D Animal Acclimatization C->D Proceed to Experiment E Fuziline Formulation & Administration D->E F Observation & Data Collection (e.g., Temperature, Biomarkers) E->F G Data Analysis (Efficacy & Toxicity) F->G Analyze Results H Dosage Optimization: - Increase Dose (Low Efficacy) - Decrease Dose (Toxicity) G->H I Refine Protocol H->I I->C Iterate

References

Technical Support Center: Troubleshooting Low Signal Intensity for Fuziline in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the mass spectrometry analysis of Fuziline.

Troubleshooting Guide

Low signal intensity for Fuziline can arise from various factors, from sample preparation to instrument settings. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Checks & Basic Troubleshooting

First, ensure that the instrument is performing as expected and that there are no fundamental issues with the system.

Question: My Fuziline signal is absent or extremely low. Where do I start?

Answer:

Begin with a systematic check of your LC-MS system and sample integrity.

  • System Performance Verification:

    • Run a System Suitability Test: Before running your samples, always run a standard mixture to confirm that the LC-MS system is performing optimally in terms of retention time, peak shape, and signal intensity.

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can lead to a drop in pressure and poor signal.

    • Verify Solvent Levels: Ensure that all mobile phase and wash solution bottles have adequate volume.

  • Analyte and Sample Integrity:

    • Confirm Fuziline Stability: Fuziline has been reported to be unstable with repeated freeze-thaw cycles, especially at low concentrations (e.g., 2 ng/mL)[1]. Prepare fresh sample aliquots if they have been subjected to multiple freeze-thaw cycles.

    • Check Sample Concentration: The concentration of Fuziline in your sample may be below the limit of detection of your instrument. Consider concentrating your sample or preparing a fresh, more concentrated standard to verify that the instrument can detect Fuziline under the current method. A published method demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL for Fuziline in rat plasma[1].

Troubleshooting Workflow for Initial Checks

start Low/No Fuziline Signal system_check Perform System Suitability Test start->system_check leaks Check for Leaks system_check->leaks System OK? fail Issue Persists system_check->fail System Fails solvents Verify Solvent Levels leaks->solvents No Leaks? leaks->fail Leaks Found stability Check Fuziline Stability (Avoid Freeze-Thaw Cycles) solvents->stability Solvents OK? solvents->fail Solvents Empty concentration Verify Sample Concentration stability->concentration Sample Stable? stability->fail Sample Unstable pass Signal Restored concentration->pass Concentration Sufficient? concentration->fail Concentration Too Low

Caption: Initial troubleshooting steps for low Fuziline signal.

Step 2: Sample Preparation and Matrix Effects

If the initial checks do not resolve the issue, the problem may lie in your sample preparation protocol or matrix effects.

Question: I've confirmed my system is working, but my Fuziline signal is still low when analyzing biological samples. What should I do?

Answer:

Your sample matrix may be interfering with the ionization of Fuziline, a phenomenon known as ion suppression. Optimizing your sample preparation is crucial.

  • Review Your Extraction Protocol:

    • Protein Precipitation (PPT): While fast, PPT can be non-selective and leave behind many matrix components. If you are using PPT, ensure you are using a sufficient volume of organic solvent (e.g., methanol (B129727) or acetonitrile) and that the precipitation is complete.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT. A published method for Fuziline in rat plasma used liquid-liquid extraction with ethyl acetate[1].

    • Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup by selectively isolating your analyte. Develop an SPE method based on the physicochemical properties of Fuziline.

  • Minimize Contaminants:

    • Avoid Detergents: Detergents like Triton X-100 and SDS are detrimental to ESI-MS analysis and can cause severe ion suppression[2]. If their use is unavoidable, they must be thoroughly removed.

    • Check for High Salt Concentrations: Inorganic salts are not volatile and can contaminate the ion source, leading to reduced sensitivity[3]. If your sample has a high salt content, consider a desalting step.

Logical Diagram for Sample Preparation Troubleshooting

start Low Signal in Matrix extraction Review Extraction Method start->extraction contaminants Check for Contaminants (Detergents, Salts) start->contaminants ppt Protein Precipitation (PPT) extraction->ppt lle Liquid-Liquid Extraction (LLE) extraction->lle spe Solid-Phase Extraction (SPE) extraction->spe optimize_ppt Optimize PPT (e.g., solvent ratio) ppt->optimize_ppt switch_to_lle_spe Switch to LLE or SPE for cleaner extract lle->switch_to_lle_spe spe->switch_to_lle_spe remove_contaminants Incorporate Cleanup Step (e.g., desalting) contaminants->remove_contaminants result Signal Improved? optimize_ppt->result switch_to_lle_spe->result remove_contaminants->result pass Yes result->pass fail No result->fail

Caption: Troubleshooting sample preparation for Fuziline analysis.

Step 3: Mass Spectrometry Parameters

Optimizing the mass spectrometer's source parameters is critical for maximizing the signal intensity of Fuziline. Fuziline, like other aconite alkaloids, is typically analyzed in positive electrospray ionization (ESI) mode[1][4][5].

Question: How can I optimize my ESI source parameters for better Fuziline sensitivity?

Answer:

Systematic optimization of ESI parameters is key. This can be done by infusing a standard solution of Fuziline and monitoring the signal as you adjust the following:

ParameterRecommended RangeEffect on Signal
Capillary Voltage 3–5 kV (positive mode)Too low results in poor ionization; too high can cause fragmentation[6][7].
Nebulizer Gas Pressure 20–60 psiControls droplet size. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression[6].
Drying Gas Flow & Temp. Instrument dependentAffects desolvation efficiency. Insufficient drying leads to solvent clusters and reduced signal; excessive heat can cause thermal degradation.
Sheath Gas Flow & Temp. Instrument dependentHelps to focus the ESI plume and aids in desolvation.

Experimental Protocol: ESI Parameter Optimization

  • Prepare a Fuziline Standard: Prepare a solution of Fuziline at a concentration of approximately 100-500 ng/mL in a solvent mixture similar to your mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • Infuse the Standard: Use a syringe pump to directly infuse the Fuziline solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Parameters: While monitoring the signal intensity of the Fuziline precursor ion, adjust one parameter at a time to find the optimal setting. Start with the capillary voltage, followed by nebulizer pressure, and then the drying and sheath gas parameters.

  • Confirm with LC-MS: After finding the optimal infusion parameters, confirm them by injecting a Fuziline standard onto your LC-MS system.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and common adducts for Fuziline in positive ESI mode?

A1: The molecular weight of Fuziline is approximately 453.6 g/mol . In positive ESI mode, you should primarily look for the protonated molecule, [M+H]⁺, at m/z 454.6. Other common adducts to consider, especially if there is contamination, include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺.

IonMass DifferenceExpected m/z for Fuziline
[M+H]⁺+1.0078~454.6
[M+NH₄]⁺+18.0334~471.6
[M+Na]⁺+22.9898~476.6
[M+K]⁺+38.9637~492.6

Q2: My Fuziline signal is inconsistent between injections. What could be the cause?

A2: Inconsistent signal intensity can be due to several factors:

  • Carryover: Fuziline from a high-concentration sample may be carried over to the next injection. Ensure your autosampler wash procedure is adequate. Run blank injections after high-concentration samples to check for carryover[3].

  • Column Contamination: The analytical column may be contaminated. Try washing the column with a strong solvent.

  • Inconsistent Injection Volume: There may be an issue with the autosampler. Check the syringe and injection port for any blockages or leaks.

Q3: Should I use any mobile phase additives for Fuziline analysis?

A3: Yes, for positive ESI mode, adding a small amount of an acid to the mobile phase is highly recommended to promote protonation and improve ionization efficiency. Typically, 0.1% formic acid is used in both the aqueous and organic mobile phases[4].

Q4: I am using a C18 column and Fuziline is eluting very early with poor peak shape. What can I do?

A4: Fuziline is a relatively polar compound. On a standard C18 column with high organic content in the mobile phase, it may not be well-retained. Consider these options:

  • Use a Lower Percentage of Organic Solvent: Decrease the initial percentage of acetonitrile or methanol in your gradient.

  • Switch to a Different Stationary Phase: A hydrophilic interaction liquid chromatography (HILIC) column can provide better retention for polar compounds like Fuziline[1]. Alternatively, an embedded polar group (EPG) C18 column could also improve retention.

Q5: Could the issue be with the mass spectrometer's detector?

A5: While less common, a failing detector can lead to a gradual or sudden loss of signal for all analytes. If you observe low signal intensity for your internal standard and other compounds as well, and have ruled out other causes, it may be time to have the detector checked by a service engineer. Regularly tuning and calibrating your mass spectrometer can help ensure it is operating at peak performance[8].

References

Fuziline Cell-Based Assay Optimization for High-Throughput Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Fuziline cell-based assays in a high-throughput screening (HTS) context. The following information is designed to address specific issues that may be encountered during experimental procedures, from initial assay development to data analysis and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fuziline that is relevant for cell-based assays?

Fuziline, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, exhibits a dual mechanism of action that is crucial for designing relevant cell-based assays. Primarily, it acts as a non-selective agonist of β-adrenergic receptors (β-ARs), which activates the downstream cAMP-PKA signaling pathway.[1][2] Additionally, Fuziline has been shown to have cardioprotective effects and may interact with cardiac voltage-gated sodium channels, such as Nav1.5.[3] Therefore, cell-based assays for Fuziline can be designed to measure either β-AR activation or Nav1.5 channel modulation.

Q2: Which cell lines are recommended for a Fuziline cell-based assay?

The choice of cell line depends on the specific target being investigated:

  • For Nav1.5 Modulation: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A gene (encoding the Nav1.5 alpha subunit) are highly recommended.[4][5][6][7][8][9][10] These cell lines provide a robust and reproducible system for studying the specific effects on the Nav1.5 channel.

  • For β-Adrenergic Receptor Activation: Cell lines endogenously expressing β-ARs, or engineered to express specific subtypes (β1, β2, β3), are suitable. H9c2 rat cardiomyoblasts can also be used to study the downstream effects of β-AR activation in a cardiac cell model.[5][11]

  • For Cytotoxicity and Cardioprotective Effects: The H9c2 cell line is a common model for assessing the general cytotoxicity and cardioprotective effects of compounds like Fuziline.[5][11]

Q3: What are the critical quality control metrics for a Fuziline HTS assay?

To ensure the robustness and reliability of your HTS assay, the following quality control metrics should be monitored for each plate:

  • Z'-Factor: This is the most widely accepted statistical indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.

  • Signal-to-Noise (S/N) Ratio: This metric provides confidence that the measured signal is distinguishable from the background noise.

  • Coefficient of Variation (%CV): This measures the variability of the positive and negative controls. A %CV of less than 15% is generally acceptable.

Q4: How should I prepare Fuziline for a cell-based assay?

Fuziline, like many small molecules, is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[12] Serial dilutions should be performed in DMSO before the final dilution into the assay medium.[13] If you observe precipitation upon dilution in aqueous media, consider pre-warming the media and ensuring rapid mixing.[14]

Troubleshooting Guides

This section addresses common problems encountered during Fuziline cell-based assays and provides step-by-step solutions.

Issue 1: High Variability and Poor Z'-Factor

High variability in your assay can lead to a low Z'-factor and unreliable results. The potential causes and solutions are outlined below.

Potential Cause Troubleshooting Steps
Edge Effects Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell health. To mitigate this: 1. Do not use the outer wells for experimental samples; instead, fill them with sterile water or media.[15] 2. Use low-evaporation lids or breathable sealing tapes.[1][11] 3. Ensure proper humidity in the incubator.[15] 4. Allow plates to equilibrate to room temperature for 1-2 hours before placing them in the incubator.[16]
Inconsistent Cell Seeding Uneven cell distribution will lead to well-to-well variability. To ensure consistent seeding: 1. Thoroughly resuspend cells to create a single-cell suspension before plating. 2. Use a multichannel pipette with care to avoid introducing bubbles. 3. Work quickly to prevent cells from settling in the reservoir.
Instrument-Related Artifacts The plate reader settings or performance can introduce variability. To address this: 1. Ensure the plate reader is properly calibrated. 2. Use the appropriate read mode (e.g., top vs. bottom read for adherent cells). 3. Optimize the gain and number of flashes to maximize the signal-to-noise ratio.
Reagent Instability Degradation of Fuziline or other critical reagents can lead to inconsistent results. To avoid this: 1. Prepare fresh reagents for each experiment. 2. Store stock solutions at the recommended temperature and protect them from light if necessary.
Issue 2: Low Signal-to-Background (S/B) Ratio

A low S/B ratio can make it difficult to distinguish true hits from background noise.

Potential Cause Troubleshooting Steps
Suboptimal Fuziline Concentration The concentration of Fuziline may be too low to elicit a strong response. To optimize: 1. Perform a dose-response curve to determine the optimal concentration range.
Inappropriate Assay Window The incubation time may not be sufficient for the biological response to develop. To address this: 1. Conduct a time-course experiment to identify the optimal incubation period.
High Background Fluorescence (Autofluorescence) Cellular components (e.g., NADH, riboflavin) and media components (e.g., phenol (B47542) red, serum) can contribute to high background fluorescence.[3][17][18] To reduce autofluorescence: 1. Use phenol red-free media.[3] 2. Reduce the serum concentration in the assay medium if possible.[18] 3. Wash cells with PBS before adding the detection reagents.[17] 4. If possible, use red-shifted fluorescent dyes and filters to avoid the green region of the spectrum where autofluorescence is most prominent.[3][19] 5. Include "no-cell" and "no-substrate" controls to accurately measure and subtract background fluorescence.[17]
Issue 3: Unexpected Cytotoxicity

Observing cell death that is not the intended endpoint of the assay can confound results.

Potential Cause Troubleshooting Steps
High Fuziline Concentration Like other diterpenoid alkaloids, Fuziline can be cytotoxic at high concentrations.[18] To determine the non-toxic concentration range: 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a wide range of Fuziline concentrations on your chosen cell line.[11][20][21]
DMSO Toxicity As mentioned, DMSO concentrations above 0.5% can be toxic to cells. To avoid this: 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level.
Off-Target Effects Fuziline may have other biological activities that lead to cytotoxicity in your specific cell model.[16] To investigate this: 1. Review the literature for known off-target effects of Fuziline and related alkaloids. 2. Use appropriate positive and negative controls for the suspected off-target pathways.
Issue 4: Serum Interference

Components in fetal bovine serum (FBS) can sometimes interfere with the assay.[22][23]

Potential Cause Troubleshooting Steps
Binding of Fuziline to Serum Proteins Fuziline may bind to proteins in the serum, reducing its effective concentration. To address this: 1. Reduce the serum concentration or use serum-free media for the assay, if the cells can tolerate it for the duration of the experiment.
Interference with Detection Reagents Serum components can inhibit or enhance the activity of detection enzymes (e.g., luciferase). To mitigate this: 1. Wash the cells with PBS before adding the detection reagents. 2. Consider a sample pre-treatment step to remove interfering macromolecules if washing is not feasible.[22]

Data Presentation

Table 1: Example Assay Performance Metrics
ParameterValueInterpretation
Z'-Factor0.65Excellent assay quality
S/B Ratio12Good dynamic range
S/N Ratio25Confident signal detection
Positive Control %CV8%Low variability
Negative Control %CV10%Low variability
Table 2: Example Fuziline Dose-Response Data (Nav1.5 Inhibition Assay)
Fuziline (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.110.2 ± 2.5
148.9 ± 5.1
1085.3 ± 4.3
10098.7 ± 1.9
IC50 (µM) 1.1
Table 3: Example Fuziline Dose-Response Data (β-AR Activation Assay)
Fuziline (µM)% Activation (Mean ± SD)
0.0015.1 ± 1.5
0.0120.8 ± 3.2
0.152.3 ± 4.8
191.5 ± 3.9
1099.2 ± 2.1
EC50 (µM) 0.09
Table 4: Example Fuziline Cytotoxicity Data (H9c2 Cells)
Fuziline (µM)% Cell Viability (Mean ± SD)
199.1 ± 2.3
1097.5 ± 3.1
5088.2 ± 4.5
10055.6 ± 6.2
20015.3 ± 3.8
CC50 (µM) 110

Experimental Protocols

Protocol 1: Automated Patch Clamp Electrophysiology for Nav1.5 Inhibition

This protocol is adapted for a high-throughput automated patch clamp system to assess the inhibitory effect of Fuziline on Nav1.5 channels stably expressed in HEK293 cells.

  • Cell Preparation:

    • Culture HEK293-Nav1.5 cells to 70-80% confluency.

    • Dissociate cells using a gentle detachment solution (e.g., Accutase).

    • Resuspend cells in the appropriate extracellular solution at a concentration of 5 x 10^6 cells/mL.[19]

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Automated Patch Clamp Procedure:

    • Load the cell suspension and solutions into the automated patch clamp system.

    • Initiate the automated process of cell capture, sealing (target >1 GΩ), and whole-cell configuration.

    • Apply a voltage protocol to elicit Nav1.5 currents. A typical protocol involves holding the cells at -120 mV and applying a depolarizing step to -20 mV.

    • Establish a stable baseline current for at least 3 minutes.

    • Apply increasing concentrations of Fuziline (or vehicle control) and record the current response at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each Fuziline concentration.

    • Normalize the data to the baseline current.

    • Plot the percent inhibition against the Fuziline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay in H9c2 Cells

This protocol is for assessing the cytotoxicity of Fuziline in H9c2 cardiomyoblasts.

  • Cell Seeding:

    • Seed H9c2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Fuziline in culture medium.

    • Remove the old medium from the cells and add 100 µL of the Fuziline dilutions (or vehicle control) to the respective wells.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against Fuziline concentration to determine the CC50 value.

Visualizations

Fuziline_Signaling_Pathway cluster_beta_ar β-Adrenergic Receptor Pathway cluster_nav Nav1.5 Channel Modulation Fuziline_ext Fuziline (Extracellular) beta_AR β-Adrenergic Receptor Fuziline_ext->beta_AR Binds & Activates G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Fuziline_int Fuziline (Intracellular) Nav1_5 Nav1.5 Channel Fuziline_int->Nav1_5 Modulates Na_ion Na+ Influx Nav1_5->Na_ion Inhibits Action_Potential Cardiac Action Potential Na_ion->Action_Potential Alters

Caption: Fuziline's dual mechanism of action.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis compound_prep Compound Plate (Fuziline Dilutions) incubation Compound Incubation compound_prep->incubation cell_prep Cell Seeding (e.g., HEK293-Nav1.5) cell_prep->incubation detection Signal Detection (e.g., Fluorescence) incubation->detection raw_data Raw Data Acquisition detection->raw_data qc Quality Control (Z', S/B, %CV) raw_data->qc normalization Data Normalization qc->normalization hit_id Hit Identification normalization->hit_id

Caption: High-throughput screening workflow for Fuziline.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Poor Assay Performance check_qc Check QC Metrics (Z', S/B, %CV) start->check_qc check_controls Review Controls (Positive & Negative) check_qc->check_controls check_reagents Verify Reagent Preparation & Storage check_controls->check_reagents check_cells Assess Cell Health & Seeding Density check_reagents->check_cells check_instrument Validate Instrument Settings check_cells->check_instrument optimized Optimized Assay check_instrument->optimized

Caption: A logical approach to troubleshooting assay issues.

References

Technical Support Center: Minimizing Fuziline Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the non-specific adsorption (NSA) of Fuziline to laboratory ware. Adherence to these protocols is crucial for ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are my measured Fuziline concentrations unexpectedly low or variable?

Low or inconsistent recovery of Fuziline from solutions is often due to its non-specific adsorption to the surfaces of laboratory ware. As a diterpene alkaloid, Fuziline possesses chemical properties that can lead to interactions with both glass and plastic surfaces, especially when working with low-concentration solutions.[1][2][3] This loss of compound can significantly impact the accuracy of quantitative assays.

Q2: What chemical properties of Fuziline cause it to adsorb to labware?

Fuziline has a molecular weight of approximately 453.6 g/mol and a structure containing both hydrophobic regions and polar functional groups (hydroxyl and amine groups).[4][5] This amphiphilic nature facilitates two primary modes of adsorption:

  • Hydrophobic Interactions: The non-polar parts of the Fuziline molecule can adsorb to hydrophobic surfaces, which is the main cause of binding to untreated plastics like polystyrene and polypropylene (B1209903).[6][7][8]

  • Ionic Interactions: The nitrogen atom in the alkaloid structure can be protonated, leading to a positive charge. This charge can interact with negatively charged silanol (B1196071) (Si-OH) groups present on the surface of untreated glass.[8]

Q3: What is the best labware material for handling Fuziline?

The optimal labware depends on the specific application, solvent, and concentration of Fuziline. Untreated borosilicate glass and standard polystyrene are generally not recommended due to high adsorption risk. The preferred choices are silanized glass or low-binding polymer plastics.

Table 1: Comparison of Labware Materials for Fuziline Applications

Labware MaterialAdsorption RiskAdvantagesDisadvantagesRecommended Use
Borosilicate Glass HighHigh clarity, good thermal and chemical resistance.Prone to ionic and hydrophobic adsorption of alkaloids.[8]Not recommended for dilute aqueous solutions of Fuziline.
Silanized Glass LowExcellent chemical resistance, significantly reduced adsorption.[1][2][9]Requires a specific pretreatment protocol; can be costly.Stock solutions, sample preparation, analytical standards.
Polystyrene (PS) HighOptically clear, common for microplates.High hydrophobic adsorption of small molecules.[6][7]Not recommended unless surface-treated for low binding.
Polypropylene (PP) Moderate to LowGood chemical resistance, more resistant to adsorption than PS.[10]Opaque or translucent, can interfere with optical measurements.Storage tubes, reagent reservoirs, some assay plates.
Low-Binding Polymer LowSpecifically engineered surfaces to minimize molecular adsorption.[11][12][13]Higher cost than standard plastics.Low-concentration assays, HTS, sensitive biological experiments.
Q4: How can I prevent Fuziline from adsorbing to my glassware?

The most effective method is silanization (also known as siliconizing). This process creates a neutral, hydrophobic surface by chemically bonding a silicone layer to the glass, covering the active silanol sites.[9][14]

Experimental Protocol: Glassware Silanization

This protocol describes a standard procedure for silanizing glassware to minimize solute adsorption.[9][14][15]

Materials:

  • Glassware to be treated (e.g., vials, flasks, beakers)

  • Detergent and deionized water

  • Drying oven

  • Fume hood

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat

  • Silanizing reagent (e.g., 5% solution of dichlorodimethylsilane (B41323) in a dry, inert solvent like toluene (B28343) or heptane)[14][15]

  • Dry toluene for rinsing

  • Dry methanol (B129727) for rinsing and quenching

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water. Rinse multiple times with tap water, followed by a final rinse with deionized water.

  • Drying: Dry the glassware completely in an oven at >100°C overnight. It is critical that no moisture is present, as water reacts with the silanizing reagent.

  • Silanization (Perform in a Fume Hood): a. Allow the dry glassware to cool to room temperature. b. Submerge the glassware in the 5% dichlorodimethylsilane solution for 15-30 minutes, ensuring all surfaces are coated.[14] For large containers, swirl a smaller volume of the solution to coat the interior surfaces.[9]

  • Rinsing (Perform in a Fume Hood): a. Remove the glassware from the silanizing solution, allowing excess to drain back. b. Rinse the glassware thoroughly with dry toluene to remove unreacted silanizing reagent. c. Rinse the glassware with dry methanol to quench any remaining reactive groups.

  • Final Drying: Allow the glassware to air-dry completely in the fume hood.

  • Curing (Optional but Recommended): Bake the dried glassware at 80-100°C for at least 2 hours to cure the silicone layer.

  • Quality Check: To confirm successful silanization, place a drop of water on the treated surface. The water should form a tight bead and not spread out.[9]

Safety Precaution: Dichlorodimethylsilane is corrosive, flammable, and reacts with water to release HCl gas. Always handle it within a certified chemical fume hood and wear appropriate PPE.[9]

Q5: What are the best practices for using plasticware to minimize adsorption?

When working with plasticware such as microplates or centrifuge tubes, follow these guidelines:

  • Choose the Right Polymer: Whenever possible, select polypropylene (PP) tubes over polystyrene (PS), as PP generally exhibits lower binding for many compounds.[10]

  • Use Low-Binding Products: For sensitive applications like high-throughput screening (HTS) or cell-based assays with low Fuziline concentrations, invest in commercially available low-adsorption or non-binding microplates and tubes.[11][12][13] These products have surfaces that are specially treated to be more hydrophilic and neutral, reducing hydrophobic and ionic interactions.[6]

Q6: Can I modify my experimental buffer or solvent to reduce adsorption?

Yes, modifying the solvent can be a practical and effective strategy. The goal is to decrease the interactions between Fuziline and the labware surface.

Table 2: Recommended Buffer Additives to Reduce Fuziline Adsorption

AdditiveMechanism of ActionRecommended ConcentrationCompatible Labware
Organic Solvent (e.g., Acetonitrile, Methanol)Reduces hydrophobic interactions by increasing the solubility of Fuziline in the bulk solution.[8]10-50% (v/v)Glass, Polypropylene, Polystyrene
Inorganic Salt (e.g., NaCl)Reduces ionic interactions by providing competing ions that block charged sites on glass surfaces.[8]50-150 mMPrimarily for untreated Glass
Non-ionic Surfactant (e.g., Tween-20, Triton X-100)Coats hydrophobic surfaces of plastics, presenting a neutral barrier that prevents Fuziline adsorption.[16]~0.05% (v/v)Polypropylene, Polystyrene

Note: Always verify that any additive is compatible with downstream analytical methods or biological assays.

Troubleshooting Guide

Table 3: Quick Troubleshooting for Fuziline Adsorption Issues

ProblemPotential CauseRecommended Solution(s)
Low recovery from glass vials Ionic and hydrophobic adsorption to silanol groups on the glass surface.1. Use silanized glass vials. 2. Add an inorganic salt (e.g., 100 mM NaCl) and/or an organic solvent to the sample solution.[8]
Inconsistent results in plastic microplates Hydrophobic adsorption to the polymer surface of the wells.1. Switch to low-binding or non-binding microplates.[12][13] 2. Use polypropylene plates instead of polystyrene plates. 3. Add a non-ionic surfactant (~0.05%) or organic solvent to the assay buffer.[16]
Loss of compound during sample filtration Adsorption to the filter membrane material.Select low-binding filter materials such as hydrophilic PTFE or polycarbonate membranes.[17]

Visual Guides

Decision Workflow for Minimizing Adsorption

This workflow guides the selection of appropriate labware and handling procedures when working with Fuziline.

Fuziline_Workflow start Start: Fuziline Experiment solvent Aqueous or Organic Solvent? start->solvent labware Glass or Plastic Labware? solvent->labware Aqueous org_solvent Use Standard Glass or Chemically Resistant Plastic (PP) solvent->org_solvent Organic concentration Low Concentration (<10µM)? labware->concentration silanize Silanize Glassware concentration->silanize Yes (Glass) low_bind Use Low-Binding Plasticware (e.g., treated PS, PP) concentration->low_bind Yes (Plastic) std_glass Standard Glass Acceptable (Consider adding salt) concentration->std_glass No (Glass) std_plastic Standard PP Plastic Acceptable (Consider adding surfactant) concentration->std_plastic No (Plastic)

Caption: Decision workflow for selecting labware to minimize Fuziline adsorption.

Q7: What is the known signaling pathway for Fuziline?

Recent research has shown that Fuziline acts as a non-selective agonist for β-adrenergic receptors (β-AR). Its binding initiates a cascade through the cAMP-PKA signaling pathway, which is involved in processes like regulating glucose and lipid metabolism.[18]

Fuziline_Pathway Fuziline Fuziline beta_AR β-Adrenergic Receptor (β-AR) Fuziline->beta_AR activates G_Protein G-Protein (Gs) beta_AR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Glycogenolysis) PKA->Downstream phosphorylates targets

Caption: Fuziline's activation of the β-AR/cAMP/PKA signaling pathway.[18]

References

Validation & Comparative

Fuziline and Neoline: Superior Efficacy-Based Quality Markers for Fuzi (Aconitum carmichaeli)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The lateral root of Aconitum carmichaeli, known as Fuzi, is a cornerstone of traditional medicine, valued for its potent therapeutic effects. However, its clinical application is hampered by a narrow therapeutic window due to the presence of highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine. Processing methods are employed to hydrolyze these compounds into less toxic monoester-diterpenoid alkaloids (MDAs) and non-ester amine-diterpenoid alkaloids (ADAs), significantly reducing toxicity while preserving therapeutic benefits.[1]

Currently, the quality control of Fuzi primarily relies on monitoring three MDAs (benzoylaconine, benzoylmesaconine, benzoylhypaconine) and three DDAs (aconitine, mesaconitine (B191843), hypaconitine).[2] However, mounting evidence suggests these markers may not be sufficiently specific to Fuzi's therapeutic efficacy.[2] This guide presents a comparative analysis of two ADAs, fuziline (B108665) and neoline (B1670494), as potentially superior, efficacy-based quality markers, supported by recent experimental data. Fuziline, in particular, has been associated with the medicinal properties of Fuzi, while neoline also demonstrates significant therapeutic action with lower toxicity compared to traditional markers.[2][3][4][5]

Quantitative Comparison: Fuziline vs. Neoline

Recent studies have highlighted that fuziline and neoline are not only abundant in Fuzi samples but also exhibit higher oral bioavailability and more potent therapeutic effects with lower toxicity compared to the currently accepted quality markers.[2]

Table 1: Pharmacokinetic and Efficacy Comparison of Alkaloids in Fuzi

ParameterNeoline (NE)Fuziline (FE)Benzoylmesaconine (BMA) (Current Marker)Mesaconitine (MA) (Toxic Marker)
Relative Abundance Abundant; content far higher than Benzoylaconine (BAC)[2]Abundant; content far higher than Benzoylaconine (BAC)[2]Used as a reference marker[2]Used as a reference toxic marker[2]
Oral Bioavailability (%) 63.82[2]18.14[2]3.05[2]1.88[2]
Anti-inflammatory Effect Dose-dependent; greater than BMA[2]Dose-dependent; greater than BMA[2]Weaker than NE and FE[2]Significant anti-inflammatory effects[2]
Analgesic Effect Dose-dependent; greater than BMA[2]Dose-dependent; greater than BMA[2]Weaker than NE and FE[2]Significant analgesic effects[2]
Toxicity No cardiotoxicity or neurotoxicity observed[2]No acute toxicity observed[4]Increased creatine (B1669601) kinase and MMP-9 levels[2]Significant cardiotoxicity and neurotoxicity; LD₅₀ = 0.13 mg/kg (i.v. in mice)[2]

Data sourced from Zhang et al. (2023) "Neoline, fuziline, songorine (B610919) and 10-OH mesaconitine are potential quality markers of Fuzi..."[2]

Experimental Methodologies

The data presented is based on robust analytical and pharmacological assays. The general workflow for evaluating these quality markers is depicted below.

G cluster_collection Sample Preparation & Collection cluster_analysis Chemical Analysis cluster_pharma Pharmacological & Toxicological Evaluation cluster_conclusion Conclusion S1 Fuzi Samples (30 batches) S2 Alkaloid Extraction S1->S2 A1 HPLC-MS/MS Quantification of Alkaloids S2->A1 Extracts A2 Pharmacokinetic Study (C57BL/6J Mice) A1->A2 A3 Determine Oral Bioavailability A2->A3 C1 Identify Potential Quality Markers (PQ-markers) A3->C1 P1 Anti-inflammatory Models (Carrageenan-induced paw edema, LPS-induced RAW264.7 cells) P1->C1 P2 Analgesic Models (Acetic acid-induced pain, Hargreaves test) P2->C1 P3 Toxicity Assessment (Histological, Biochemical) P3->C1 G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFKB_Activation NF-κB Pathway Activation TLR4->NFKB_Activation MAPK_Activation MAPK Pathway Activation TLR4->MAPK_Activation Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) NFKB_Activation->Cytokines MAPK_Activation->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Alkaloids Fuziline / Neoline Alkaloids->NFKB_Activation Inhibition Alkaloids->MAPK_Activation Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PainSignal_In Pain Signal (Action Potential) CaChannel Ca²⁺ Channel PainSignal_In->CaChannel Opens Vesicle Neurotransmitter Vesicles (e.g., Glutamate) CaChannel->Vesicle Triggers Release PostReceptor Neurotransmitter Receptor Vesicle->PostReceptor Neurotransmitter Binding PainSignal_Out Pain Signal Propagation PostReceptor->PainSignal_Out OpioidReceptor Opioid Receptor (GPCR) G_Protein G-protein Activation OpioidReceptor->G_Protein Alkaloids Fuziline / Neoline Alkaloids->OpioidReceptor Activates G_Protein->CaChannel Inhibits

References

A Comparative Analysis of Fuziline and Songorine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Fuziline and Songorine, two diterpenoid alkaloids with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacological effects, and available quantitative data to support further investigation and development.

Introduction

Fuziline and Songorine are structurally related diterpenoid alkaloids derived from plants of the Aconitum genus. While both compounds share a common origin, they exhibit distinct pharmacological profiles, presenting unique opportunities for therapeutic development. This guide aims to provide a side-by-side comparison of their properties, supported by experimental data, to aid researchers in their exploration of these potent natural products.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of Fuziline and Songorine is crucial for their application in research and drug development.

PropertyFuzilineSongorine
Molecular Formula C24H39NO7C22H31NO3
Molecular Weight 453.6 g/mol 357.5 g/mol
CAS Number 80665-72-1509-24-0
Chemical Structure (Image of Fuziline structure)(Image of Songorine structure)

Pharmacological Properties and Mechanism of Action

Fuziline and Songorine exhibit distinct primary mechanisms of action, leading to different pharmacological effects.

Fuziline

Fuziline is primarily recognized for its thermogenic and cardioprotective effects.

  • Mechanism of Action: Fuziline acts as a non-selective agonist of beta-adrenergic receptors (β-AR) . This activation stimulates the downstream cyclic AMP (cAMP) - Protein Kinase A (PKA) signaling pathway . This cascade leads to increased liver glycogenolysis and triglyceride hydrolysis, providing energy for thermogenesis in tissues like the liver and brown adipose tissue.

Fuziline_Signaling_Pathway Fuziline Fuziline bAR β-Adrenergic Receptor Fuziline->bAR activates AC Adenylyl Cyclase bAR->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis promotes Lipolysis Triglyceride Hydrolysis PKA->Lipolysis promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Songorine

Songorine is known for its diverse activities, including anxiolytic, anti-inflammatory, anti-arrhythmic, and anticancer effects.

  • Mechanism of Action: The primary mechanism of Songorine involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor . It has been reported to act as a non-competitive antagonist at the GABA-A receptor[1]. However, some studies also suggest it can have agonist-like effects in vivo, leading to anxiolysis[2]. Additionally, some evidence points towards an agonistic action at dopamine D2 receptors . In the context of inflammation, Songorine has been shown to activate the PI3K/AKT/NRF2 signaling pathway .

Songorine_Signaling_Pathway cluster_gaba GABA-A Receptor Modulation cluster_pi3k Anti-inflammatory Pathway Songorine_GABA Songorine GABA_A_Receptor GABA-A Receptor Songorine_GABA->GABA_A_Receptor modulates Ion_Channel Cl- Channel GABA_A_Receptor->Ion_Channel gates Cellular_Response_GABA Altered Neuronal Excitability Ion_Channel->Cellular_Response_GABA Songorine_PI3K Songorine PI3K PI3K Songorine_PI3K->PI3K activates AKT AKT PI3K->AKT activates NRF2 NRF2 AKT->NRF2 activates Anti_inflammatory_Response Anti-inflammatory Response NRF2->Anti_inflammatory_Response

Quantitative Data for Comparative Analysis

This section provides a summary of available quantitative data for Fuziline and Songorine to facilitate a direct comparison of their potency and safety profiles.

ParameterFuzilineSongorineReference
LD50 (Lethal Dose, 50%) Data not available (classified as fatal if swallowed or inhaled)142 mg/kg (rat, oral)[3]
IC50 (Half-maximal inhibitory concentration) Data not available for direct comparison7.06 µM (inhibition of [3H]muscimol binding to GABA-A receptor); 19.6 µM (inhibition of GABA-induced inward current); ~20 µM (reduction of LPS-evoked ROS production in NRVMs)[1][4]
ED50 (Half-maximal effective dose) Data not available7.3 mg/kg (antiarrhythmic activity, rat)[3]
Oral Bioavailability 21.1 ± 7.0% (rat)Data not available
Anti-inflammatory Activity (in vitro) Data not availableIC50 on HFLS-RA cell proliferation[5]
Analgesic Activity Efficacy demonstratedEfficacy demonstrated

Note: A direct comparison of toxicity and efficacy is challenging due to the lack of standardized, head-to-head studies for many parameters.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are outlines of key experimental protocols.

Fuziline: Rodent Thermogenesis Assay

Thermogenesis_Workflow Start Start Animal_Prep Acclimatize Rodents Start->Animal_Prep Drug_Admin Administer Fuziline (or vehicle control) Animal_Prep->Drug_Admin Temp_Measure Measure Core Body Temperature (Rectal Probe) Drug_Admin->Temp_Measure Tissue_Harvest Harvest Tissues (Liver, Brown Adipose Tissue) Temp_Measure->Tissue_Harvest Biochem_Analysis Biochemical Analysis (Glycogen, Triglycerides, PKA activity) Tissue_Harvest->Biochem_Analysis Data_Analysis Data Analysis Biochem_Analysis->Data_Analysis End End Data_Analysis->End

Objective: To evaluate the effect of Fuziline on body temperature and metabolic parameters in rodents.

Materials:

  • Fuziline

  • Vehicle control (e.g., saline, DMSO solution)

  • Rodents (mice or rats)

  • Rectal probe thermometer

  • Metabolic cages (optional, for oxygen consumption measurement)

  • Reagents for glycogen (B147801) and triglyceride assays

  • PKA activity assay kit

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week prior to the experiment.

  • Baseline Measurement: Record the baseline body temperature of each animal.

  • Drug Administration: Administer Fuziline or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Temperature Monitoring: Measure rectal temperature at regular intervals post-administration (e.g., 30, 60, 90, 120 minutes).

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect liver and brown adipose tissue.

  • Biochemical Analysis: Homogenize the collected tissues and perform assays to measure glycogen content, triglyceride levels, and PKA activity according to the manufacturer's instructions.

  • Data Analysis: Compare the changes in body temperature and biochemical parameters between the Fuziline-treated and control groups using appropriate statistical methods.

Songorine: GABA-A Receptor Binding Assay

GABA_Binding_Workflow Start Start Membrane_Prep Prepare Brain Synaptic Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]muscimol and Songorine Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 determination) Quantification->Data_Analysis End End Data_Analysis->End

Objective: To determine the binding affinity of Songorine to the GABA-A receptor.

Materials:

  • Songorine

  • [3H]muscimol (radioligand)

  • Rat brain tissue

  • Homogenization buffer

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the synaptic membrane fraction.

  • Binding Reaction: In reaction tubes, combine the prepared membranes, [3H]muscimol, and varying concentrations of Songorine (or vehicle for total binding, and a saturating concentration of unlabeled GABA for non-specific binding).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each Songorine concentration and plot the data to determine the IC50 value.

Conclusion

Fuziline and Songorine are two compelling diterpenoid alkaloids with distinct and potent pharmacological activities. Fuziline's thermogenic properties, mediated by beta-adrenergic receptor activation, suggest its potential in metabolic research. In contrast, Songorine's diverse effects on the central nervous system and inflammatory pathways, primarily through GABA-A receptor modulation, open avenues for neurological and anti-inflammatory drug discovery. This comparative guide highlights the current state of knowledge and underscores the need for further head-to-head studies to fully elucidate their therapeutic potential and relative safety profiles. The provided data and experimental outlines are intended to serve as a valuable resource for the scientific community to advance research on these fascinating natural compounds.

References

A Comparative Analysis of Fuziline and Benzoylmesaconine: Efficacy, Toxicity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Fuziline and Benzoylmesaconine (BMA), two alkaloids derived from the plant genus Aconitum. While both compounds exhibit therapeutic potential, emerging research indicates significant differences in their efficacy and toxicity profiles. This analysis synthesizes available experimental data to offer a comprehensive overview for research and development applications.

Efficacy: A Head-to-Head Comparison

Recent studies suggest that Fuziline may possess superior therapeutic efficacy compared to Benzoylmesaconine in key areas such as anti-inflammatory and analgesic activities.

A 2023 study directly compared the anti-inflammatory and analgesic effects of Fuziline and BMA. The research found that Fuziline produced more potent dose-dependent anti-inflammatory and analgesic effects than BMA. While specific dose-response data from a single comparative study is not available, individual studies on each compound provide insights into their relative potencies.

Anti-Inflammatory Effects

Benzoylmesaconine has been shown to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Treatment with BMA led to a dose-dependent decrease in interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[1].

Fuziline has also demonstrated anti-inflammatory properties, notably in the context of cardiac injury. In a study on dobutamine-induced heart damage in mice, Fuziline treatment was associated with a significant reduction in the inflammatory marker IL-1β.

Table 1: Comparative Anti-Inflammatory Efficacy

CompoundModel SystemKey Markers InhibitedQuantitative Data (Example)
Fuziline Dobutamine-induced cardiac injury in miceIL-1β, NLRP3Statistically significant reduction (P<0.001) in IL-1β and NLRP3 levels in the Fuziline-treated group compared to the dobutamine-only group.
Benzoylmesaconine LPS-stimulated RAW264.7 macrophagesIL-1β, IL-6, TNF-α, PGE2, NO, ROSBMA significantly decreased the production of IL-1β, IL-6, and TNF-α in a dose-dependent manner[1].
Analgesic Effects

A study evaluating potential quality markers of Fuzi reported that Fuziline exhibited greater analgesic effects than BMA. Another study on Benzoylmesaconine demonstrated its analgesic properties in mice, where it significantly depressed acetic acid-induced writhing.

Cardioprotective and Metabolic Effects of Fuziline

Fuziline has shown significant promise in cardioprotection and metabolic regulation. It has been found to protect against dobutamine- and isoproterenol-induced myocardial injury by reducing oxidative stress and endoplasmic reticulum stress-induced apoptosis. Furthermore, Fuziline can ameliorate glucose and lipid metabolism by activating β-adrenergic receptors to stimulate thermogenesis.

Pharmacokinetics and Toxicity

A critical differentiator between Fuziline and Benzoylmesaconine lies in their pharmacokinetic profiles and resulting toxicity.

Oral Bioavailability

A comparative study revealed a significant difference in the oral bioavailability of the two compounds. Fuziline was found to have an average oral bioavailability of 18.14%, which is nearly six times higher than that of Benzoylmesaconine at 3.05%. This suggests that Fuziline is more readily absorbed into the systemic circulation when administered orally, which could contribute to its enhanced efficacy.

Table 2: Pharmacokinetic and Toxicity Profile

ParameterFuzilineBenzoylmesaconine
Average Oral Bioavailability 18.14%3.05%
Toxicity Lower than BMAHigher than Fuziline
Oral LD50 (mouse) Data not available810 mg/kg
Toxicity Profile

The same study that highlighted Fuziline's superior efficacy also noted its lower toxicity compared to Benzoylmesaconine. The research indicated that while BMA treatment led to notable increases in markers of cardiotoxicity and neurotoxicity, no such effects were observed with Fuziline treatment. The oral lethal dose (LD50) for Benzoylmesaconine in mice has been reported as 810 mg/kg.

Mechanisms of Action: Distinct Signaling Pathways

Fuziline and Benzoylmesaconine exert their therapeutic effects through distinct molecular signaling pathways.

Fuziline: Cardioprotection and Thermogenesis

Fuziline's cardioprotective effects are mediated, at least in part, through the inhibition of the PERK/eIF2α/ATF4/CHOP signaling pathway, which is involved in endoplasmic reticulum stress-induced apoptosis. In terms of its metabolic effects, Fuziline activates β-adrenergic receptors, leading to the stimulation of the downstream cAMP-PKA signaling pathway. This, in turn, promotes thermogenesis by increasing liver glycogenolysis and triglyceride hydrolysis.

Fuziline_Signaling_Pathways cluster_0 Cardioprotective Pathway cluster_1 Thermogenesis Pathway Fuziline_C Fuziline PERK PERK Fuziline_C->PERK Inhibits eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis_C Apoptosis CHOP->Apoptosis_C Fuziline_T Fuziline Beta_AR β-Adrenergic Receptors Fuziline_T->Beta_AR Activates cAMP cAMP Beta_AR->cAMP PKA PKA cAMP->PKA Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Lipolysis Triglyceride Hydrolysis PKA->Lipolysis Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Caption: Signaling pathways modulated by Fuziline.

Benzoylmesaconine: Anti-Inflammatory Action

The anti-inflammatory effects of Benzoylmesaconine are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. BMA has been shown to inhibit the phosphorylation of key proteins in these pathways, such as IκBα, JNK, p38, and ERK, ultimately leading to a reduction in the production of pro-inflammatory mediators[1].

BMA_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway BMA Benzoylmesaconine JNK JNK BMA->JNK p38 p38 BMA->p38 ERK ERK BMA->ERK Ikk IKK BMA->Ikk LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->JNK TLR4->p38 TLR4->ERK TLR4->Ikk Inflammation Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α, iNOS, COX-2) JNK->Inflammation p38->Inflammation ERK->Inflammation IkBa IκBα Ikk->IkBa phosphorylates p65 p65 IkBa->p65 releases p65_nucleus p65 (nucleus) p65->p65_nucleus translocates p65_nucleus->Inflammation

Caption: Anti-inflammatory mechanism of Benzoylmesaconine.

Experimental Protocols

The following outlines the general methodologies used in the studies cited in this guide. For detailed, step-by-step protocols, researchers should refer to the original publications.

In Vitro Anti-Inflammatory Assay (LPS-stimulated RAW264.7 cells)
  • Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are pre-treated with varying concentrations of Fuziline or Benzoylmesaconine for a specified period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 24 hours).

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene and Protein Expression Analysis: The expression levels of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated IκBα, JNK, p38, ERK) are analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Experimental_Workflow_Anti_Inflammatory cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A 1. Culture RAW264.7 Macrophages B 2. Pre-treat with Fuziline or BMA A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant and Cell Lysates C->D E 5. Analyze Cytokines (ELISA) D->E F 6. Analyze Gene/Protein Expression (qPCR/Western Blot) D->F

Caption: General workflow for in vitro anti-inflammatory assays.

In Vivo Cardioprotection Assay (Dobutamine-induced cardiac injury model)
  • Animal Model: Male BALB/c mice are typically used.

  • Grouping: Animals are randomly divided into groups: sham, control (dobutamine only), treatment (dobutamine + Fuziline), and Fuziline only.

  • Drug Administration: Fuziline is administered, often intraperitoneally, at a specific dose for a set number of days.

  • Induction of Injury: Cardiac injury is induced by the administration of dobutamine.

  • Sample Collection: After a specified time, blood and heart tissue samples are collected.

  • Biochemical Analysis: Serum levels of cardiac injury markers (e.g., Troponin-I) and inflammatory and oxidative stress markers (e.g., IL-1β, NLRP3, GSDMD, 8-OHDG, TAS, TOS) are measured using ELISA and other biochemical assays.

  • Histopathological Examination: Heart tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for necrosis, inflammation, and other pathological changes.

Conclusion

The available evidence strongly suggests that Fuziline holds significant advantages over Benzoylmesaconine in terms of both efficacy and safety. Its superior oral bioavailability, coupled with greater anti-inflammatory and analgesic effects and a more favorable toxicity profile, positions Fuziline as a promising candidate for further investigation and development as a therapeutic agent. The distinct mechanisms of action of these two compounds also offer valuable insights for targeted drug design. Further head-to-head comparative studies with detailed dose-response analyses are warranted to fully elucidate the therapeutic potential of Fuziline.

References

A Comparative Analysis of the Toxicity of Fuziline and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of Fuziline and aconitine (B1665448), two diterpenoid alkaloids derived from the Aconitum species. While both compounds are pharmacologically active, their toxicological profiles differ significantly. This document summarizes key quantitative toxicity data, outlines experimental methodologies for toxicity assessment, and visualizes the cellular mechanisms of aconitine-induced toxicity.

Executive Summary

Quantitative Toxicity Data

The acute toxicity of a substance is commonly expressed by its LD50 value, the dose required to cause mortality in 50% of a tested animal population. The following table summarizes the available LD50 values for aconitine in mice via various routes of administration.

CompoundAnimal ModelRoute of AdministrationLD50 Value (mg/kg)Reference
AconitineMouseOral1.8[1]
AconitineMouseIntravenous0.100[2]
AconitineMouseIntraperitoneal0.270[2]
AconitineMouseSubcutaneous0.270[2]
FuzilineMouseOralNot available in cited literature

Note: While a specific LD50 for Fuziline is not provided in the reviewed scientific literature, studies indicate its toxicity is significantly lower than that of diester-diterpenoid alkaloids like aconitine. One study reported that no cardiotoxicity or neurotoxicity was observed in mice treated with Fuziline.[3]

Experimental Protocols

The determination of acute toxicity, specifically the LD50 value, is a critical step in the toxicological assessment of chemical substances. Below are generalized experimental protocols for determining the oral LD50 of a compound in mice, based on standard methodologies.

Acute Oral Toxicity Study in Mice (General Protocol)

1. Animal Model:

  • Species: Mus musculus (mouse), typically of a specific strain (e.g., ICR or BALB/c).

  • Sex: Both male and female animals are used.

  • Weight: Animals should be within a defined weight range (e.g., 18-22 g).

  • Health: All animals must be healthy and acclimated to the laboratory environment for at least one week prior to the experiment.

2. Housing and Diet:

  • Animals are housed in standard cages under controlled conditions of temperature (22 ± 3°C), humidity (50 ± 20%), and a 12-hour light/dark cycle.

  • Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before oral administration.

3. Preparation of Test Substance:

  • The test substance (aconitine or Fuziline) is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a 0.5% carboxymethylcellulose solution). The concentration is adjusted to deliver the desired dose in a specific volume (typically not exceeding 10 mL/kg body weight).

4. Administration of Test Substance:

  • Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing.

  • The test substance is administered orally using a gavage needle attached to a syringe. A control group receives the vehicle only.

5. Dose Levels and Group Size:

  • A preliminary range-finding study may be conducted with a small number of animals to determine the approximate lethal dose.

  • For the main study, at least 3-5 dose levels are typically used, with a sufficient number of animals per group (e.g., 5-10 of each sex) to ensure statistical significance.

6. Observation Period:

  • Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours after administration and then daily for 14 days.

  • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Body weights are recorded before administration and periodically throughout the 14-day observation period.

7. Data Analysis:

  • The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as the probit analysis.

Signaling Pathways of Aconitine Toxicity

Aconitine exerts its toxic effects primarily by targeting voltage-gated sodium channels in excitable cells, leading to cardiotoxicity and neurotoxicity. The following diagrams illustrate the key signaling pathways involved.

Aconitine_Cardiotoxicity Aconitine Aconitine VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitine->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes persistent activation Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload via Na+-Ca2+ exchanger Arrhythmias Ventricular Arrhythmias Ca_Overload->Arrhythmias Apoptosis Cardiomyocyte Apoptosis Ca_Overload->Apoptosis

Figure 1: Aconitine-Induced Cardiotoxicity Pathway

Aconitine binds to the open state of voltage-gated sodium channels in cardiomyocytes, causing a persistent influx of sodium ions. This leads to prolonged membrane depolarization and subsequent intracellular calcium overload, which triggers fatal ventricular arrhythmias and cardiomyocyte apoptosis.

Aconitine_Neurotoxicity Aconitine Aconitine Neuronal_VGSC Neuronal Voltage-Gated Sodium Channels (VGSCs) Aconitine->Neuronal_VGSC Binds to site 2 Persistent_Activation Persistent Activation & Depolarization Neuronal_VGSC->Persistent_Activation Neurotransmitter_Release Increased Neurotransmitter Release (e.g., ACh) Persistent_Activation->Neurotransmitter_Release Paresthesia Paresthesia & Numbness Neurotransmitter_Release->Paresthesia Paralysis Muscle Paralysis Neurotransmitter_Release->Paralysis

Figure 2: Aconitine-Induced Neurotoxicity Pathway

In the nervous system, aconitine's action on voltage-gated sodium channels leads to persistent neuronal depolarization and an increased release of neurotransmitters. This initially causes symptoms such as paresthesia (tingling and numbness) and can progress to muscle paralysis at higher concentrations.

Conclusion

The available evidence strongly indicates that Fuziline possesses a significantly lower toxicity profile compared to aconitine. The high toxicity of aconitine is attributed to its diester structure, which allows for potent and persistent activation of voltage-gated sodium channels. The structural differences in Fuziline likely result in a reduced affinity for these channels, thereby mitigating its cardiotoxic and neurotoxic potential. For drug development professionals, this highlights the critical importance of chemical structure in determining the safety of Aconitum-derived compounds and underscores the potential of less toxic alkaloids like Fuziline for therapeutic applications. Further quantitative toxicological studies on Fuziline are warranted to establish a definitive LD50 value and to fully characterize its safety profile.

References

Comparative Analysis of the Neurotoxicity of Fuziline and Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the neurotoxic profiles of two diterpenoid alkaloids derived from the Aconitum species: Fuziline and mesaconitine (B191843) (MA). While both compounds are isolated from the same plant genus, their reported effects on the nervous system differ significantly, a crucial consideration for researchers in pharmacology and toxicology. This document synthesizes available experimental data to offer a clear, evidence-based comparison for scientists and drug development professionals.

Executive Summary

Mesaconitine (MA) is a well-documented neurotoxin with potent effects on the central and peripheral nervous systems. Its toxicity is primarily attributed to its action on voltage-gated sodium channels, leading to neuronal hyperexcitability, oxidative stress, and apoptosis. In contrast, available research suggests that Fuziline exhibits significantly lower neurotoxicity. One study reported no neurotoxic effects in mice at the doses tested[1]. However, it is important to note a discrepancy with the Globally Harmonized System (GHS) classification for Fuziline, which indicates high acute toxicity if swallowed or inhaled[2]. This guide will delve into the experimental evidence for both compounds to provide a comprehensive overview.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of Fuziline and mesaconitine. A significant data gap exists for the specific neurotoxicity (e.g., IC50 in neuronal cells) and lethal dose (LD50) of Fuziline, which contrasts with the more extensively characterized profile of mesaconitine.

ParameterFuzilineMesaconitine (MA)Source
LD50 (Intravenous, mice) Data not available0.13 mg/kg[1]
LD50 (Oral, mice) Data not available1.8 mg/kg[3]
GHS Hazard Statement H300+H330: Fatal if swallowed or if inhaledNot explicitly found[2]
Effect on Neuronal Cell Viability Data not availableDecreased viability of HT22 cells[4]

Mechanisms of Neurotoxicity

Mesaconitine (MA)

Mesaconitine exerts its neurotoxic effects through a multi-faceted mechanism primarily initiated by its interaction with voltage-gated sodium channels. This interaction leads to a cascade of downstream events culminating in neuronal cell death.

  • Voltage-Gated Sodium Channel Modulation : MA binds to site 2 of the alpha subunit of voltage-gated sodium channels, leading to their persistent activation[5][6]. This causes an influx of Na+ ions, resulting in membrane depolarization and neuronal hyperexcitability.

  • Excitotoxicity : The sustained neuronal depolarization can lead to an excessive release of excitatory neurotransmitters like glutamate, triggering excitotoxicity[2].

  • Oxidative Stress : MA-induced neurotoxicity is associated with a significant increase in reactive oxygen species (ROS) and a depletion of endogenous antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) in neuronal cells[2].

  • Mitochondrial Dysfunction : The combination of ion imbalance and oxidative stress damages mitochondria, leading to a decrease in mitochondrial membrane potential and impaired energy metabolism[4].

  • Apoptosis : MA induces neuronal apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and programmed cell death[2][7].

Fuziline

The neurotoxic mechanism of Fuziline is not well-characterized, largely due to studies suggesting its low toxicity at tested doses. One comparative study found no evidence of neurotoxicity in mice[1]. However, the GHS classification of "Fatal if swallowed or if inhaled" suggests a high potential for acute toxicity, the specifics of which regarding neurotoxicity are not detailed in the available literature[2]. Some studies have highlighted Fuziline's antioxidant properties and its ability to increase cell viability in cardiac cells under stress, which may suggest a protective rather than toxic role in some biological contexts[8][9]. Further research is required to elucidate its specific effects on the nervous system and to resolve the conflicting toxicity reports.

Signaling Pathways

Mesaconitine-Induced Neurotoxicity Signaling Pathway

The neurotoxicity of mesaconitine involves the activation of several interconnected signaling pathways that lead to neuronal damage and apoptosis.

Mesaconitine_Neurotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MA Mesaconitine (MA) VGSC Voltage-Gated Sodium Channel (Site 2) MA->VGSC Bcl2 Bcl-2 (anti-apoptotic) MA->Bcl2 downregulates Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Excitotoxicity Excitotoxicity (Glutamate Release) Depolarization->Excitotoxicity Ca_influx Ca2+ Influx Excitotoxicity->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_Dysfunction Mitochondrial Dysfunction Ca_influx->Mito_Dysfunction ROS->Mito_Dysfunction Bax Bax (pro-apoptotic) Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Bax inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis Mito_Dysfunction->Bax

Mesaconitine Neurotoxicity Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of Fuziline and mesaconitine neurotoxicity.

In Vivo Neurotoxicity Assessment in Mice

This protocol is based on methodologies used for assessing the acute toxicity of aconitum alkaloids.

InVivo_Neurotoxicity_Workflow start Start animal_prep Animal Preparation (e.g., Male Kunming mice, 18-22g) start->animal_prep dosing Drug Administration (e.g., Intravenous injection of Fuziline or MA at various doses) animal_prep->dosing observation Observation (Continuous monitoring for 24h for signs of toxicity: e.g., convulsions, paralysis, death) dosing->observation ld50 LD50 Calculation (e.g., Bliss method) observation->ld50 histology Histopathological Analysis (Brain tissue collection, fixation, sectioning, and H&E staining) observation->histology analysis Data Analysis and Interpretation ld50->analysis histology->analysis end End analysis->end

In Vivo Neurotoxicity Workflow
  • Animal Model : Male Kunming mice, weighing 18-22 g, are often used.

  • Drug Administration : The test compound (Fuziline or mesaconitine) is dissolved in a suitable vehicle (e.g., saline) and administered via intravenous or oral routes at varying doses.

  • Observation : Animals are observed continuously for the first 4 hours and then periodically over 24-48 hours for clinical signs of neurotoxicity, including but not limited to convulsions, tremors, paralysis, and changes in motor activity. The number of mortalities is recorded to determine the LD50.

  • Histopathology : At the end of the observation period, surviving animals are euthanized, and brain tissues are collected. Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe any neuronal damage, such as necrosis, apoptosis, or inflammation[9].

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on neuronal cell lines (e.g., HT22, SH-SY5Y).

  • Cell Culture : Neuronal cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of Fuziline or mesaconitine for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation : Neuronal cells or brain tissue sections are fixed with 4% paraformaldehyde and permeabilized with a detergent (e.g., 0.1% Triton X-100)[4].

  • Labeling : The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA[4].

  • Detection : The incorporated labels are visualized using fluorescence microscopy. For indirect methods, a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU antibody) is used[4][10].

  • Counterstaining : Cell nuclei are often counterstained with a DNA-binding dye like DAPI to visualize all cells[10].

  • Analysis : The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to quantify the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

  • Protein Extraction : Neuronal cells or brain tissues are lysed in a buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane[11][12].

  • Blocking and Antibody Incubation : The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody[11][13].

  • Detection and Quantification : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading[11][12].

Conclusion

The available evidence strongly indicates that mesaconitine is a potent neurotoxin, with its mechanisms of action being progressively elucidated. It poses a significant risk through its effects on ion channels and the subsequent induction of oxidative stress and apoptosis. In contrast, Fuziline appears to have a much lower neurotoxic potential in the experimental models studied so far. However, the conflicting GHS classification warrants further investigation to fully understand its safety profile. Researchers and drug developers should exercise caution and conduct thorough toxicological assessments when working with Fuziline, despite preliminary reports of its low neurotoxicity. Further studies are essential to provide a more complete and direct comparison of the neurotoxic properties of these two alkaloids.

References

A Comparative Analysis of the Thermogenic Effects of Fuziline and Other Beta-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermogenic properties of Fuziline against other well-known beta-adrenergic agonists, namely dobutamine (B195870), isoproterenol (B85558), and clenbuterol (B1669167). The information is supported by experimental data to assist in research and drug development endeavors.

Mechanism of Action: Beta-Adrenergic Stimulation of Thermogenesis

Thermogenesis, the process of heat production in organisms, is significantly regulated by the sympathetic nervous system through the activation of beta-adrenergic receptors (β-ARs). Fuziline, a key bioactive component of Radix Aconiti Carmichaeli, has been shown to exert its thermogenic effects through the non-selective activation of these receptors.[1][2][3] This activation triggers a signaling cascade involving Gs protein, adenylyl cyclase, and cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[1][2] PKA then phosphorylates downstream targets, leading to increased liver glycogenolysis, triglyceride hydrolysis, and enhanced mitochondrial energy metabolism, ultimately resulting in heat generation in tissues like the liver and brown adipose tissue (BAT).[1][2] Similarly, other beta-adrenergic agonists, such as dobutamine (β1-selective), clenbuterol (β2-selective), and isoproterenol (non-selective), stimulate this pathway to induce thermogenesis, albeit with varying degrees of receptor selectivity and downstream effects.[4][5][6]

dot

Thermogenesis_Signaling_Pathway cluster_agonists β-Adrenergic Agonists cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Metabolic Effects Fuziline Fuziline (Non-selective) beta_AR β-Adrenergic Receptor Fuziline->beta_AR Dobutamine Dobutamine (β1-selective) Dobutamine->beta_AR Isoproterenol Isoproterenol (Non-selective) Isoproterenol->beta_AR Clenbuterol Clenbuterol (β2-selective) Clenbuterol->beta_AR AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Lipolysis Triglyceride Hydrolysis (Lipolysis) PKA->Lipolysis Mitochondria Mitochondrial Energy Metabolism PKA->Mitochondria Thermogenesis Thermogenesis (Heat Production) Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis Mitochondria->Thermogenesis

Caption: Beta-adrenergic signaling pathway for thermogenesis.

Quantitative Comparison of Thermogenic Effects

The following table summarizes the available quantitative data on the thermogenic effects of Fuziline and other beta-adrenergic agonists. It is important to note that the experimental conditions, including species, dosage, and administration route, vary across studies, which may influence the observed effects.

CompoundReceptor SelectivitySpeciesKey Thermogenic EffectsReference(s)
Fuziline Non-selective β-AR agonistRat, Mouse- Dose-dependent increase in anal and liver temperature.- Increased mitochondrial temperature and membrane potential in brown fat cells.[7][8]
Dobutamine β1-AR agonistHuman- 10-33% increase in energy expenditure.- 19% increase in oxygen consumption (VO2).[9][10][11]
Isoproterenol Non-selective β-AR agonistHuman- Increased energy expenditure to levels similar to cold exposure (which caused an ~8% increase in resting metabolic rate).[12]
Clenbuterol β2-AR agonistHuman, Rat- 21% increase in resting energy expenditure.- 39% increase in fat oxidation.- Increased thermogenic response to food and brown adipose tissue activity in obese rats.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the thermogenic effects of the discussed compounds.

In Vivo Assessment of Thermogenesis: Indirect Calorimetry in Rodents

This protocol provides a general framework for measuring energy expenditure in rodents using indirect calorimetry.

Objective: To quantify oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure in response to the administration of a test compound.

Materials:

  • Indirect calorimetry system with metabolic cages

  • Experimental animals (e.g., rats, mice)

  • Test compound (Fuziline or beta-adrenergic agonist) and vehicle

  • Standard laboratory animal diet and water

Procedure:

  • Acclimation: House animals individually in the metabolic cages for a sufficient period (e.g., 24-48 hours) to acclimate to the new environment. This minimizes stress-induced artifacts in the data.

  • Baseline Measurement: Record baseline VO2, VCO2, and locomotor activity for at least 24 hours before administering the test compound.

  • Compound Administration: Administer the test compound or vehicle to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.

  • Data Collection: Continue to monitor VO2, VCO2, and activity for a defined period post-administration (e.g., 24-48 hours).

  • Data Analysis: Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using established formulas (e.g., Weir equation). Analyze the data to determine the effect of the compound on these parameters compared to the baseline and vehicle control groups.[1][4][5][9][14]

dot

Experimental_Workflow_InVivo cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Acclimation Acclimation of Animals in Metabolic Cages Baseline Baseline Data Recording (VO2, VCO2, Activity) Acclimation->Baseline Administration Compound/Vehicle Administration Baseline->Administration PostDose Post-Dose Data Recording Administration->PostDose Calculation Calculation of RER and Energy Expenditure PostDose->Calculation Comparison Comparison to Baseline and Vehicle Control Calculation->Comparison

Caption: In vivo thermogenesis assessment workflow.

In Vitro Assessment of Thermogenesis: Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Seahorse XF Analyzer to measure cellular respiration and mitochondrial function in response to a test compound.

Objective: To determine the effect of a test compound on the oxygen consumption rate (OCR) of cultured cells, providing insights into its impact on mitochondrial respiration and thermogenesis.

Materials:

  • Seahorse XF Analyzer and consumables (e.g., cell culture microplates, sensor cartridges)

  • Cultured cells (e.g., adipocytes, hepatocytes)

  • Test compound (Fuziline or beta-adrenergic agonist)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Cell culture medium and reagents

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.

  • Assay Preparation: Hydrate the sensor cartridge and prepare the Mito Stress Test reagents (oligomycin, FCCP, rotenone/antimycin A) according to the manufacturer's protocol.

  • Seahorse XF Analysis: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal OCR, followed by sequential injections of the Mito Stress Test reagents to assess ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effects of the test compound on key parameters of mitochondrial function. An increase in OCR is indicative of enhanced mitochondrial respiration and potential thermogenic activity.[6][11][15][16][17]

dot

Experimental_Workflow_InVitro cluster_prep Preparation cluster_run Execution cluster_data Data Interpretation Seeding Cell Seeding in Seahorse Microplate Treatment Compound Treatment Seeding->Treatment AssayPrep Assay Reagent Preparation & Sensor Cartridge Hydration Treatment->AssayPrep Analysis Seahorse XF Analysis (OCR Measurement) AssayPrep->Analysis DataAnalysis Analysis of Mitochondrial Respiration Parameters Analysis->DataAnalysis

Caption: In vitro thermogenesis assessment workflow.

Conclusion

Fuziline demonstrates clear thermogenic properties through the non-selective activation of beta-adrenergic receptors. While direct quantitative comparisons with other beta-adrenergic agonists are limited in the current literature, the available data suggest that Fuziline is a promising compound for modulating energy metabolism. The provided experimental protocols offer a foundation for further research to directly compare the thermogenic potency and efficacy of Fuziline against established beta-adrenergic agonists. Such studies will be invaluable for a more comprehensive understanding of its therapeutic potential in metabolic research and drug development.

References

A Comparative Analysis of Fuziline and Ephedrine as Thermogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the novel compound Fuziline and the classical thermogenic agent Ephedrine (B3423809). It is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, thermogenic efficacy, and safety profiles based on available experimental data.

Introduction and Overview

Thermogenic agents are substances that increase heat production in the body, thereby raising energy expenditure. They are of significant interest in metabolic research and for the potential treatment of obesity. Classical agents like ephedrine have a long history of use but are associated with significant side effects. Fuziline, a bioactive compound derived from Radix aconiti carmichaeli, has been identified as a newer agent with thermogenic properties. This guide compares the two based on their distinct pharmacological profiles.

Mechanism of Action

Fuziline and Ephedrine induce thermogenesis through different interactions with the sympathetic nervous system, primarily involving adrenergic receptors.

Fuziline: Fuziline acts as a nonselective agonist for β-adrenergic receptors (β-ARs).[1][2] Its mechanism involves the direct activation of β-ARs, which stimulates the downstream adenylyl cyclase/cAMP/PKA signaling pathway.[1][2] This cascade promotes liver glycogenolysis and triglyceride hydrolysis, releasing glucose and free fatty acids that serve as fuel for heat production in tissues like the liver and brown adipose tissue (BAT).[1][2] Studies have specifically highlighted Fuziline's agonistic effects on β2-AR and β3-ARs.[1]

Fuziline_Pathway cluster_cell Adipocyte / Hepatocyte cluster_effects Metabolic Effects Fuziline Fuziline BAR β-Adrenergic Receptor Fuziline->BAR Binds & Activates AC Adenylyl Cyclase BAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Activates Lipolysis Triglyceride Hydrolysis (Lipolysis) PKA->Lipolysis Phosphorylates HSL Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Provides Glucose Lipolysis->Thermogenesis Provides FFAs

Caption: Fuziline's thermogenic signaling pathway.

Ephedrine: Ephedrine is a sympathomimetic amine with a more complex, dual mechanism of action.[3][4] It acts as a direct agonist on both α- and β-adrenergic receptors.[3][4] Concurrently, it acts indirectly by stimulating the release of norepinephrine (B1679862) from sympathetic neurons and inhibiting its reuptake, which increases the concentration of this neurotransmitter in the synaptic cleft.[3][5] This amplified norepinephrine signaling further stimulates adrenergic receptors. While it interacts with multiple β-AR subtypes, some evidence suggests its thermogenic effect in humans may result primarily from direct β1/β2-adrenoreceptor agonism, with little to no activity at β3-ARs.[6]

Ephedrine_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_cell Target Cell (e.g., Adipocyte) Ephedrine_indirect Ephedrine NE_Vesicles Norepinephrine (NE) Vesicles Ephedrine_indirect->NE_Vesicles Promotes Release NE_Synapse NE in Synapse Adrenergic_Receptors α/β-Adrenergic Receptors NE_Synapse->Adrenergic_Receptors Activates Ephedrine_direct Ephedrine Ephedrine_direct->Adrenergic_Receptors Direct Agonist Cellular_Response Increased Metabolism & Thermogenesis Adrenergic_Receptors->Cellular_Response

Caption: Ephedrine's dual-action thermogenic mechanism.

Comparative Efficacy and Potency

The thermogenic effects of Fuziline and Ephedrine have been evaluated using different models and metrics. The following tables summarize the available quantitative data.

Table 1: Thermogenic and Metabolic Effects

ParameterFuzilineEphedrineExperimental Model
Energy Expenditure Data not available▲ 3.6% in 24h (50 mg, 3x/day)[6] ▲ 5.1% overnight (after 15 days)[7]Human
Body Temperature ▲ in Brown Adipose Tissue[1]▲ in Colonic Temperature (at 22°C)[8]Animal (Mouse/Rat)
Lipolysis ▲ Phosphorylated HSL ▼ Plasma Triglycerides[9]No significant effect on plasma glycerol (B35011) or NEFA (single dose)[10]Animal (Fuziline) / Human (Ephedrine)
Receptor Activity Nonselective β-AR agonist[1][2]Weak partial agonist at β1/β2-ARs[6] No detectable activity at β3-ARs[6]In vitro / Human

Table 2: Adrenergic Receptor Potency (Ephedrine Isomers)

Receptor SubtypeIsomerPotency (EC50, µM)Maximal Response (% of Isoproterenol)
Human β1-AR 1R,2S-ephedrine0.568%
1S,2R-ephedrine7266%
Human β2-AR 1R,2S-ephedrine0.3678%
1R,2R-pseudoephedrine750%
Human β3-AR 1R,2S-ephedrine4531% (weak partial agonist)
Data sourced from a study on ephedrine isomers expressed in Chinese hamster ovary cells.[11][12]

Safety and Toxicology Profile

The safety profiles of Fuziline and Ephedrine are markedly different, reflecting their origins and history of use.

Table 3: Comparative Safety and Toxicology

ParameterFuzilineEphedrine
Acute Toxicity GHS Classification: Danger[13] H300: Fatal if swallowed[13] H330: Fatal if inhaled[13]Overdose can cause a rapid rise in blood pressure, convulsions, tachycardia, and respiratory failure.[14][15]
Common Adverse Effects Data from clinical use is not available.Nervousness, insomnia, anxiety, headache, palpitations, tachycardia, hypertension.[5][15]
Serious Adverse Effects Data not available.Myocardial infarction, stroke, seizures, psychosis, and death have been reported.[16][17]
Contraindications Data not available.Acute hypertension, tachycardia, ischemic heart disease.[14]
Drug Interactions Data not available.Monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants, and other stimulants.[5][18]

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies designed to assess thermogenesis and metabolic activity.

Protocol 1: In Vivo Thermogenesis Assessment (Fuziline in Mice) This protocol was used to determine Fuziline's effect on body temperature in living organisms.

  • Animal Model: Male C57BL/6J mice.

  • Acclimation: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) with free access to food and water.

  • Drug Administration: Fuziline is administered to the experimental group via intragastric gavage. A control group receives a vehicle solution. In some experiments, a β-AR antagonist like propranolol (B1214883) is co-administered to verify the mechanism.[1]

  • Temperature Measurement: After a set period (e.g., 60 minutes), the temperature of specific tissues, particularly interscapular brown adipose tissue (BAT), is measured using an infrared thermal imaging camera.[1] Rectal temperature may also be recorded.

  • Data Analysis: Temperatures between the Fuziline-treated, control, and antagonist-treated groups are compared using statistical tests like one-way ANOVA to determine significant differences.[1]

Protocol 2: Human Energy Expenditure Measurement (Ephedrine) This protocol, utilizing whole-room indirect calorimetry, measures the thermogenic effect of Ephedrine in humans.

  • Study Design: A double-blind, randomized, placebo-controlled crossover study.[6]

  • Participants: Healthy human volunteers.

  • Intervention: Participants spend a 24-hour period in a whole-room indirect calorimeter on two separate occasions. On one occasion they receive Ephedrine (e.g., 50 mg thrice daily), and on the other, they receive a placebo.[6]

  • Measurement: The calorimeter continuously measures oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate the respiratory quotient (RQ) and total energy expenditure (EE) over the 24-hour period.[6]

  • Data Analysis: The 24-hour energy expenditure from the ephedrine period is compared to the placebo period for each participant. Statistical analysis (e.g., paired t-test) is used to determine if the increase in EE is statistically significant.[6]

Experimental_Workflow cluster_animal In Vivo Animal Study (e.g., Fuziline) cluster_human Human Clinical Study (e.g., Ephedrine) A1 Subject Selection (e.g., Mice) A2 Drug Administration (Oral Gavage) A1->A2 A3 Temperature Measurement (Infrared Imaging of BAT) A2->A3 A4 Biochemical Analysis (Blood/Tissue Samples) A3->A4 Result Data Analysis & Comparison A4->Result H1 Participant Recruitment & Screening H2 Intervention (Drug vs. Placebo) H1->H2 H3 Energy Expenditure (Indirect Calorimetry) H2->H3 H4 Hemodynamic Monitoring (BP, Heart Rate) H3->H4 H4->Result

References

validation of Fuziline as a bioactive component of Aconitum extract

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Validation and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Fuziline as a key bioactive component of Aconitum extract. Through an objective comparison with other major alkaloids from the same genus—Neoline, Songorine, and Benzoylmesaconine—this document delves into the experimental data supporting Fuziline's therapeutic potential. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.

Unveiling the Bioactivity of Fuziline

Fuziline, a C19-diterpenoid alkaloid, has emerged as a significant contributor to the pharmacological effects of Aconitum extracts, traditionally used in various medicinal systems. Recent studies have focused on validating its bioactivity, revealing a range of therapeutic effects from metabolic regulation to cardioprotection.

Thermogenic and Metabolic Effects

Fuziline has been identified as a key thermogenic component in Radix Aconiti Carmichaeli, contributing significantly to heat generation.[1][2] This effect is mediated through the activation of β-adrenergic receptors (β-AR), which in turn stimulates the cAMP-PKA signaling pathway.[2] This cascade leads to increased liver glycogenolysis and triglyceride hydrolysis, providing the necessary energy for thermogenesis in the liver and brown adipose tissue.[2]

Anti-inflammatory and Analgesic Properties
Cardioprotective Potential

Fuziline has demonstrated notable cardioprotective activity. It has been shown to reduce isoproterenol-induced myocardial injury by inhibiting the production of reactive oxygen species (ROS) and subsequent apoptosis in cardiomyocytes.[5][6] In vivo studies have further confirmed its ability to mitigate myocardial necrosis and fibrosis.[5] One study on dobutamine-induced heart damage in mice found that Fuziline significantly reduced levels of cardiac damage markers like troponin-I, NLRP3, and IL-1β.[7][8][9]

Comparative Analysis: Fuziline vs. Other Aconitum Alkaloids

To fully appreciate the significance of Fuziline, a comparison with other prominent alkaloids from Aconitum is essential. Neoline, Songorine, and Benzoylmesaconine are also recognized for their bioactivities, yet they exhibit distinct profiles in terms of efficacy and safety.

Bioactive ComponentPrimary BioactivitiesNotable Quantitative Data
Fuziline Thermogenic, Metabolic Regulation, CardioprotectiveIdentified as a key thermogenic component with a high relative importance of 33% in Radix Aconiti Carmichaeli.[1] Significantly reduces cardiac damage markers.[7][8]
Neoline Analgesic (neuropathic pain)Identified as an active ingredient against peripheral neuropathic pain.[10]
Songorine Anti-inflammatory, Analgesic, Anxiolytic, AntiarrhythmicED50 for antiarrhythmic activity: 7.3 mg/kg.[11] Demonstrates anxiolytic activity at 0.25 mg/kg.[12]
Benzoylmesaconine Anti-inflammatory, AnalgesicDepressed acetic acid-induced writhing significantly at 10 mg/kg (p.o.).[13] Significantly increased pain threshold in repeated cold stress rats at 30 mg/kg (p.o.).[13]

Experimental Protocols

Detailed methodologies are crucial for the validation and further exploration of Fuziline's bioactivity. The following sections outline the protocols for key experimental assays.

Aconitum Extract Preparation

A standardized method for preparing Aconitum extract is essential for consistent and comparable results.

  • Maceration: Dried and powdered Aconitum roots are soaked in a solvent, typically ethanol (B145695) or a hydroalcoholic mixture, for a specified period with occasional agitation.

  • Percolation: The solvent is allowed to pass slowly through the powdered plant material, ensuring efficient extraction of the bioactive compounds.

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent and obtain a crude extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography to isolate specific alkaloids, including Fuziline.

Quantification of Fuziline using UPLC-Q-TOF-MS

An accurate and sensitive analytical method is necessary for the quantification of Fuziline in biological samples.

  • Chromatographic Conditions: An Acquity UPLC BEH C18 column is typically used with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Detection is performed using a Q-TOF mass spectrometer in positive ion mode.

  • Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then injected into the UPLC system.

  • Validation: The method is validated for linearity, precision, accuracy, recovery, and stability.

In Vivo Thermogenesis Assay

This assay evaluates the effect of Fuziline on body temperature in animal models.

  • Animal Model: Male Kunming mice are acclimatized to the experimental conditions.

  • Drug Administration: Fuziline is administered orally or intraperitoneally at various doses.

  • Temperature Measurement: Rectal temperature and the temperature of brown adipose tissue are monitored at different time points after administration using a digital thermometer or thermal imaging.

  • Data Analysis: Changes in temperature are compared between the Fuziline-treated groups and a control group.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Drug Administration: Fuziline or other test compounds are administered orally or intraperitoneally.

  • Induction of Edema: After a predetermined time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time intervals after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This test is used to screen for peripheral analgesic activity.

  • Animal Model: Swiss albino mice are used.

  • Drug Administration: Fuziline or other test compounds are administered orally or intraperitoneally.

  • Induction of Writhing: After a specific period, a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

  • Calculation of Inhibition: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups with the control group.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Fuziline_Signaling_Pathway Fuziline Fuziline betaAR β-Adrenergic Receptor Fuziline->betaAR Activates AC Adenylyl Cyclase betaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Promotes Lipolysis Triglyceride Hydrolysis PKA->Lipolysis Promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Provides Energy for Lipolysis->Thermogenesis Provides Energy for

Caption: Fuziline's thermogenic signaling pathway.

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Bioactivity & Quantification Aconitum Aconitum Plant Material Extraction Solvent Extraction (Maceration/Percolation) Aconitum->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Chromatography) CrudeExtract->Purification Fuziline_Isolated Isolated Fuziline Purification->Fuziline_Isolated Bioassays In Vitro & In Vivo Bioassays Fuziline_Isolated->Bioassays Quantification UPLC-Q-TOF-MS Quantification Fuziline_Isolated->Quantification Data Data Analysis & Validation Bioassays->Data Quantification->Data

Caption: Experimental workflow for Fuziline validation.

Conclusion

The validation of Fuziline as a primary bioactive component of Aconitum extract is strongly supported by a growing body of scientific evidence. Its multifaceted pharmacological profile, particularly its thermogenic, metabolic regulatory, and cardioprotective effects, positions it as a promising candidate for further drug development. While other alkaloids in Aconitum also exhibit significant bioactivities, Fuziline's favorable profile, including its relative abundance and lower toxicity compared to some diester-diterpenoid alkaloids, makes it a particularly attractive subject for future research. The provided experimental protocols and comparative data serve as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of natural products.

References

A Comparative Guide to the Cross-Validation of Fuziline Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Fuziline (B108665), a diterpenoid alkaloid. The data presented is compiled from published validation studies, offering an objective overview of method performance to aid in the selection of the most appropriate technique for your research or drug development needs. Detailed experimental protocols and performance data are summarized to facilitate informed decision-making.

Comparative Analysis of Validated Analytical Methods

The selection of an analytical method for Fuziline quantification is critical for accurate pharmacokinetic, toxicological, and quality control studies. High-performance liquid chromatography (HPLC) coupled with various detectors has been the cornerstone of bioanalytical methods. More recently, ultra-high-performance liquid chromatography (UHPLC) and hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) have emerged as powerful alternatives, offering enhanced sensitivity and speed.

This comparison focuses on key validation parameters as defined by regulatory bodies such as the FDA, including linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.[1][2] The presented methods have been successfully applied to the analysis of Fuziline in biological matrices, primarily rat and beagle dog plasma.[3][4][5][6]

Table 1: Performance Comparison of Fuziline Analytical Methods
ParameterUHPLC-qTOF-MS[5]UPLC-Q-TOF-MS[4]HILIC-MS[6]
Linearity Range (ng/mL) 1 - 2002 - 4001 - 1000
Correlation Coefficient (r) >0.997>0.99710.999
LLOQ (ng/mL) Not Specified0.81
Intra-day Precision (%RSD) Not Specified2.11 - 3.111.5 - 3.3
Inter-day Precision (%RSD) Not Specified3.12 - 3.812.6 - 8.3
Accuracy AcceptableNot SpecifiedNot Specified
Recovery (%) AcceptableNot Specified68.2 - 69.9
Biological Matrix Rat PlasmaBeagle Dog PlasmaRat Plasma
Run Time (min) 34Not Specified

Experimental Methodologies

The successful implementation of any analytical method relies on a clear and detailed protocol. Below are summaries of the experimental procedures for the compared methods.

UHPLC-qTOF-MS Method for Fuziline in Rat Plasma[5]
  • Sample Preparation: Specific details on the sample preparation were not provided in the abstract.

  • Chromatography:

    • System: Acquity UPLC BEH C18 column.

    • Mobile Phase: 0.1% formic acid in water and methanol (B129727) (80:20, v/v).

    • Flow Rate: 0.25 mL/min.

    • Run Time: 3 minutes.

  • Detection:

    • Instrument: qTOF Mass Spectrometer.

    • Ionization Mode: Not specified in the abstract.

UPLC-Q-TOF-MS Method for Fuziline in Beagle Dog Plasma[4]
  • Sample Preparation: A 8-μL aliquot of the supernatant was injected for analysis.[7]

  • Chromatography:

    • System: Acquity UPLC BEH C18 column.

    • Mobile Phase: Gradient elution (details not specified in the abstract).

    • Flow Rate: 0.25 mL/min.

    • Run Time: 4 minutes.

  • Detection:

    • Instrument: Q-TOF Mass Spectrometer.

    • Ionization Mode: Positive ion mode.

HILIC-MS Method for Fuziline in Rat Plasma[6]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • System: HILIC Chrom Matrix HP amide column (5μm, 10cm×3.0mm I.D.).

    • Mobile Phase: Isocratic elution (details not specified in the abstract).

    • Flow Rate: 0.2 mL/min.

  • Detection:

    • Instrument: Electrospray ionization mass spectrometer.

    • Ionization Mode: Positive ionization in selected ion monitoring (SIM) mode.

Experimental Workflow for Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, especially when transferring methods between laboratories or comparing new methods to established ones. The following diagram illustrates a typical workflow for this process.

Fuziline Analytical Method Cross-Validation Workflow Fuziline Analytical Method Cross-Validation Workflow cluster_0 Phase 1: Method Development & Initial Validation cluster_1 Phase 2: Method Comparison cluster_2 Phase 3: Performance Evaluation MD Method Development (e.g., UPLC-MS) MV Single Lab Validation (Accuracy, Precision, Linearity) MD->MV CV Cross-Validation Study Design (Same Sample Set) MV->CV AM Alternative Method (e.g., HPLC-UV) AM->CV DA Data Analysis & Comparison (Statistical Tests) CV->DA PE Performance Evaluation (Bias, Concordance) DA->PE FR Final Method Selection & Implementation PE->FR

Caption: A typical workflow for the cross-validation of Fuziline analytical methods.

Signaling Pathways and Logical Relationships

While Fuziline's primary application is not directly related to signaling pathways in the context of analytical method validation, a logical diagram illustrating the decision-making process for selecting an appropriate analytical method is highly relevant.

Decision Tree for Fuziline Analytical Method Selection Decision Tree for Fuziline Analytical Method Selection Start Required Sensitivity? High_Sens High (pg/mL - low ng/mL) Start->High_Sens Mod_Sens Moderate (high ng/mL - µg/mL) Start->Mod_Sens Matrix Complex Matrix? High_Sens->Matrix Method2 HPLC-UV or HPLC-MS Mod_Sens->Method2 Yes_Matrix Yes Matrix->Yes_Matrix No_Matrix No Matrix->No_Matrix Throughput High Throughput Needed? Yes_Matrix->Throughput No_Matrix->Method2 Yes_TP Yes Throughput->Yes_TP No_TP No Throughput->No_TP Method3 UPLC-MS/MS Yes_TP->Method3 Method1 UPLC-MS/MS or UHPLC-qTOF-MS No_TP->Method1

Caption: A decision tree for selecting a suitable Fuziline analytical method.

References

A Comparative Analysis of Fuziline and Isoprenaline in the Activation of Brown Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fuziline and isoprenaline, two compounds known to influence thermogenesis, with a specific focus on their mechanisms and efficacy in activating brown adipose tissue (BAT). The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of Fuziline and isoprenaline on BAT activation and related thermogenic parameters.

ParameterFuzilineIsoprenalineSpecies/ModelSource
BAT Temperature Significantly increased with intragastric administration. This effect was attenuated by the β-AR inhibitor propranolol (B1214883).Data not available in the reviewed studies.Mice[1][2]
Energy Expenditure (EE) Indirectly supported through increased BAT thermogenesis.Increased by ~19.7% (from 1.2 kcal/min to 1.43-1.45 kcal/min, P<0.001) at the highest dose.Humans[3][4][5][6]
BAT Activity (¹⁸F-FDG Uptake) Data not available in the reviewed studies.Did not significantly activate BAT in 9 out of 10 human subjects, despite increased EE.[3][7] In mice, it increased BAT uptake but less significantly than norepinephrine.[8]Humans, Mice[3][7][8]
UCP1 Expression Activates BAT thermogenesis in the short-term without upregulating UCP1 expression.In vitro, isoprenaline increased UCP1 mRNA and protein levels in human brown adipocyte precursor cells.Mice (in vivo), Human cells (in vitro)[1][3]
Mitochondrial Temperature in BFCs Dose-dependently increased.Data not available in the reviewed studies.Brown Fat Cells (in vitro)[2][9]
Mitochondrial Membrane Potential (MMP) in BFCs Significantly increased.Data not available in the reviewed studies.Brown Fat Cells (in vitro)[2][9]
HSL Phosphorylation in BAT Elevated levels observed.Data not available in the reviewed studies.Mice[1][2]
Plasma Triglycerides (TGs) Decreased levels observed.Data not available in the reviewed studies.Mice[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of Fuziline and isoprenaline in BAT activation and a general experimental workflow for studying BAT activation.

Fuziline Signaling Pathway in BAT Fuziline Fuziline beta_AR β-Adrenergic Receptors (non-selective) Fuziline->beta_AR activates AC Adenylyl Cyclase beta_AR->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates pHSL Phosphorylated HSL (p-HSL) HSL->pHSL Lipolysis Lipolysis pHSL->Lipolysis promotes FFA Free Fatty Acids (FFAs) Lipolysis->FFA releases Mitochondria Mitochondria FFA->Mitochondria Thermogenesis Thermogenesis (Heat Production) FFA->Thermogenesis activates UCP1 for Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation undergoes Beta_Oxidation->Thermogenesis

Caption: Fuziline activates β-adrenergic receptors to induce thermogenesis.

Isoprenaline Signaling Pathway in BAT Isoprenaline Isoprenaline beta_AR β1, β2, β3-Adrenergic Receptors Isoprenaline->beta_AR activates AC Adenylyl Cyclase beta_AR->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates UCP1_exp UCP1 Gene Expression PKA->UCP1_exp promotes Thermogenesis Thermogenesis (Heat Production) UCP1_exp->Thermogenesis leads to

Caption: Isoprenaline stimulates thermogenesis via β-adrenergic pathways.

Experimental Workflow for BAT Activation Study Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Acclimation Acclimation Period Animal_Model->Acclimation Grouping Group Assignment (Control, Fuziline, Isoprenaline) Acclimation->Grouping Drug_Admin Drug Administration (e.g., gavage, injection) Grouping->Drug_Admin Monitoring Physiological Monitoring (Body weight, temp.) Drug_Admin->Monitoring PET_CT ¹⁸F-FDG PET/CT Imaging Drug_Admin->PET_CT Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice BAT_Analysis BAT Analysis Sacrifice->BAT_Analysis Histology Histology (H&E) BAT_Analysis->Histology qPCR qPCR (UCP1, etc.) BAT_Analysis->qPCR Western_Blot Western Blot (p-HSL) BAT_Analysis->Western_Blot PET_CT->Sacrifice

Caption: A typical workflow for in vivo BAT activation studies.

Experimental Protocols

In Vivo Animal Studies for BAT Activation

A representative experimental protocol for evaluating the effects of Fuziline or isoprenaline on BAT activation in a murine model is outlined below.

  • Animal Model: Male C57BL/6 mice, typically 8-12 weeks old, are commonly used.[10] Animals are housed individually with ad libitum access to standard chow and water.[11]

  • Acclimation: Mice are acclimated to the housing conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Fuziline: Administered via intragastric gavage at specified doses.[2]

    • Isoprenaline: Administered via subcutaneous or intraperitoneal injection.

  • Experimental Groups:

    • Control Group: Receives the vehicle (e.g., saline).

    • Fuziline Group(s): Receives one or more doses of Fuziline.

    • Isoprenaline Group(s): Receives one or more doses of isoprenaline.

    • (Optional) Propranolol Co-treatment Group: To confirm β-adrenergic receptor involvement, a group may receive propranolol prior to Fuziline or isoprenaline administration.[1][2]

  • Measurements:

    • Body Temperature: Rectal or BAT temperature is measured at baseline and at various time points post-administration.

    • ¹⁸F-FDG PET/CT Imaging: For assessing BAT glucose uptake, mice are fasted, and ¹⁸F-FDG is injected intravenously.[8] PET/CT scans are performed to visualize and quantify tracer uptake in the interscapular BAT region.[8]

    • Tissue Collection: At the end of the experiment, mice are euthanized, and interscapular BAT is collected for further analysis.

  • Ex Vivo Analysis:

    • Gene Expression Analysis (qPCR): RNA is extracted from BAT to quantify the expression of key thermogenic genes, such as Ucp1.

    • Protein Analysis (Western Blot): Protein lysates from BAT are used to measure the levels of proteins like UCP1 and the phosphorylation status of signaling molecules such as HSL.[1][2]

    • Histology: BAT tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe morphological changes, such as lipid droplet size.

In Vitro Studies with Brown Fat Cells
  • Cell Culture: Primary brown fat cells (BFCs) or immortalized brown adipocyte cell lines are cultured and differentiated.[9]

  • Treatment: Differentiated adipocytes are treated with varying concentrations of Fuziline, isoprenaline, or control vehicle.

  • Analysis:

    • Mitochondrial Temperature and Membrane Potential: Specific fluorescent probes are used to measure changes in mitochondrial temperature and membrane potential in response to treatment.[2][9]

    • Gene and Protein Expression: Similar to in vivo studies, qPCR and Western blotting are performed to assess the expression of thermogenic markers.

Concluding Remarks

Fuziline and isoprenaline both stimulate thermogenesis through the β-adrenergic signaling pathway. However, their effects on BAT activation appear to differ significantly, particularly in the context of species and experimental models.

Fuziline demonstrates a clear capacity to activate BAT thermogenesis in rodents, evidenced by increased BAT temperature and activation of downstream lipolytic pathways.[1][2] Notably, it can induce this effect in the short term without a corresponding upregulation of UCP1 expression, suggesting a mechanism that enhances the activity of existing thermogenic machinery.[1]

Isoprenaline , a non-selective β-agonist, effectively increases overall energy expenditure.[3][4][5][6][7] However, its role in directly activating human BAT, as measured by glucose uptake, is questionable.[3][7] Studies in humans suggest that the thermogenic effects of systemic isoprenaline may be mediated by tissues other than BAT.[3][7] In rodent models, isoprenaline shows some capacity to activate BAT, though it may be less potent than other catecholamines like norepinephrine.[8]

For researchers and drug development professionals, this comparative analysis underscores the importance of selecting appropriate models and endpoints when evaluating potential BAT activators. While both compounds engage β-adrenergic receptors, their downstream effects and therapeutic implications for metabolic diseases may diverge. Fuziline presents an interesting profile with its UCP1-independent mechanism of BAT activation, warranting further investigation. The findings on isoprenaline highlight the potential disconnect between systemic thermogenesis and localized BAT activation in humans, a critical consideration for the clinical translation of β-agonist-based therapies.

References

Inter-laboratory Comparison of Fuziline Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Fuziline, a diterpenoid alkaloid with significant pharmacological interest. The data presented is compiled from published, validated studies to offer a valuable resource for researchers, scientists, and professionals in drug development for selecting and implementing robust analytical methods.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for Fuziline quantification as reported in various studies. This allows for a direct comparison of key validation parameters across different "virtual" laboratories.

Table 1: Chromatographic Conditions and Linearity

"Laboratory" (Method)Analytical ColumnMobile PhaseFlow Rate (mL/min)Linearity Range (ng/mL)Correlation Coefficient (r²)
Lab A (UHPLC-qTOF-MS)Acquity UPLC BEH C180.1% formic acid in water and methanol (B129727) (80:20, v/v)0.251 - 200> 0.997
Lab B (UPLC-Q-TOF-MS)Acquity UPLC BEH C18Gradient elution0.252 - 400> 0.9971
Lab C (HILIC-MS)HILIC Chrom Matrix HP amide (5µm, 10cm×3.0mm I.D.)Isocratic elution0.21 - 10000.999

Table 2: Sensitivity, Precision, and Recovery

"Laboratory" (Method)LLOQ (ng/mL)LOD (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Lab A (UHPLC-qTOF-MS)Not ReportedNot ReportedAcceptableAcceptableAcceptable
Lab B (UPLC-Q-TOF-MS)0.8Not Reported2.11 - 3.113.12 - 3.81Not Reported
Lab C (HILIC-MS)10.51.5 - 3.32.6 - 8.368.2 - 69.9

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: UHPLC-qTOF-MS for Fuziline in Rat Plasma
  • Sample Preparation: Specific details on the extraction procedure were not available in the provided search results.

  • Chromatography:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC).

    • Column: Acquity UPLC BEH C18.

    • Mobile Phase: An isocratic mixture of 0.1% formic acid in aqueous solution and methanol (80:20, v/v).

    • Flow Rate: 0.25 mL/min.

    • Run Time: 3 minutes.

  • Mass Spectrometry:

    • System: Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS).

    • Validation: The method was validated for precision, accuracy, recovery, and stability, all of which were found to be acceptable[1][2].

Method 2: UPLC-Q-TOF-MS for Fuziline in Beagle Dog Plasma
  • Sample Preparation: Specific details on the extraction procedure were not available in the provided search results. An internal standard (Neoline) was used.

  • Chromatography:

    • System: Ultra-Performance Liquid Chromatography (UPLC).

    • Column: Acquity UPLC BEH C18.

    • Mobile Phase: Gradient elution was employed.

    • Flow Rate: 0.25 mL/min.

    • Run Time: 4 minutes.

  • Mass Spectrometry:

    • System: Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS).

    • Ionization Mode: Positive ion mode.

    • Validation: The method demonstrated good linearity with a lower limit of quantification of 0.8 ng/mL[3]. Fuziline was reported to be stable under various storage and processing conditions[3][4].

Method 3: HILIC-MS for Fuziline in Rat Plasma
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) was performed. Guanfu base A was used as the internal standard.

  • Chromatography:

    • System: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: HILIC Chrom Matrix HP amide (5µm, 10cm×3.0mm I.D.).

    • Mobile Phase: Isocratic elution.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • System: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Ionization Mode: Positive ion mode.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Validation: The method showed a good linear relationship (R²=0.999) in the range of 1-1000 ng/mL, with an LLOQ of 1 ng/mL and an LOD of 0.5 ng/mL[5]. The average recovery ranged from 68.2% to 69.9%[5].

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for Fuziline quantification and a key signaling pathway associated with its mechanism of action.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Matrix (e.g., Plasma) B Addition of Internal Standard A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Centrifugation C->D E Supernatant Collection D->E F LC System Injection E->F Transfer for Analysis G Chromatographic Separation (e.g., UPLC, HILIC) F->G H Mass Spectrometry Detection (e.g., qTOF-MS, ESI-MS) G->H I Peak Integration H->I Data Acquisition J Calibration Curve Generation I->J K Quantification of Fuziline J->K G cluster_effects Downstream Cellular Effects Fuziline Fuziline betaAR β-Adrenergic Receptor (β-AR) Fuziline->betaAR Activates AC Adenylate Cyclase betaAR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis TriglycerideHydrolysis Triglyceride Hydrolysis PKA->TriglycerideHydrolysis MitochondrialMetabolism Enhanced Mitochondrial Energy Metabolism PKA->MitochondrialMetabolism Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis TriglycerideHydrolysis->Thermogenesis MitochondrialMetabolism->Thermogenesis

References

Comparative Bioavailability of Fuziline and Neoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacokinetic profiles of Fuziline and Neoline, two diterpenoid alkaloids derived from the traditional medicinal herb Aconitum carmichaelii (Fuzi), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to highlight the differences in their oral bioavailability and sheds light on their underlying mechanisms of action.

Neoline demonstrates significantly higher oral bioavailability compared to Fuziline. In a key comparative study in mice, the average oral bioavailability of Neoline was reported to be 63.82%, whereas Fuziline exhibited an average oral bioavailability of 18.14%[1]. Another study in rats determined the absolute oral bioavailability of Fuziline to be 21.1 ± 7.0%[1]. This substantial difference in systemic exposure following oral administration is a critical factor for consideration in the development of these compounds as therapeutic agents.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Fuziline and Neoline based on available preclinical studies. It is important to note that the data for Fuziline and Neoline are from different studies and animal models, which should be taken into account when making direct comparisons.

Pharmacokinetic ParameterFuziline (in Rats)Neoline (in Mice)
Oral Bioavailability (%) 21.1 ± 7.063.82
Clearance Rate (mL/kg/h) 1745.6 ± 818.1Not Reported
Half-life (t½) (h) ~6.3 ± 2.6Not Reported

Experimental Protocols

Detailed methodologies from the key comparative study are summarized below to provide context for the presented data.

Comparative Bioavailability Study in Mice:

  • Subjects: The specific strain, sex, and age of the mice used in the study were not detailed in the available literature.

  • Drug Administration: Fuziline and Neoline were administered orally. The exact dosage and vehicle used for administration were not specified in the reviewed abstracts.

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of the alkaloids.

  • Analytical Method: The concentrations of Fuziline and Neoline in plasma samples were quantified using a validated bioanalytical method, likely a form of liquid chromatography-mass spectrometry (LC-MS), although specific details of the assay were not available in the abstracts.

  • Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) to determine oral bioavailability.

Pharmacokinetic Study of Fuziline in Rats:

  • Subjects: Sprague-Dawley rats were used in this study.

  • Drug Administration: For the determination of absolute bioavailability, Fuziline was administered both intravenously and orally at a dose of 4 mg/kg.

  • Sample Collection: Plasma samples were collected at predetermined time points after drug administration.

  • Analytical Method: A hydrophilic interaction liquid chromatography coupled to electrospray ionization mass spectrometric (HILIC-MS) method was developed and validated for the quantification of Fuziline in rat plasma. The assay demonstrated good linearity in the concentration range of 1 to 1000 ng/mL.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.

Signaling Pathway and Experimental Workflow

Fuziline has been shown to exert its effects through the activation of β-adrenergic receptors, which subsequently stimulates the cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway. This pathway is crucial in various physiological processes, including metabolism and thermogenesis[2].

Fuziline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fuziline Fuziline Beta-Adrenergic_Receptor β-Adrenergic Receptor Fuziline->Beta-Adrenergic_Receptor Binds to G_Protein G Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Thermogenesis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Fuziline activates the β-adrenergic receptor, initiating a signaling cascade.

The provided diagram illustrates the proposed mechanism of action for Fuziline. Upon binding to the β-adrenergic receptor, a conformational change activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA, which then phosphorylates downstream targets, resulting in a cellular response such as increased thermogenesis.

An experimental workflow for a typical oral bioavailability study is outlined below.

Bioavailability_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice or Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Administration Oral Administration of Fuziline or Neoline Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, etc.) Sample_Analysis->Data_Analysis Bioavailability_Calculation Calculation of Oral Bioavailability Data_Analysis->Bioavailability_Calculation

Caption: A generalized workflow for determining the oral bioavailability of a compound.

This workflow begins with the acclimatization of the animal subjects, followed by a fasting period to ensure an empty stomach, which can influence drug absorption. The compound of interest is then administered orally. Blood samples are collected at specific time points and processed to obtain plasma. The concentration of the drug in the plasma is quantified using a sensitive analytical technique like LC-MS/MS. Finally, the resulting concentration-time data is analyzed to calculate key pharmacokinetic parameters, including the oral bioavailability.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fuziline.

Fuziline is a hazardous chemical that requires strict adherence to proper disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document provides a comprehensive, step-by-step guide for the appropriate management of Fuziline waste.

Immediate Safety and Hazard Information

Fuziline is classified as acutely toxic if swallowed or inhaled.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated area or a chemical fume hood.

Hazard Summary:

Hazard ClassificationGHS Hazard StatementDescription
Acute toxicity, oralH300Fatal if swallowed.[1]
Acute toxicity, inhalationH330Fatal if inhaled.[1]

Step-by-Step Disposal Protocol

The primary directive for Fuziline disposal is to transfer the waste to a licensed and approved hazardous waste disposal facility.[2][3] Do not attempt to neutralize or dispose of Fuziline through standard laboratory drains or as regular solid waste.

  • Waste Identification and Segregation:

    • All materials contaminated with Fuziline, including the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous chemical waste.

    • Segregate Fuziline waste from all other waste streams to prevent cross-contamination and ensure proper handling.

  • Containerization:

    • Collect all Fuziline waste in a designated, leak-proof, and chemically compatible container.[4][5] The original container is often a suitable option.[6]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste: Fuziline" and includes the appropriate hazard pictograms.

    • Keep the waste container securely closed when not in use.[3][4]

  • In-Lab Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

    • The storage area should be away from incompatible materials and general laboratory traffic.

    • Adhere to all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

    • Provide them with accurate information about the waste, including its identity and quantity.

    • Do not mix Fuziline waste with other chemical waste unless explicitly approved by your EHS department.[2][7]

  • Documentation:

    • Maintain a detailed record of the amount of Fuziline waste generated and its disposal date. This is crucial for regulatory compliance and laboratory safety audits.

Fuziline Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of Fuziline.

Fuziline_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A 1. Identify Fuziline Waste (Pure compound, solutions, contaminated labware) B 2. Segregate from Other Waste Streams A->B C 3. Collect in Labeled, Compatible Container B->C D 4. Store Securely in Designated Area C->D E 5. Contact EHS or Licensed Contractor D->E Initiate Disposal Request F 6. Schedule Waste Pickup E->F G 7. Transport to Approved Hazardous Waste Facility F->G H 8. Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of Fuziline waste.

References

Safeguarding Researchers: Standard Operating Procedures for Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Fuziline is classified as a highly potent compound, fatal if swallowed or inhaled. [1] This document provides essential safety and logistical information for the handling and disposal of Fuziline in a laboratory setting. All personnel must be thoroughly trained on these procedures before commencing any work with this substance.

Hazard Identification and Personal Protective Equipment (PPE)

Fuziline poses a significant health risk due to its high acute toxicity upon ingestion and inhalation.[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure. The required PPE is determined by the high-risk nature of this compound and is aligned with safety standards for handling highly potent active pharmaceutical ingredients (HPAPIs).

Quantitative Data Summary: Minimum PPE Requirements

PPE CategorySpecificationStandard
Respiratory Protection Full-face, air-purifying respirator with P100 (or N100) particulate filters and organic vapor cartridges. A powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended for procedures with a high potential for aerosol generation.NIOSH approved
Hand Protection Double gloving with nitrile or neoprene gloves. The outer glove should have a long cuff extending over the gown sleeve. Gloves must be changed immediately upon contamination or at regular intervals.ASTM D6978 (for chemotherapy gloves) or equivalent
Eye Protection Full-face respirator provides integrated eye protection. If not using a full-face respirator, chemical splash goggles and a face shield are required.ANSI Z87.1
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). Sleeves should have tight-fitting elastic cuffs.---
Foot Protection Disposable, skid-resistant shoe covers worn over closed-toe shoes.---
Operational Plan: Handling Fuziline

All handling of Fuziline, particularly the manipulation of powdered forms, must be conducted within a certified containment system to minimize the risk of exposure.

Experimental Protocol: Weighing and Solubilizing Fuziline

  • Preparation:

    • Ensure the containment system (e.g., a glovebox or a high-efficiency containment ventilated enclosure) is functioning correctly and the work area is decontaminated.

    • Gather all necessary materials, including Fuziline, solvents, and weighing equipment, and place them inside the containment system.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Perform all manipulations of Fuziline powder within the containment system.

    • Use dedicated, disposable equipment for weighing and handling where possible.

    • If creating a stock solution, slowly add the solvent to the Fuziline powder to minimize aerosolization.

    • Ensure the container is securely sealed after preparation.

  • Post-Handling:

    • Decontaminate all surfaces within the containment system.

    • Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling Fuziline, including contaminated PPE, disposable equipment, and excess material, must be treated as hazardous waste.

Procedure for Waste Disposal:

  • Segregation: Fuziline waste must be segregated from other laboratory waste streams.

  • Containment:

    • Solid waste (e.g., gloves, gowns, weighing papers) should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • Liquid waste (e.g., unused solutions) should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "Fuziline," and the associated hazard symbols (e.g., skull and crossbones).

  • Disposal: Arrange for the collection and disposal of Fuziline waste through a licensed hazardous waste management company. Do not dispose of Fuziline down the drain or in regular trash.[2][3]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Promptly wash the contaminated skin with copious amounts of soap and water. Remove contaminated clothing immediately. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by medical personnel.[4]

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is contained within a containment system, proceed with decontamination using an appropriate method.

    • For spills outside of containment, do not attempt to clean up without appropriate respiratory protection and PPE. Contact the institution's environmental health and safety department immediately.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling Fuziline.

Fuziline_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling p1 Don Appropriate PPE p2 Prepare Containment System p1->p2 p3 Gather Materials p2->p3 h1 Weigh Fuziline Powder p3->h1 h2 Prepare Solution h1->h2 ph1 Decontaminate Surfaces h2->ph1 ph2 Segregate & Dispose of Waste ph1->ph2 ph3 Doff PPE ph2->ph3 ph4 Wash Hands ph3->ph4

Caption: Workflow for the safe handling of Fuziline.

Fuziline_Disposal_Logic cluster_waste_generation Waste Generation cluster_waste_management Waste Management wg1 Contaminated PPE wm1 Segregate Fuziline Waste wg1->wm1 wg2 Disposable Equipment wg2->wm1 wg3 Excess Fuziline wg3->wm1 wm2 Package in Labeled, Sealed Containers wm1->wm2 wm3 Store in Designated Hazardous Waste Area wm2->wm3 wm4 Arrange for Licensed Disposal wm3->wm4

Caption: Logical steps for Fuziline waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.